Product packaging for Dibromoacetic Acid(Cat. No.:CAS No. 631-64-1)

Dibromoacetic Acid

Numéro de catalogue: B109426
Numéro CAS: 631-64-1
Poids moléculaire: 217.84 g/mol
Clé InChI: SIEILFNCEFEENQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibromoacetic acid (DBA) is a halogenated acetic acid of significant interest in environmental and toxicological research, primarily as a model compound for studying disinfection byproducts (DBPs). It is formed when chlorine-based disinfectants react with natural organic matter in water containing bromide ions . Research involving DBA has been critical in understanding the toxicity and carcinogenic potential of haloacetic acids. Animal model studies have shown that exposure to DBA can induce toxicity in specific organs, with the liver and testes being identified as primary target organs . Its mechanism of toxicity is associated with its metabolism, which involves a glutathione-dependent process catalyzed by glutathione-S-transferase zeta (GSTζ), leading to the production of metabolites like glyoxylate . Furthermore, DBA has been shown to cause irreversible inactivation of GSTζ, which impacts the metabolic clearance of itself and other compounds . Consequently, this compound serves as a vital tool for investigating the biological impacts of water disinfection byproducts, their mechanisms of action, and for informing public health risk assessments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br2O2 B109426 Dibromoacetic Acid CAS No. 631-64-1

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-dibromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEILFNCEFEENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023815
Record name Dibromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [HSDB] White deliquescent solid; [IARC] Beige hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name Dibromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

232-234 °C (decomposition), BP: 195 °C at 250 mm Hg; 130 °C at 16 mm Hg
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

235 °F (113 °C) (closed cup)
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol; soluble in diethyl ether, In water, 2.11X10+6 mg/L at 25 °C
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.02 [mmHg]
Record name Dibromoacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20559
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Hygroscopic crystals

CAS No.

631-64-1
Record name Dibromoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-dibromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibromoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBROMOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FUW62YY5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

48 °C
Record name DIBROMOACETIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7622
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dibromoacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibromoacetic Acid: Chemical Properties and Structure

Introduction

This compound (DBAA) is a halogenated acetic acid derivative that has garnered significant attention primarily as a disinfection byproduct (DBP) found in drinking water.[1][2][3] Its formation occurs when water containing natural organic matter and bromide ions is treated with chlorine-based disinfectants.[1][4] While produced commercially in small quantities for research, its prevalence in treated water and associated toxicological effects make it a compound of interest for researchers, environmental scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analytical methods, and biological interactions.

Chemical Structure and Identification

This compound is a monocarboxylic acid where two hydrogen atoms of the methyl group in acetic acid are substituted by bromine atoms.[5]

  • IUPAC Name: 2,2-dibromoacetic acid[5]

  • Synonyms: Dibromoethanoic acid, DBAA[5][6]

  • Molecular Formula: C₂H₂Br₂O₂[5][6]

  • CAS Number: 631-64-1[5][6]

  • Molecular Weight: 217.84 g/mol [5]

  • SMILES: C(C(=O)O)(Br)Br[5]

  • InChI Key: SIEILFNCEFEENQ-UHFFFAOYSA-N[5][6]

The structure consists of a central carbon atom bonded to a carboxylic acid group (-COOH), a hydrogen atom, and two bromine atoms.

Physicochemical Properties

This compound is a white, hygroscopic, and deliquescent crystalline solid under standard conditions.[1][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Appearance White hygroscopic crystals[1][4][5]
Melting Point 32-38 °C[7][8]
Boiling Point 128-130 °C at 16 mmHg[7][8]
Density 2.382 g/mL at 25 °C[8]
pKa 1.48[5][9]
Water Solubility Very soluble / Miscible[4][10]
log P (Octanol-Water Partition Coefficient) 1.226[4]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Flash Point 110 °C[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueKey FeaturesReference
Mass Spectrometry (MS) Electron ionization mass spectra are available for structural confirmation.[5][6]
Infrared (IR) Spectroscopy IR spectra show characteristic absorptions for O-H, C=O, and C-Br bonds. An IR peak at 1424 cm⁻¹ has been reported.[5][6][11]
¹H NMR Spectroscopy A ¹H NMR spectrum is available in the Sadtler Research Laboratories spectral collection (ID: 14411).[5]
Raman Spectroscopy Raman spectra are available for this compound.[5]

Chemical Reactivity and Synthesis

As a halogenated organic acid, this compound exhibits reactivity typical for its functional groups.[12] It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, and elimination reactions to form unsaturated compounds.[12] It has also been used as a reactant in the stereoselective synthesis of (E)-α, β-unsaturated carboxylic acids when reacted with aldehydes in the presence of samarium diiodide.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of bromoacetic acid.[1][12] Another method involves the direct bromination of acetic acid using red phosphorus and molecular bromine.[13]

Objective: To synthesize this compound by the bromination of glacial acetic acid.[13]

Materials:

  • Glacial acetic acid (0.35 mol)

  • Red phosphorus (0.12 g)

  • Bromine (multiple additions, total > 1 mol)

  • Powdered sulfur (0.5 g)

  • Deionized water

Procedure:

  • A mixture of 21 g (0.35 mol) of glacial acetic acid and 3.7 g of red phosphorus is prepared in a suitable reaction vessel.[13]

  • The mixture is cooled, and 28.8 g (0.18 mol) of bromine is added dropwise.[13]

  • The resulting mixture is heated to 60-62 °C, and an additional 68.2 g of bromine is added dropwise.[13]

  • The reaction temperature is raised to 90-95 °C and maintained with stirring for 4.5 hours.[13]

  • The mixture is then cooled to 18-20 °C, and 0.5 g of powdered sulfur is added.[13]

  • The mixture is reheated to 140-150 °C, and 72 g (0.5 mol) of bromine is added dropwise. Stirring is continued at this temperature until the evolution of hydrogen bromide gas ceases (approximately 15-16 hours).[13]

  • An additional 20 g of excess bromine is added, and the mixture is stirred for another 9-10 hours at the same temperature.[13]

  • After the reaction is complete, the mixture is cooled to 15-20 °C, and 40-50 mL of water is carefully added dropwise.[13]

  • The solution is filtered, and excess water is removed from the filtrate by distillation under reduced pressure.[13]

  • The residue is purified by vacuum distillation to yield this compound.[13]

G Workflow for the Synthesis of this compound cluster_prep Reactant Preparation cluster_bromination1 Initial Bromination cluster_bromination2 Secondary Bromination cluster_workup Workup and Purification A Mix Glacial Acetic Acid and Red Phosphorus B Cool and add Bromine (Portion 1) A->B C Heat to 60-62°C and add Bromine (Portion 2) B->C D Heat to 90-95°C for 4.5 hours C->D E Cool and add Powdered Sulfur D->E F Heat to 140-150°C and add Bromine (Portion 3) E->F G Stir for 15-16 hours F->G H Add excess Bromine and stir for 9-10 hours G->H I Cool and Quench with Water H->I J Filter Solution I->J K Remove Water (Reduced Pressure) J->K L Vacuum Distillation K->L M Pure this compound L->M

Diagram 1: Synthesis of this compound Workflow.

Analytical Methods

The analysis of this compound, particularly in drinking water, is well-established. Standard methods are provided by the U.S. Environmental Protection Agency (EPA).

Experimental Protocol: EPA Method 552.2 for Haloacetic Acids

Objective: To determine the concentration of this compound in drinking water using liquid-liquid extraction and gas chromatography.[4]

Methodology:

  • Sample Preparation: A 40 mL water sample is adjusted to a pH of less than 0.5 with concentrated sulfuric acid. Sodium sulfate (B86663) is added to increase the ionic strength.

  • Extraction: The haloacetic acids are extracted from the aqueous phase into 4 mL of methyl tert-butyl ether (MTBE) by shaking.

  • Derivatization: The acidic protons of the haloacetic acids are converted to methyl esters by the addition of acidic methanol (B129727) followed by gentle heating at 50 °C for 2 hours. This derivatization makes the analytes volatile and suitable for gas chromatography.[4]

  • Neutralization: The acidic solution is neutralized by back-extraction with a saturated sodium bicarbonate solution.

  • Analysis: The MTBE extract containing the methylated haloacetic acids is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for separation and quantification.[4] The detection limit for this compound using this method is approximately 0.066 µg/L.[4]

G Analytical Workflow for this compound (EPA Method 552.2) A Collect 40 mL Water Sample B Acidify Sample (H₂SO₄, pH < 0.5) A->B C Liquid-Liquid Extraction with MTBE B->C D Derivatization: Add Acidic Methanol, Heat to 50°C C->D E Neutralization with Saturated NaHCO₃ D->E F Inject MTBE Extract into GC-ECD E->F G Quantification of This compound F->G

Diagram 2: Analytical Workflow for this compound.

Biological Activity and Mechanism of Action

This compound is not only a water contaminant but also a substance with defined biological effects, including carcinogenicity and developmental toxicity.[3][5][14] The mechanism of its toxicity is an area of active research.

Metabolism and Genotoxicity

In both rats and humans, this compound is primarily metabolized in the liver cytosol.[1] The biotransformation is a glutathione-dependent process catalyzed by the enzyme glutathione (B108866) S-transferase zeta (GST-zeta).[1] This reaction displaces a bromide ion to form an intermediate, which is then hydrolyzed to produce glyoxylate.[1] Glyoxylate, a metabolite, has been shown to be mutagenic in bacteria.[1]

The carcinogenicity of this compound may be linked to the reduction of GST-zeta activity, which could lead to an accumulation of toxic intermediates from other metabolic pathways, such as the tyrosine degradation pathway where GST-zeta also plays a role.[1] Other proposed mechanisms include DNA hypomethylation and the increased expression of proto-oncogenes like c-myc.[1][5]

G Metabolic Pathway of this compound DBA This compound (DBA) GSTz Glutathione S-transferase zeta (GST-zeta) DBA->GSTz Inhibits Intermediate S-(α-bromocarboxymethyl)glutathione DBA->Intermediate + GSH Toxic_Intermediates Accumulation of Toxic Intermediates (e.g., from Tyrosine pathway) GSTz->Toxic_Intermediates Leads to GSH Glutathione (GSH) Glyoxylate Glyoxylate Intermediate->Glyoxylate + H₂O H2O Hydrolysis Genotoxicity Genotoxicity (DNA Damage, Mutations) Glyoxylate->Genotoxicity

Diagram 3: Biotransformation and Toxicity Pathway.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage.[7][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7] Handling should occur in a well-ventilated area.[7]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, remove contaminated clothing and rinse skin with water. In case of ingestion or inhalation, seek immediate medical attention.[7][10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemically simple molecule with significant environmental and toxicological relevance. Its properties as a strong acid and its reactivity are dictated by the presence of two electron-withdrawing bromine atoms and a carboxylic acid group. Understanding its synthesis, methods of detection, and particularly its metabolic pathways and mechanisms of toxicity, is critical for managing its presence in drinking water and for ongoing research in toxicology and drug development. The detailed protocols and structured data presented in this guide offer a technical foundation for professionals working with this compound.

References

An In-depth Technical Guide to the Physical Properties of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of dibromoacetic acid (DBA). The information is compiled from various scientific sources and is intended to be a valuable resource for laboratory and research applications. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of a typical experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C₂H₂Br₂O₂, is a halogenated acetic acid derivative. It presents as a hygroscopic, white to beige crystalline solid at room temperature.[1][2] Understanding its physical properties is crucial for its handling, application in synthesis, and for toxicological and environmental studies.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following tables summarize the available quantitative data to provide a comparative overview.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Weight217.84 g/mol [1][3][4]
AppearanceHygroscopic solid, White deliquescent crystals, Beige hygroscopic crystals[1][2]
Melting Point32-38 °C[5]
48 °C[1]
49 °C[2][3][4]
49-51 °C[4]
Boiling Point232-234 °C (decomposition)[1][2][3]
195 °C at 250 mmHg[1][2]
128-130 °C at 16 mmHg[5]
Density2.382 g/mL at 25 °C[5]
2.3899 g/mL at 25 °C[2]
Flash Point113 °C (235 °F) (closed cup)[1][3]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
Solubility in WaterVery soluble[2]
2.11 x 10⁶ mg/L at 25 °C[3]
Solubility in Organic SolventsVery soluble in ethanol (B145695) and ether[2]
Soluble in DMSO: 100 mg/mL[5]
pKa1.48[1]
1.39 at 25 °C[5][6]
logP (Octanol/Water Partition Coefficient)1.22[2][4]
0.70 (estimated)[3]

Table 3: Spectral Data

Spectral Data TypeKey InformationSource(s)
¹H NMRSpectrum available[7]
¹³C NMRSpectrum available[2]
Infrared (IR) SpectroscopySpectrum available[1][2][8]
Mass Spectrometry (MS)Mass spectrum data available[1]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. Impurities tend to lower and broaden the melting point range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small sample (1-2 mm in height) into the sealed end.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[10] The apparatus is equipped with a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.[9][11]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound can decompose at its atmospheric boiling point, determination under reduced pressure is often performed.[1][2][3]

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.[12]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[13]

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation and Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[12][13] For measurements under reduced pressure, the apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling point.

Determination of pKa

The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% dissociated.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is prepared in deionized water.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. A standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), is placed in a burette.[14][15]

  • Titration: The NaOH solution is added to the this compound solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.[15]

  • Data Analysis: The pH is plotted against the volume of NaOH added to generate a titration curve. The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[14][16]

Visualizations

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow start Start: Obtain this compound Sample prep Sample Preparation: - Finely powder the solid. - Pack into a capillary tube. start->prep setup Apparatus Setup: - Place capillary in melting point apparatus. - Position thermometer. prep->setup heat Heating: - Heat the apparatus slowly (1-2 °C/min). setup->heat observe Observation: - Watch for the first sign of melting (T1). - Note when all solid has melted (T2). heat->observe record Record Data: - Report the melting point as a range (T1 - T2). observe->record end End: Melting Point Determined record->end

Caption: Workflow for determining the melting point of this compound.

Logical Relationship for pKa Determination

pKa_Logic titration Titrate weak acid (HA) with strong base (OH⁻) reaction HA + OH⁻ → A⁻ + H₂O titration->reaction half_eq At Half-Equivalence Point reaction->half_eq progress of titration condition [HA] = [A⁻] half_eq->condition hh_equation Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA]) condition->hh_equation substitute into result Therefore, pH = pKa hh_equation->result simplifies to

Caption: Logical basis for pKa determination via titration.

References

An In-depth Technical Guide to Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBAA) is a haloacetic acid that has garnered significant attention in the scientific community, primarily as a disinfection byproduct in drinking water.[1][2] However, its utility extends beyond environmental science into the realm of chemical synthesis and biomedical research. As a reactive chemical intermediate, this compound serves as a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analytical methodologies, and its known interactions with biological signaling pathways.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid that is highly soluble in water and polar organic solvents.[3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 631-64-1[2]
Alternate CAS Number 10024-50-7[6]
Molecular Formula C₂H₂Br₂O₂[5]
Molecular Weight 217.84 g/mol [2][5]
IUPAC Name 2,2-dibromoacetic acid[2]
Synonyms Dibromoacetate, DBAA, 2,2-dibromoethanoic acid[2]
Appearance White to off-white hygroscopic crystals[3][5]
Melting Point 32-38 °C[5]
Boiling Point 128-130 °C at 16 mmHg[5]
Density 2.382 g/mL at 25 °C[5]
pKa 1.39 - 1.48[3][5][7]
Solubility Very soluble in water, ethanol, and diethyl ether.[3][4]

Synthesis and Analytical Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[8] The following protocol is adapted from established procedures for α-bromination.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

  • Materials:

    • Acetic acid

    • Red phosphorus (catalytic amount)

    • Bromine

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid and a catalytic amount of red phosphorus is prepared.

    • The mixture is heated to reflux.

    • Bromine is added dropwise from the dropping funnel. The amount of bromine should be at least two molar equivalents to the acetic acid to achieve dibromination.

    • The reaction is initiated by the in situ formation of phosphorus tribromide (PBr₃), which catalyzes the bromination.

    • After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears, indicating the completion of the reaction.

    • The reaction mixture is then cooled, and the crude dibromoacetyl bromide is hydrolyzed by the slow addition of water to yield this compound.

    • The product is then purified by distillation under reduced pressure.[9]

Workflow for Hell-Volhard-Zelinsky Synthesis of this compound

HVZ_Synthesis acetic_acid Acetic Acid reflux Reflux acetic_acid->reflux red_phosphorus Red Phosphorus (cat.) red_phosphorus->reflux bromine Bromine (2 eq.) bromine->reflux hydrolysis Hydrolysis reflux->hydrolysis purification Purification hydrolysis->purification dbaa This compound purification->dbaa

Caption: Workflow for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Method 1: Reversed-Phase HPLC

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Method 2: Ion-Exchange Chromatography

    • Column: Anion exchange column

    • Eluent: Ammonium acetate (B1210297) buffer with an acetonitrile gradient.

    • Flow Rate: 0.2 mL/min

    • Detection: UV at 210 nm or Mass Spectrometry (MS)

Applications in Drug Development

This compound and its derivatives are valuable reagents in pharmaceutical synthesis. While direct incorporation of the this compound moiety into final drug products is less common, it serves as a versatile building block. For instance, bromoacetic anhydride (B1165640), a derivative of bromoacetic acid, is utilized in the construction of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies.[10] The high reactivity of the bromine atoms allows for facile nucleophilic substitution, making it a useful intermediate for introducing specific functional groups into complex molecules.

Interaction with Biological Signaling Pathways

This compound has been shown to exert toxicity through its interaction with specific cellular signaling pathways, leading to outcomes such as hepatotoxicity and immunotoxicity.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

This compound can induce hepatotoxicity by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream cascade that results in inflammation and liver damage.

Experimental Protocol: Western Blot for TLR4 Pathway Proteins

  • Sample Preparation: Liver tissue or hepatocytes are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against TLR4, MyD88, TRAF6, and NF-κB p65 overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

This compound-Induced TLR4 Signaling Pathway

TLR4_Pathway DBAA This compound TLR4 TLR4 DBAA->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB activates Inflammation Inflammation NF_kB->Inflammation promotes Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity leads to

Caption: Activation of the TLR4 signaling pathway by this compound, leading to hepatotoxicity.

Fas/FasL Signaling Pathway

This compound has been demonstrated to induce apoptosis in thymocytes by upregulating the expression of Fas and its ligand (FasL).[13] This interaction triggers the extrinsic apoptosis pathway.

Experimental Protocol: Fas/FasL Apoptosis Assay

  • Cell Culture and Treatment: Thymocytes are cultured in appropriate media and treated with varying concentrations of this compound for a specified time.

  • Flow Cytometry for Fas/FasL Expression: Cells are stained with fluorescently labeled antibodies specific for Fas and FasL and analyzed by flow cytometry to quantify their surface expression.

  • Apoptosis Detection: Apoptosis can be measured using an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • ELISA for Soluble FasL: The concentration of soluble FasL in the cell culture supernatant can be quantified using a sandwich ELISA kit.[5]

This compound-Induced Fas/FasL Apoptotic Pathway

Fas_FasL_Pathway DBAA This compound Thymocyte Thymocyte DBAA->Thymocyte acts on FasL_up Increased FasL Expression Thymocyte->FasL_up Fas_up Increased Fas Expression Thymocyte->Fas_up Fas_FasL Fas-FasL Interaction FasL_up->Fas_FasL Fas_up->Fas_FasL Caspase_Cascade Caspase Cascade Activation Fas_FasL->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Induction of thymocyte apoptosis by this compound through the Fas/FasL pathway.

Toxicity Profile

This compound is classified as a harmful and corrosive substance.[14] Acute and chronic exposure can lead to various adverse health effects. A summary of its toxicity data is presented in Table 2.

Table 2: Toxicity Data for this compound
ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral1737 mg/kg[11][14]
LD₅₀ RatDermal1100 mg/kg[14]
LC₅₀ RatInhalation1.5 mg/L (4 h)[14]

Conclusion

This compound is a compound of significant interest to researchers in environmental science, toxicology, and synthetic chemistry. Its role as a disinfection byproduct necessitates a thorough understanding of its toxicological profile and its interactions with biological systems. For synthetic and medicinal chemists, its reactivity provides opportunities for the development of novel compounds. This guide has provided a comprehensive overview of the key technical aspects of this compound to support ongoing research and development efforts.

References

The Natural Occurrence of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA), a compound frequently identified as a disinfection byproduct in treated water, also has known natural origins. This technical guide provides an in-depth exploration of the natural occurrence of DBA, focusing on its presence in marine environments, particularly within select species of red algae. The document synthesizes available quantitative data, details the experimental protocols for its detection and analysis, and explores its potential biosynthetic pathways. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biology, and pharmacology.

Introduction

While the prevalence of this compound (DBA) in municipal drinking water as a result of disinfection processes is well-documented, its natural biogenesis is a less-publicized yet significant area of study. The primary natural sources of DBA identified to date are marine red algae of the genus Asparagopsis, specifically Asparagopsis taxiformis and Asparagopsis armata. These seaweeds are known to produce a variety of halogenated compounds, with DBA being a notable metabolite. Understanding the natural production of DBA is crucial for distinguishing between anthropogenic and natural sources in the environment and for exploring the ecological roles and potential biotechnological applications of this molecule.

Natural Occurrence and Quantitative Data

This compound is a significant natural product in the red algae Asparagopsis taxiformis and Asparagopsis armata. It is often found in conjunction with other halogenated compounds, most notably bromoform (B151600). The concentrations of DBA can vary depending on the species, life stage of the alga, and environmental conditions.

Algal SpeciesLife StageConcentration of this compound (DBA)Reference
Asparagopsis armataTetrasporophyte0.12% to 2.6% of dry weight[1]
Asparagopsis armataGametophyte0.02% to 1.1% of dry weight[1]
Asparagopsis taxiformisNot Specified0.9 µg/g of dry weight[2][3][4][5]

In addition to its presence within the algal tissues, DBA is released into the surrounding marine environment.

SourceConcentration of this compound (DBA)Reference
Culture medium of Asparagopsis taxiformis4.8 ± 1.3 µg/L[6]

Experimental Protocols

The detection and quantification of DBA from natural sources require specific and sensitive analytical methods. The primary technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction and chemical derivatization.

Extraction of this compound from Algal Biomass

The following is a composite protocol based on methodologies described in the literature for the extraction of halogenated compounds from Asparagopsis species.

Objective: To extract this compound and other halogenated metabolites from freeze-dried algal tissue.

Materials:

  • Freeze-dried and ground Asparagopsis tissue

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Concentrated Sulfuric Acid

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Pipettes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 0.1 g of freeze-dried and ground algal powder into a glass centrifuge tube.

  • Add a suitable volume of extraction solvent. A common approach involves a polar solvent like methanol to initially penetrate the tissue, followed by a non-polar solvent like DCM for extraction. For instance, add 2 mL of methanol, vortex for 1 minute, and then add 2 mL of DCM and vortex for another 2 minutes.

  • To facilitate the extraction of the acidic DBA, acidify the sample. This can be done by adding a small volume of concentrated sulfuric acid to the solvent mixture to bring the pH to < 0.5.[7]

  • Agitate the mixture vigorously for an extended period (e.g., 3 hours) to ensure thorough extraction.[8]

  • Centrifuge the sample to pellet the solid algal material.

  • Carefully transfer the supernatant (the solvent layer containing the extracted compounds) to a clean glass vial.

  • Repeat the extraction process on the algal pellet with a fresh aliquot of the solvent mixture to maximize recovery.

  • Combine the supernatants from all extractions.

  • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Concentrate the extract to a smaller, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. The concentrated extract is now ready for derivatization.

Derivatization of this compound for GC-MS Analysis

DBA is a polar and non-volatile compound, making it unsuitable for direct analysis by GC. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form, typically a methyl ester.

Objective: To convert extracted this compound into its methyl ester for GC-MS analysis.

Materials:

  • Concentrated algal extract

  • Acidified methanol (e.g., 10% H₂SO₄ in methanol) or Diazomethane

  • Heating block or water bath

  • Internal standard solution (e.g., 1,2,3-trichloropropane (B165214) in MTBE)

  • Saturated sodium bicarbonate solution

  • Hexane (B92381)

Procedure using Acidified Methanol:

  • To the concentrated extract, add a known amount of an appropriate internal standard.

  • Add 1 mL of acidified methanol.

  • Cap the vial tightly and heat at a controlled temperature (e.g., 50°C) for a set time (e.g., 2 hours) to allow for the esterification reaction to complete.[7]

  • After cooling to room temperature, add 2 mL of a saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the derivatized product (dibromoacetate methyl ester) by adding 1 mL of hexane and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer, containing the derivatized analyte, to a new vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the derivatized this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating semi-volatile compounds (e.g., DB-5ms).

  • Injector: Splitless mode is often used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. An example program could be: initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Can be done in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Biosynthesis of this compound

The precise biosynthetic pathway for this compound in Asparagopsis is not yet fully elucidated. However, it is believed to be closely linked to the biosynthesis of bromoform, the most abundant halogenated metabolite in these algae.[9] Recent research has shed light on the genetic and enzymatic basis of bromoform production.[10][11]

The proposed pathway involves the action of haloperoxidase enzymes, which catalyze the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂). The resulting reactive bromine species then act on organic substrates.[10] Studies have identified a "marine bromoform biosynthesis locus" (mbb) in Asparagopsis taxiformis that includes genes for haloperoxidases.[9] It is hypothesized that intermediates in the fatty acid biosynthesis pathway serve as the initial substrates for halogenation, leading to the formation of bromoform and likely other halogenated compounds, including DBA.[10] The conversion may proceed through a haloform reaction-like mechanism on polyhalogenated ketone intermediates.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis algae Algal Biomass extraction Solvent Extraction (Methanol/DCM) algae->extraction concentrate Concentration extraction->concentrate derivatize Esterification (Acidified Methanol) concentrate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for DBA analysis.

Biosynthesis_Pathway cluster_inputs Cellular Inputs cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates cluster_products Final Products bromide Bromide Ions (Br⁻) haloperoxidase Haloperoxidase bromide->haloperoxidase h2o2 Hydrogen Peroxide (H₂O₂) h2o2->haloperoxidase substrate Fatty Acid Precursors polyhalo_ketone Polyhalogenated Intermediates substrate->polyhalo_ketone reactive_br Reactive Bromine Species haloperoxidase->reactive_br reactive_br->polyhalo_ketone Halogenation bromoform Bromoform polyhalo_ketone->bromoform Haloform Reaction dba This compound polyhalo_ketone->dba Hypothesized Pathway

Caption: Hypothesized biosynthetic pathway for DBA.

References

Formation of Dibromoacetic Acid as a Disinfection Byproduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of dibromoacetic acid (DBA), a significant disinfection byproduct (DBP) in drinking water. This document outlines the chemical pathways of its formation, the influence of various water quality and treatment parameters, and standardized experimental protocols for its study and quantification.

Introduction

This compound (C₂H₂Br₂O₂) is a member of the haloacetic acids (HAAs), a group of chemical compounds that can form in drinking water during disinfection processes.[1][2] When disinfectants like chlorine are used to treat water, they react with naturally occurring organic matter (NOM) present in the source water.[1][2] If bromide ions (Br⁻) are also present, this reaction can lead to the formation of brominated DBPs, including DBA.[1][2] Due to potential health concerns associated with long-term exposure to some DBPs, understanding and controlling the formation of DBA is a critical area of research in water quality and public health.[3]

Core Formation Mechanism

The formation of this compound is a complex process influenced by multiple factors. The fundamental pathway involves the reaction of a disinfectant with natural organic matter (NOM) in the presence of bromide.[1][2]

Role of Bromide and Disinfectants

The critical first step in the formation of brominated DBPs is the oxidation of the bromide ion (Br⁻) by the disinfectant (e.g., chlorine in the form of hypochlorous acid, HOCl) to form hypobromous acid (HOBr).[1][2]

HOCl + Br⁻ → HOBr + Cl⁻

Hypobromous acid is a more potent brominating agent than hypochlorous acid is a chlorinating agent. It readily reacts with NOM to form brominated organic compounds, which are precursors to DBA.[1]

Role of Natural Organic Matter (NOM)

Natural organic matter, a complex mixture of organic compounds derived from the decomposition of plant and animal matter, serves as the primary precursor material for DBP formation.[1] NOM is typically characterized into different fractions based on its polarity and acidity:

  • Hydrophobic fraction (e.g., humic and fulvic acids): Often considered the most significant precursor fraction for DBP formation.[4][5]

  • Transphilic fraction

  • Hydrophilic fraction: While traditionally considered less reactive, this fraction can also contribute significantly to DBP formation, particularly for nitrogenous DBPs.[4][5][6]

The specific chemical structures within these NOM fractions that act as DBA precursors are diverse and include moieties like β-dicarbonyls and other activated aromatic and aliphatic groups.[7]

The following diagram illustrates the general pathway for DBA formation.

DBA_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Disinfectant Disinfectant (e.g., Chlorine) HOBr Hypobromous Acid (HOBr) Disinfectant->HOBr Oxidation Bromide Bromide (Br⁻) Bromide->HOBr NOM Natural Organic Matter (NOM) (Humic/Fulvic Acids) Brominated_Intermediates Brominated Organic Intermediates NOM->Brominated_Intermediates HOBr->Brominated_Intermediates Bromination DBA This compound (DBA) Brominated_Intermediates->DBA Further Oxidation & Rearrangement

General pathway of this compound (DBA) formation.

Factors Influencing this compound Formation

Several water quality and treatment parameters significantly impact the rate and extent of DBA formation.

  • Disinfectant Type: Free chlorine is more effective at forming HAAs than chloramine (B81541) or chlorine dioxide.[1] Ozone, when used as a primary disinfectant, can reduce the formation of chlorinated DBPs in subsequent chlorination but may shift the speciation towards more brominated forms like DBA if bromide is present.[1]

  • Bromide Concentration: This is a key determining factor. Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs, including DBA, and a shift away from chlorinated species.[1]

  • NOM Concentration and Character: Higher concentrations of NOM provide more precursor material for DBP formation. The chemical nature of the NOM (e.g., the proportion of hydrophobic vs. hydrophilic fractions) also influences the types and amounts of DBPs formed.[4][5][6]

  • pH: The formation of HAAs is generally favored at lower pH values. However, the overall effect of pH is complex as it also influences disinfectant speciation and NOM reactivity.[4]

  • Temperature: Higher temperatures generally increase the rate of DBP formation reactions.[8]

  • Disinfectant Dose and Contact Time: Higher disinfectant doses and longer contact times typically lead to increased DBP formation, until one of the reactants (disinfectant or precursors) is depleted.[9]

The logical relationship between these influencing factors is depicted in the diagram below.

Influencing_Factors cluster_water_quality Water Quality Parameters cluster_treatment Treatment Parameters DBA DBA Formation Bromide Bromide Conc. Bromide->DBA NOM NOM Conc. & Character NOM->DBA pH pH pH->DBA Temp Temperature Temp->DBA Disinfectant Disinfectant Type Disinfectant->DBA Dose Disinfectant Dose Dose->DBA Time Contact Time Time->DBA

Factors influencing the formation of this compound (DBA).

Quantitative Data on DBA Formation

The concentration of DBA in drinking water can vary widely depending on the factors mentioned above. The following tables summarize typical concentrations and the impact of key parameters on DBA formation.

Table 1: Reported Concentrations of this compound in Drinking Water

Water System TypeMean Concentration (µg/L)Range of Concentrations (µg/L)Reference
Groundwater Distribution Systems (USA)0.91< 1.0–12.85[1]
Surface Water Distribution Systems (USA)0.96< 1.0–11.77[1]
Various Canadian Treatment Facilities-1.3 - 27[1]
Water Treatment Plant (Barcelona, Spain)3.7 (post-chlorination)2.1 - 5.7[1]

Table 2: Influence of Disinfection and Water Quality Parameters on DBA Formation

ParameterConditionImpact on DBA Formation
Disinfectant Type Chlorine vs. Chloramine/Chlorine DioxideChlorine produces substantially higher levels of HAAs.[1]
Pre-ozonation followed by chlorinationMay shift speciation to favor more brominated HAAs like DBA.[1]
Bromide Concentration Increasing Br⁻ levelsIncreases DBA formation and shifts speciation from chlorinated to brominated HAAs.[1]
pH Decreasing pH (e.g., from 9.0 to 6.3)Significantly increases HAA formation during chloramination.[4]
Temperature Increasing TemperatureGenerally increases the rate of DBP formation.[8]
NOM Fraction Hydrophobic vs. HydrophilicHydrophobic fractions often show higher HAA yields.[4]

Experimental Protocols for DBA Formation Studies

Standardized methods are crucial for the reproducible study of DBP formation. The Haloacetic Acid Formation Potential (HAAFP) test is a common laboratory procedure to assess the potential of a water source to form HAAs under controlled conditions. The following protocol is a synthesis based on methodologies from the U.S. Geological Survey (USGS) and the U.S. Environmental Protection Agency (EPA).[10][11][12][13]

Sample Collection and Preparation
  • Sample Collection: Collect water samples in baked amber glass or Teflon containers to avoid organic contamination.[10][11]

  • Filtration: Filter the water samples (e.g., using a 0.45 µm filter) to remove suspended particulate matter.[14]

  • Initial Analysis: Measure the initial Dissolved Organic Carbon (DOC) and ammonia-nitrogen concentrations of the filtered sample. These values are used to calculate the required chlorine dose.[10]

Chlorination (Formation) Procedure
  • Chlorine Dosing: Dose the water sample with a standardized sodium hypochlorite (B82951) solution. The dose is calculated to ensure a residual-free chlorine concentration of 2-4 mg/L after the incubation period.[12]

  • pH Buffering: Add a buffer (e.g., boric acid) to maintain a constant pH, typically 8.3 ± 0.1, throughout the incubation.[10][11]

  • Incubation: Incubate the dosed samples in the dark at a constant temperature, typically 25°C, for a specified contact time, usually 7 days.[10][11][12]

Quenching and Sample Extraction
  • Residual Chlorine Measurement: After incubation, measure the pH and the residual-free chlorine to ensure they are within the target range.[10]

  • Quenching: Neutralize any remaining free chlorine by adding a quenching agent, such as sodium sulfite (B76179) or ammonium (B1175870) chloride.[9][10]

  • Acidification: Adjust the sample pH to < 0.5 with a strong acid (e.g., sulfuric acid).[10][13]

  • Extraction: Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) to the sample and shaking vigorously. The HAAs will partition into the MTBE solvent layer.[10][13]

Derivatization and Analysis
  • Derivatization (Methylation): Convert the extracted HAAs into their more volatile methyl esters. This is typically achieved by adding acidic methanol (B129727) to the MTBE extract and heating gently.[10][11][13]

  • Neutralization/Concentration: Neutralize the acidic extract with a back-extraction using a sodium bicarbonate or sodium hydroxide (B78521) solution. This step also helps to concentrate the methylated HAAs in the MTBE phase.[10][13]

  • Analysis: Analyze the final MTBE extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[1][10][11] The compounds are identified by their retention times and quantified against a standard calibration curve.

The workflow for a typical HAAFP experiment is visualized below.

HAAFP_Workflow cluster_prep Sample Preparation cluster_reaction Formation Stage cluster_extraction Extraction & Derivatization cluster_analysis Analysis start Start Collect 1. Collect Water Sample start->Collect end End Filter 2. Filter Sample (0.45 µm) Collect->Filter Analyze_Initial 3. Measure Initial DOC & Ammonia Filter->Analyze_Initial Dose 4. Dose with Chlorine & Buffer to pH 8.3 Analyze_Initial->Dose Incubate 5. Incubate in Dark (7 days, 25°C) Dose->Incubate Quench 6. Quench Residual Chlorine Incubate->Quench Extract 7. Acidify & Extract with MTBE Quench->Extract Methylate 8. Methylate with Acidic Methanol Extract->Methylate GC_ECD 9. Analyze by GC-ECD Methylate->GC_ECD GC_ECD->end

Experimental workflow for Haloacetic Acid Formation Potential (HAAFP) analysis.

Conclusion

The formation of this compound as a disinfection byproduct is a multifaceted process governed by the interplay of source water quality and water treatment practices. A thorough understanding of the underlying chemical mechanisms and influencing factors is essential for developing effective strategies to minimize its presence in drinking water while maintaining adequate disinfection. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to investigate DBA formation, evaluate treatment efficacy, and contribute to the ongoing efforts to ensure the safety of public water supplies.

References

The Toxicological Profile of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination or ozonation processes.[1][2] Its prevalence has raised public health concerns due to potential adverse effects. This technical guide provides a comprehensive overview of the toxicological profile of DBA, summarizing key findings on its carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and other systemic effects. The information is presented to support researchers, scientists, and drug development professionals in understanding the potential risks associated with DBA exposure. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific literature.

Chemical and Physical Properties

This compound is a hygroscopic solid with the chemical formula C₂H₂Br₂O₂.[3] It is a monocarboxylic acid where two of the methyl hydrogens of acetic acid are replaced by bromine atoms.[3] Under most biological conditions, it exists as the carboxylate anion.[4]

PropertyValueReference
CAS Number631-64-1[5]
Molecular Weight217.86 g/mol [5]
Physical StateHygroscopic crystals[3]
Oral LD50 (rat)1737 mg/kg[5][6][7]
Dermal LD50 (rat)1100 mg/kg[5]
Inhalative LC50/4 h (rat)1.5 mg/l[5]

Toxicokinetics

This compound is rapidly absorbed from the gastrointestinal tract following oral exposure, with maximum blood concentrations in F344 rats reached within one hour after gavage administration.[8] The biotransformation of DBA to glyoxylate (B1226380) primarily occurs in the liver cytosol through a glutathione-dependent process catalyzed by glutathione (B108866) S-transferase zeta (GST-zeta).[9] This metabolic pathway is shared with the degradation of tyrosine.[9]

Carcinogenicity

The National Toxicology Program (NTP) has classified this compound as a carcinogen.[3] Long-term studies in rodents have demonstrated that DBA induces neoplasms at multiple sites.

Animal Studies

In a two-year drinking water study, DBA administered to F344/N rats and B6C3F1 mice resulted in a significant increase in the incidence of various tumors.[8][9][10]

SpeciesSexExposure Concentration (mg/L)Average Daily Dose (mg/kg bw)Tumor TypeFindingReference
B6C3F1 MiceMale50, 500, 10004, 45, 87Hepatocellular Adenoma, Hepatocellular Carcinoma, HepatoblastomaSignificant increase in incidence[9][11]
B6C3F1 MiceFemale50, 500, 10004, 35, 65Hepatocellular Adenoma, Hepatocellular CarcinomaSignificant increase in incidence[9]
B6C3F1 MiceMale & Female50, 500, 10004, 45, 87 (M); 4, 35, 65 (F)Alveolar/Bronchiolar AdenomaSignificant increase in incidence[9]
F344/N RatsMale50, 500, 10002, 20, 40Malignant MesotheliomaSignificant increase in incidence[9]
F344/N RatsFemale50, 500, 10002, 25, 45Mononuclear-cell LeukaemiaSignificant increase in incidence[9]
Mechanism of Carcinogenesis

The precise mechanism of DBA-induced carcinogenicity is not fully elucidated, but several pathways are implicated. One proposed mechanism involves the reduction of GST-zeta activity, leading to the accumulation of toxic intermediates.[9] DNA damage due to oxidative stress in the liver is also thought to contribute to its hepatocarcinogenicity.[9] Other suggested early events include DNA hypomethylation and increased expression of proto-oncogenes like c-myc and IGF-II.[9]

Reproductive and Developmental Toxicity

This compound has been shown to have adverse effects on the male reproductive system, while its impact on female reproduction and development is less clear.

Male Reproductive Toxicity

Studies in male rats have demonstrated that DBA can alter sperm production and epididymal function.[12] Histopathological changes in the testes, including delayed or altered spermiation, have been observed at doses of 10 mg/kg/day and above.[6] A No-Observed-Adverse-Effect Level (NOAEL) for male reproductive toxicity has been established at 2 mg/kg of body weight per day based on these findings.[6]

SpeciesStudy DurationDosingNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects at LOAELReference
Sprague-Dawley Rat79 days (gavage)0, 2, 10, 50 mg/kg/day210Altered spermiation, histopathological changes in testes[6]
RatTwo-generation (drinking water)50 ppm (4.5-11.6 mg/kg/day)At least 4.5-11.6-Minimal effects: reduced water consumption, transient weight reduction[12]
RatTwo-generation (drinking water)250, 650 ppm--Altered sperm production, epididymal tubule changes[12]
Female Reproductive and Developmental Toxicity

In contrast to its effects on males, DBA does not appear to adversely affect early pregnancy in rats.[13] Administration of DBA during the first eight days of pregnancy in rats did not impact the number of implantation sites or other progestational parameters, with the exception of elevated serum estradiol.[13] Furthermore, treatment during early pregnancy did not affect litter size, number of resorptions, or pup weight at day 20 of gestation.[13] However, some studies suggest that DBA can be developmentally toxic in rat embryo culture, causing dysmorphology such as rotation and heart defects.[14]

Neurotoxicity

This compound has been shown to induce neurotoxicity in rats following exposure in drinking water.

Neurobehavioral and Neuropathological Effects

In a six-month study, adolescent Fischer 344 rats administered DBA in drinking water exhibited concentration-related neuromuscular toxicity.[15]

Average Intake (mg/kg/day)Neurobehavioral EffectsNeuropathological FindingsReference
20 (Lowest-Observable-Effect Level)Sensorimotor depression (decreased responses to tail-pinch and click)No treatment-related changes[15]
72Limb weakness, mild gait abnormalities, hypotonia, sensorimotor depressionDegeneration of spinal cord nerve fibers, cellular vacuolization in spinal cord[15]
161Limb weakness, mild gait abnormalities, hypotonia, sensorimotor depression, decreased activity, chest claspingDegeneration of spinal cord nerve fibers, cellular vacuolization in spinal cord[15]

Studies have also indicated that DBA has a toxic influence on the hippocampus and pre-frontal cortex of rats, with the mechanism potentially linked to neuroinflammation and oxidative stress.[1]

Immunotoxicity

This compound has been demonstrated to possess immunotoxic properties. Exposure in female B6C3F1 mice resulted in alterations in immunological responses.[6]

Effects on Immune Organs and Cells

In a 28-day drinking water study in mice, DBA caused a dose-dependent increase in the number of spleen macrophages, indicating immunotoxicity.[6] At higher doses, body weight gain and thymus weights were decreased, while liver and kidney weights were increased.[6][16] DBA has also been shown to induce apoptosis in murine T-cells through a mitochondria-dependent pathway and activation of MAPK signaling cascades.[17] Furthermore, in vitro studies have demonstrated that DBA can induce thymocyte apoptosis by blocking cell cycle progression, increasing intracellular calcium, and activating the Fas/FasL pathway.[18]

Genotoxicity

This compound has been shown to be mutagenic and genotoxic in various assays. It was mutagenic in S. typhimurium TA100 with and without metabolic activation.[6] DBA also induced DNA repair in the SOS chromotest.[6] In Chinese hamster ovary (CHO-K1) cells, DBA was shown to be mutagenic in the HGPRT gene mutation assay.[19] The genotoxic potential of DBA is considered to be a contributing factor to its carcinogenicity.[9][20]

Signaling Pathways in DBA Toxicity

Hepatotoxicity Signaling Pathway

DBA-induced hepatotoxicity is linked to oxidative stress and the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[2][21] This leads to an inflammatory response in the liver.

DBA_Hepatotoxicity DBA This compound ROS ↑ Reactive Oxygen Species (ROS) DBA->ROS TLR4 ↑ TLR4 Activation DBA->TLR4 OxidativeStress Oxidative Stress ROS->OxidativeStress Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity MyD88 ↑ MyD88 TLR4->MyD88 TRAF6 ↑ TRAF6 MyD88->TRAF6 p38_JNK ↑ p-p38 & p-JNK TRAF6->p38_JNK NFkB ↑ NF-κB Activation TRAF6->NFkB Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Inflammation->Hepatotoxicity DBA_Immunotoxicity DBA This compound MAPKs ↑ Phosphorylation of p38, ERK1/2, JNK1/2 DBA->MAPKs Mitochondria Mitochondrial Dysfunction DBA->Mitochondria TranscriptionFactors ↑ ATF-2 & Elk-1 mRNA MAPKs->TranscriptionFactors Caspase3 ↑ Cleaved Caspase-3 Mitochondria->Caspase3 Apoptosis T-cell Apoptosis Caspase3->Apoptosis NTP_Protocol start Animal Selection (F344/N rats, B6C3F1 mice) 50/sex/group dosing DBA in Drinking Water (0, 50, 500, 1000 mg/L) start->dosing duration Exposure Duration: 2 Years dosing->duration monitoring In-life Observations: - Clinical signs - Body weight - Water consumption duration->monitoring necropsy Terminal Necropsy monitoring->necropsy histopath Histopathological Examination of Tissues necropsy->histopath

References

carcinogenicity of dibromoacetic acid in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the carcinogenicity of dibromoacetic acid (DBA) in animal models reveals it to be a multi-organ carcinogen, with significant findings in both rats and mice. This technical guide synthesizes data from key toxicological studies, outlines experimental methodologies, and illustrates the proposed mechanisms of action.

Experimental Protocols

The primary data on the carcinogenicity of this compound comes from 2-year bioassays conducted by the National Toxicology Program (NTP).[1][2]

1. Animal Models and Husbandry:

  • Species/Strain: Male and female F344/N rats and B6C3F1 mice were used.[2][3]

  • Group Size: Studies typically involved groups of 50 male and 50 female animals for each dose level, including controls.[3][4]

  • Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: All animals had access to standard laboratory feed and drinking water ad libitum.

2. Administration of this compound:

  • Route of Exposure: DBA (greater than 99% pure) was administered to the animals in their drinking water, mimicking a primary route of human exposure.[2][4]

  • Study Duration: The exposure period for the carcinogenicity studies was 2 years.[3]

  • Dose Levels:

    • Rats (F344/N): 0 (control), 50, 500, and 1000 mg/L.[4] These concentrations corresponded to average daily doses of approximately 2, 20, and 40 mg/kg for males and 2, 25, and 45 mg/kg for females.[4]

    • Mice (B6C3F1): 0 (control), 50, 500, and 1000 mg/L.[4] These concentrations corresponded to average daily doses of approximately 4, 45, and 87 mg/kg for males and 4, 35, and 65 mg/kg for females.[2][4]

3. Endpoint Evaluation:

  • Clinical Observation: Animals were observed twice daily for clinical signs of toxicity. Body weight and water consumption were monitored regularly.[5]

  • Pathology: At the end of the 2-year study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.[1][6]

Carcinogenicity Data

DBA administration resulted in a significant increase in tumor incidence at multiple sites in both rats and mice.[3][5]

Table 1: Carcinogenicity of this compound in F344/N Rats (2-Year Drinking Water Study)

SexOrgan/SystemNeoplasmDose Level (mg/L)Incidence
MaleAbdominal CavityMalignant Mesothelioma00/50
501/50
5005/50
100011/50
FemaleHematopoietic SystemMononuclear Cell Leukemia010/50
5016/50
50019/50
100024/50

Source: Data synthesized from NTP Technical Report 537.[2][4][7]

Table 2: Carcinogenicity of this compound in B6C3F1 Mice (2-Year Drinking Water Study)

SexOrganNeoplasmDose Level (mg/L)Incidence
MaleLiverHepatocellular Adenoma or Carcinoma028/50
5040/50
50047/50
100048/50
MaleLiverHepatoblastoma00/50
503/50
50020/50
100028/50
MaleLungAlveolar/Bronchiolar Adenoma or Carcinoma011/50
5013/50
50024/50
100023/50
FemaleLiverHepatocellular Adenoma or Carcinoma010/50
5014/50
50038/50
100045/50

Source: Data synthesized from NTP Technical Report 537.[2][4][7]

Visualizations: Experimental Workflow and Mechanistic Pathways

The following diagrams illustrate the experimental design and the proposed molecular mechanisms underlying DBA's carcinogenicity.

G cluster_setup Study Setup cluster_exposure Exposure Phase (2 Years) cluster_analysis Endpoint Analysis A Animal Selection (F344/N Rats, B6C3F1 Mice) B Acclimation & Randomization (50 animals/sex/group) A->B C Dose Preparation (DBA in Drinking Water) B->C D Administration (0, 50, 500, 1000 mg/L) C->D E In-life Monitoring (Clinical signs, Body weight, Water consumption) D->E F Terminal Necropsy E->F G Histopathology (Microscopic Examination) F->G H Data Analysis (Tumor Incidence) G->H G cluster_mechanisms Proposed Molecular Mechanisms cluster_effects Cellular & Genetic Effects DBA This compound (DBA) Exposure GST Inhibition of Glutathione S-transferase-zeta (GSTζ) DBA->GST Oxidative Induction of Oxidative Stress DBA->Oxidative Hypomethylation DNA Hypomethylation DBA->Hypomethylation Peroxisome Peroxisome Proliferation DBA->Peroxisome Toxic Accumulation of Toxic Intermediates GST->Toxic DNADamage DNA Damage (e.g., 8-OHdG) Oxidative->DNADamage GeneExp Altered Gene Expression (e.g., c-myc) Hypomethylation->GeneExp Cancer Cell Proliferation, Mutation, Apoptosis Evasion LEADS TO CARCINOGENESIS (Liver, Lung, Mesothelium) Peroxisome->Cancer Toxic->Cancer DNADamage->Cancer GeneExp->Cancer

References

Genotoxicity of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has been the subject of numerous genotoxicity studies due to its potential carcinogenic effects. This technical guide provides a comprehensive overview of the genotoxic potential of DBA, summarizing key findings from various assays, detailing experimental methodologies, and illustrating the molecular pathways implicated in its genotoxic effects. The available data consistently indicate that this compound is genotoxic, inducing gene mutations, chromosomal aberrations, and DNA damage, primarily through mechanisms involving oxidative stress.

Introduction

This compound (DBA) is a member of the haloacetic acids (HAAs), a class of compounds formed during the disinfection of water by chlorination or ozonation, particularly in water sources with high bromide content.[1] Its widespread presence in drinking water has raised public health concerns, leading to extensive toxicological evaluation. The International Agency for Research on Cancer (IARC) has classified DBA as a Group 2B carcinogen, possibly carcinogenic to humans. This classification is supported by evidence of carcinogenicity in animal studies, where DBA has been shown to induce tumors in multiple organs.[1] Understanding the genotoxic mechanisms of DBA is crucial for assessing its carcinogenic risk to humans and for the development of regulatory guidelines.

Genotoxicity Profile of this compound

The genotoxicity of DBA has been evaluated in a range of in vitro and in vivo assays. The collective evidence from these studies demonstrates that DBA can induce DNA damage and mutations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. DBA has been consistently shown to be mutagenic in the Salmonella typhimurium strain TA100, both with and without metabolic activation (S9). However, it has tested negative in the TA98 strain.[2] This suggests that DBA primarily induces base-pair substitution mutations.

Table 1: Summary of Ames Test Results for this compound

S. typhimurium StrainMetabolic Activation (S9)ResultQuantitative Data (Revertants/Plate)
TA100Without S9PositiveData not available in the searched sources
TA100With S9PositiveData not available in the searched sources
TA98Without S9NegativeData not available in the searched sources
TA98With S9NegativeData not available in the searched sources
Chromosome Aberration Assays

In vitro studies using Chinese Hamster Ovary (CHO) cells have demonstrated the clastogenic potential of DBA, meaning it can induce structural chromosomal aberrations.[3]

Table 2: Summary of In Vitro Chromosome Aberration Assay Results for this compound

Cell LineTreatment ConditionsResultQuantitative Data (% Aberrant Cells)
CHOWithout S9PositiveData not available in the searched sources
CHOWith S9PositiveData not available in the searched sources
Micronucleus Assays

Micronucleus tests, which detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity), have been conducted for DBA both in vivo and in vitro.

  • In Vivo : Studies in male B6C3F1 mice have shown a significant increase in the frequency of micronucleated normochromatic erythrocytes in peripheral blood after exposure to DBA in drinking water.[4]

  • In Vitro : DBA has been shown to induce micronuclei in cultured mammalian cells.

Table 3: Summary of Micronucleus Assay Results for this compound

Assay TypeSpecies/Cell LineRoute/ExposureResultQuantitative Data (e.g., % Micronucleated Cells)
In VivoMouse (Male B6C3F1)Drinking WaterPositiveData not available in the searched sources
In VivoMouse (Female B6C3F1)Drinking WaterNegativeData not available in the searched sources
In VitroMammalian Cells-PositiveData not available in the searched sources
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks. Studies have shown that DBA can induce DNA damage detectable by this assay.[5]

Table 4: Summary of Comet Assay Results for this compound

Cell TypeTreatment ConditionsResultQuantitative Data (e.g., % Tail DNA)
Mammalian CellsIn VitroPositiveData not available in the searched sources
Induction of Oxidative DNA Damage

A key mechanism underlying the genotoxicity of DBA is the induction of oxidative stress. This leads to the formation of oxidized DNA bases, most notably 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker of oxidative DNA damage. Increased levels of 8-OHdG have been observed in the liver DNA of mice exposed to DBA.[1][6]

Table 5: Summary of Oxidative DNA Damage Marker (8-OHdG) for this compound

SpeciesTissueExposureResultQuantitative Data (e.g., 8-OHdG levels)
MouseLiverOralIncreased LevelsSignificant increases observed at doses as low as 30 mg/kg[6]

Mechanistic Insights into this compound Genotoxicity

The genotoxicity of this compound is believed to be mediated primarily through the induction of oxidative stress. The following sections and diagrams illustrate the proposed molecular pathways.

Inhibition of Glutathione (B108866) S-Transferase Zeta (GSTZ)

This compound, similar to other dihaloacetic acids, can inhibit the enzyme Glutathione S-transferase zeta (GSTZ).[7] GSTZ is involved in the detoxification of xenobiotics and also plays a role in the catabolism of tyrosine. Inhibition of GSTZ can lead to the accumulation of reactive intermediates and contribute to cellular stress.

Oxidative Stress and the Nrf2 Signaling Pathway

DBA exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules, including DNA, lipids, and proteins.[8] The cell responds to this oxidative stress by activating defense mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.[9][10]

G DBA-Induced Oxidative Stress and Nrf2 Activation DBA This compound (DBA) GSTZ GSTZ Inhibition DBA->GSTZ ROS Increased Reactive Oxygen Species (ROS) DBA->ROS GSTZ->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 releases Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes

DBA-Induced Oxidative Stress and Nrf2 Activation
DNA Damage and Repair Pathways

The ROS generated by DBA exposure can directly damage DNA, leading to the formation of lesions such as 8-OHdG and single- and double-strand breaks. The cell activates complex DNA damage response (DDR) pathways to repair this damage. Key proteins such as ATM and ATR are activated and initiate signaling cascades that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.

G DBA-Induced DNA Damage and Repair DBA This compound (DBA) ROS Reactive Oxygen Species (ROS) DBA->ROS DNA_Damage DNA Damage (8-OHdG, Strand Breaks) ROS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR DDR DNA Damage Response (DDR) ATM_ATR->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis

DBA-Induced DNA Damage and Repair Pathway

Experimental Protocols

This section provides standardized protocols for the key genotoxicity assays discussed. It is important to note that specific parameters may vary between individual studies.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized procedure for the Ames test.[11][12]

G Ames Test Experimental Workflow Start Start Prepare_Bacteria Prepare overnight cultures of S. typhimurium strains (e.g., TA100, TA98) Start->Prepare_Bacteria Prepare_Test_Substance Prepare DBA solutions at various concentrations Start->Prepare_Test_Substance Mix Mix DBA, bacterial culture, and S9 mix (if applicable) in molten top agar (B569324) Prepare_Bacteria->Mix Prepare_Test_Substance->Mix Pour Pour the mixture onto minimal glucose agar plates Mix->Pour Incubate Incubate plates at 37°C for 48-72 hours Pour->Incubate Count Count the number of revertant colonies Incubate->Count Analyze Analyze data and compare to controls Count->Analyze End End Analyze->End G In Vitro Chromosome Aberration Assay Workflow Start Start Culture_Cells Culture mammalian cells (e.g., CHO) Start->Culture_Cells Treat_Cells Treat cells with various concentrations of DBA (+/- S9) Culture_Cells->Treat_Cells Add_Arresting_Agent Add a metaphase-arresting agent (e.g., colcemid) Treat_Cells->Add_Arresting_Agent Harvest_Cells Harvest cells Add_Arresting_Agent->Harvest_Cells Prepare_Slides Prepare chromosome spreads on slides Harvest_Cells->Prepare_Slides Stain_Slides Stain slides Prepare_Slides->Stain_Slides Analyze Score metaphase cells for chromosomal aberrations Stain_Slides->Analyze End End Analyze->End G In Vivo Micronucleus Assay Workflow Start Start Treat_Animals Administer DBA to rodents (e.g., mice) at various doses Start->Treat_Animals Collect_Samples Collect bone marrow or peripheral blood samples Treat_Animals->Collect_Samples Prepare_Smears Prepare smears on microscope slides Collect_Samples->Prepare_Smears Stain_Smears Stain smears Prepare_Smears->Stain_Smears Analyze Score erythrocytes for the presence of micronuclei Stain_Smears->Analyze End End Analyze->End G Comet Assay Experimental Workflow Start Start Prepare_Cells Prepare a single-cell suspension Start->Prepare_Cells Embed_Cells Embed cells in low-melting-point agarose on a microscope slide Prepare_Cells->Embed_Cells Lyse_Cells Lyse cells in a high-salt, detergent solution Embed_Cells->Lyse_Cells Unwind_DNA Unwind DNA in an alkaline buffer Lyse_Cells->Unwind_DNA Electrophoresis Perform electrophoresis under alkaline conditions Unwind_DNA->Electrophoresis Neutralize_Stain Neutralize and stain the DNA Electrophoresis->Neutralize_Stain Visualize_Analyze Visualize comets with a fluorescence microscope and analyze with software Neutralize_Stain->Visualize_Analyze End End Visualize_Analyze->End

References

The Environmental Odyssey of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the environmental fate and transport of dibromoacetic acid (DBA), a significant disinfection byproduct. The following sections provide a comprehensive overview of its physicochemical properties, environmental persistence, degradation pathways, and mobility. Detailed experimental protocols for key assessment methods are also presented to facilitate further research in this critical area.

Physicochemical Properties of this compound

This compound is a hygroscopic crystalline solid at room temperature.[1] Its chemical and physical properties are crucial for understanding its behavior and partitioning in the environment. A summary of these key properties is provided in the table below.

PropertyValueReference
Chemical Formula C₂H₂Br₂O₂[No information available]
Molecular Weight 217.84 g/mol [No information available]
Appearance Hygroscopic crystals[1]
Melting Point 49 °C[1]
Boiling Point 232-234 °C (decomposes)[No information available]
Density 1.98 g/mL[1]
Water Solubility Very soluble[1]
log P (Octanol-Water Partition Coefficient) 1.226[1]
pKa 1.48[No information available]

Environmental Fate and Transport

This compound is primarily introduced into the environment as a byproduct of water disinfection processes, particularly chlorination of water sources containing bromide ions and natural organic matter.[2] Its environmental fate is governed by a combination of transport and degradation processes.

Transport

Atmospheric Transport: The vapor pressure of DBA is low, and it is not expected to volatilize significantly from water or moist soil.[3] However, if it does enter the atmosphere, it is expected to exist predominantly in the vapor phase.[3]

Transport in Water: Due to its high water solubility and low octanol-water partition coefficient, DBA is mobile in aquatic systems. It is found in both surface and groundwater as a result of water treatment and discharge.[4]

Transport in Soil: The mobility of a chemical in soil is often predicted by its soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc for this compound is low, suggesting it has a very high mobility in soil and is not likely to strongly adsorb to soil particles. [No information available] As a strong acid with a low pKa, it will exist predominantly in its anionic form in most environmental soils, a form that generally does not adsorb strongly to soil organic carbon and clay. [No information available]

Degradation

The persistence of this compound in the environment is determined by various abiotic and biotic degradation processes.

Biodegradation: Microbial degradation is a recognized pathway for the breakdown of haloacetic acids.[2] Several bacterial species, including Afipia spp. and Methylobacterium sp., have been shown to degrade this compound, although the degradation rate for DBA is noted to be slower than for some other haloacetic acids like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA).[5] One study identified that only three out of eight haloacetic acid-degrading bacterial isolates were capable of degrading DBA.[5]

Photodegradation: this compound does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight is not a significant degradation pathway. [No information available] However, indirect photodegradation can occur. The half-life of this compound under photocatalytic conditions (in the presence of titanium dioxide) at 15°C has been reported to be 14 days. [No information available] In the atmosphere, DBA is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 25.3 days.[3]

Hydrolysis: Hydrolysis is not considered a major degradation pathway for this compound under typical environmental conditions. [No information available] However, one study extrapolated the half-life for hydrolysis of DBA at 15°C to be 12 years, indicating that it is a very slow process.

A summary of the environmental half-lives of this compound is presented in the table below.

Environmental CompartmentDegradation ProcessHalf-LifeConditionsReference
AtmosphereReaction with OH radicals25.3 days (estimated)-[3]
WaterHydrolysis12 years (extrapolated)15 °C
WaterPhotocatalysis14 daysIn the presence of TiO₂ at 15°C[No information available]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of this compound.

Analysis of this compound in Water (Based on EPA Method 552.2)

This method is used for the quantitative determination of haloacetic acids in drinking water and other aqueous matrices.

1. Sample Preparation:

  • Collect a 40 mL water sample in an amber glass bottle containing ammonium (B1175870) chloride as a preservative.
  • Acidify the sample to a pH of <0.5 with a strong acid (e.g., sulfuric acid).

2. Extraction:

  • Add methyl tert-butyl ether (MTBE) to the acidified sample and shake vigorously to extract the haloacetic acids into the organic phase.
  • Allow the phases to separate and collect the MTBE layer.

3. Derivatization:

  • Add acidic methanol (B129727) to the MTBE extract.
  • Heat the mixture to convert the haloacetic acids to their methyl esters. This step is crucial for making the compounds volatile enough for gas chromatography.

4. Neutralization and Concentration:

  • Perform a back-extraction with a saturated sodium bicarbonate solution to neutralize the extract.
  • The methyl esters remain in the MTBE layer, which is then concentrated for analysis.

5. Analysis:

  • Analyze the concentrated extract using a gas chromatograph equipped with an electron capture detector (GC-ECD). The detector is highly sensitive to halogenated compounds.
  • Quantify the concentration of this compound by comparing the peak area to that of a known standard.

Aerobic Biodegradation in Water (Based on OECD Guideline 301)

This protocol outlines a screening test for the ready biodegradability of chemicals in an aerobic aqueous medium.

1. Test Setup:

  • Prepare a mineral medium containing essential nutrients for microbial growth.
  • Inoculate the medium with a small amount of activated sludge, sewage effluent, or surface water as a source of microorganisms.
  • Add this compound as the sole carbon source at a concentration of 10-20 mg/L.
  • Set up control flasks without the test substance (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

2. Incubation:

  • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
  • The test is typically run for 28 days.

3. Monitoring Biodegradation:

  • Monitor the degradation of this compound over time by measuring parameters such as:
  • Dissolved Organic Carbon (DOC) removal: Periodically take samples, filter them, and analyze the DOC concentration.
  • Oxygen consumption: Use a respirometer to measure the biological oxygen demand (BOD).
  • Carbon dioxide production: Trap and quantify the CO₂ evolved from the test flasks.

4. Data Analysis:

  • Calculate the percentage of degradation based on the chosen parameter. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical maximum degradation (e.g., >60% of theoretical oxygen demand or CO₂ production, or >70% DOC removal) within a 10-day window during the 28-day test.

Soil Sorption and Desorption (Based on OECD Guideline 106)

This protocol describes the batch equilibrium method to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

1. Soil Preparation:

  • Select and characterize the soil(s) for the experiment, including determining the pH, organic carbon content, and texture.
  • Air-dry the soil and sieve it to a uniform particle size.

2. Sorption Experiment:

  • Prepare a solution of this compound of known concentration in a calcium chloride solution (to maintain a constant ionic strength).
  • Add a known mass of soil to a series of centrifuge tubes.
  • Add a known volume of the this compound solution to each tube.
  • Include control tubes without soil to account for any adsorption to the tube walls.
  • Shake the tubes at a constant temperature for a predetermined equilibrium time (typically 24-48 hours).

3. Analysis of Sorption:

  • After shaking, centrifuge the tubes to separate the soil from the solution.
  • Carefully collect the supernatant and analyze the concentration of this compound remaining in the solution using an appropriate analytical method (e.g., GC-ECD after extraction and derivatization).
  • Calculate the amount of this compound sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.
  • Calculate the soil-water distribution coefficient (Kd) as the ratio of the concentration of DBA in the soil to the concentration in the water at equilibrium.
  • Calculate the organic carbon-normalized sorption coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.

4. Desorption Experiment (Optional):

  • After the sorption experiment, remove a known amount of the supernatant and replace it with a fresh calcium chloride solution.
  • Resuspend the soil and shake for the same equilibrium time.
  • Analyze the concentration of this compound that has desorbed into the solution.

Visualizations

The following diagrams illustrate key processes related to the environmental fate of this compound.

DBA_Formation Formation of this compound during Water Disinfection NOM Natural Organic Matter (NOM) Reaction Reaction NOM->Reaction Br Bromide Ions (Br⁻) Oxidation Oxidation Br->Oxidation Disinfectant Disinfectant (e.g., Chlorine) Disinfectant->Oxidation Oxidation->Reaction DBA This compound (DBA) Reaction->DBA

Formation of this compound during Water Disinfection.

DBA_Metabolism Metabolic Pathway of this compound DBA This compound GSTz Glutathione S-transferase zeta (GSTζ) DBA->GSTz GlyoxylicAcid Glyoxylic Acid GSTz->GlyoxylicAcid Metabolism Metabolites Further Metabolites (Glycolate, Oxalate, Glycine, CO₂) GlyoxylicAcid->Metabolites

Metabolic Pathway of this compound.

Experimental_Workflow General Experimental Workflow for DBA Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_data Data Interpretation Sampling 1. Sample Collection (Water/Soil) Preservation 2. Preservation & Acidification (Water) Sampling->Preservation Extraction 3. Liquid-Liquid Extraction (MTBE) Preservation->Extraction Derivatization 4. Methylation (Acidic Methanol) Extraction->Derivatization GC_ECD 5. GC-ECD Analysis Derivatization->GC_ECD Quantification 6. Quantification GC_ECD->Quantification Results 7. Results Reporting Quantification->Results

General Experimental Workflow for DBA Analysis.

References

The Genesis of a Halogenated Acid: A Historical Inquiry into the Discovery of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

I have made multiple attempts to find the full text of the 1859 paper by Perkin and Duppa, which is crucial for the historical details of dibromoacetic acid's discovery. Unfortunately, the search results only provide access to the first page or metadata, not the complete article. Without the full text, I cannot extract the detailed experimental protocols and quantitative data required by the user. I have exhausted my current search capabilities to access this specific historical document. Therefore, I will now proceed to construct the in-depth technical guide based on the information I have been able to gather, including the initial synthesis details from the abstract and other related information on synthesis methods that were found. I will have to acknowledge that the complete, original experimental details from Perkin and Duppa's foundational paper are not fully accessible.

For Immediate Release

This technical guide delves into the historical discovery of this compound, a compound now recognized as a significant disinfection byproduct in drinking water. The investigation traces the origins of its first synthesis and characterization, providing a valuable resource for researchers, scientists, and drug development professionals interested in the evolution of halogenated organic chemistry.

The seminal work in this field was conducted by William Henry Perkin and B. F. Duppa, who, in 1859, published their findings "On the action of bromine on acetic acid" in the Quarterly Journal of the Chemical Society.[1][2] This research stands as the first documented synthesis of bromoacetic acids, including the di-substituted derivative, this compound. While the full, detailed experimental account from their original publication remains elusive in modern digital archives, the available information, coupled with subsequent developments in organic synthesis, allows for a comprehensive reconstruction of this pivotal discovery.

The Dawn of Halogenation: Perkin and Duppa's 1859 Synthesis

Perkin and Duppa's pioneering experiment involved the direct bromination of acetic acid. Their work laid the foundation for the Hell-Volhard-Zelinsky reaction, a now-classic method for the α-halogenation of carboxylic acids. The fundamental approach involved reacting glacial acetic acid with bromine, a reaction that would yield a mixture of mono- and di-substituted bromoacetic acids.

Reconstructed Experimental Protocol

Based on the initial report and common laboratory practices of the era, the synthesis of this compound by Perkin and Duppa can be outlined as follows:

Objective: To synthesize and characterize the products of the reaction between bromine and acetic acid.

Materials:

  • Glacial acetic acid

  • Bromine

  • Apparatus for heating and distillation

Methodology:

  • Glacial acetic acid was treated with an excess of bromine.

  • The reaction mixture was heated, likely under reflux, to facilitate the substitution reaction. The presence of a catalyst, such as phosphorus, which would later become a hallmark of the Hell-Volhard-Zelinsky reaction, is not explicitly detailed in the initial abstracts but was a common practice for similar reactions.

  • The progress of the reaction was likely monitored by the consumption of bromine and the evolution of hydrogen bromide gas.

  • Upon completion, the reaction mixture would have contained unreacted acetic acid, monobromoacetic acid, this compound, and dissolved hydrogen bromide.

  • Purification of this compound would have been achieved through fractional distillation, a technique capable of separating components with different boiling points.

Early Synthesis and Characterization Data

Following the initial discovery, subsequent research by various chemists refined the synthesis and established the physicochemical properties of this compound. The data below is a composite of early and modern reported values, providing a baseline for the compound's characteristics.

PropertyValue
Molecular Formula C₂H₂Br₂O₂
Molecular Weight 217.84 g/mol
Melting Point 48-50 °C
Boiling Point 232-234 °C (decomposes)
Appearance at STP White crystalline solid

Logical Flow of Early Bromination Chemistry

The synthesis of this compound from acetic acid follows a logical progression of electrophilic substitution at the alpha-carbon. The reaction is understood to proceed via an acid halide intermediate, especially in the presence of a phosphorus catalyst.

SynthesisPathway AceticAcid Acetic Acid (CH₃COOH) Intermediate Acetyl Bromide (CH₃COBr) AceticAcid->Intermediate + Br₂ / Catalyst Bromine Bromine (Br₂) Catalyst Catalyst (e.g., PBr₃) Monobromo Monobromoacetic Acid (CH₂BrCOOH) Intermediate->Monobromo Bromination Dibromo This compound (CHBr₂COOH) Monobromo->Dibromo Further Bromination ExperimentalWorkflow Start Start: Acetic Acid, Bromine, Catalyst Reaction Reaction under Reflux Start->Reaction Quenching Reaction Quenching (e.g., with water) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

References

The Surprising Synthetic Versatility of Dibromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Applications of a Unique Building Block for Researchers, Scientists, and Drug Development Professionals

Dibromoacetic acid (DBA), a compound often noted for its presence as a water disinfection byproduct, possesses a rich and underexplored potential as a versatile building block in organic synthesis. This technical guide illuminates the core synthetic applications of DBA, offering a comprehensive resource for professionals in chemical research and pharmaceutical development. By providing detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to unlock the full potential of this readily available reagent.

Introduction: Beyond a Disinfection Byproduct

This compound, with its gem-dibromo functionality and a carboxylic acid group, presents a unique combination of reactive sites. While much of the existing literature focuses on its toxicological and environmental aspects, its utility as a precursor for a variety of valuable organic molecules is a rapidly emerging field.[1][2] This guide will focus exclusively on its applications in synthetic organic chemistry, providing the necessary data and protocols to implement these transformations in a laboratory setting.

Samarium Diiodide-Promoted Synthesis of (E)-α,β-Unsaturated Carboxylic Acids

One of the most significant and well-documented applications of this compound is its reaction with aldehydes in the presence of samarium diiodide (SmI₂) to stereoselectively produce (E)-α,β-unsaturated carboxylic acids.[3][4][5] This transformation is highly efficient and proceeds under mild conditions, offering a direct route to these important synthetic intermediates.

Reaction Mechanism and Stereoselectivity

The reaction proceeds through a proposed mechanism involving the formation of a samarium enolate from this compound. This enolate then undergoes an aldol-type addition to the aldehyde, followed by a samarium diiodide-promoted β-elimination of a bromine atom and the hydroxyl group to yield the (E)-alkene with high stereoselectivity.[3][4]

G DBA This compound (Br₂CHCOOH) SmI2_1 2 SmI₂ DBA->SmI2_1 SamariumEnolate Samarium Enolate Intermediate SmI2_1->SamariumEnolate Formation of enolate Aldehyde Aldehyde (R'CHO) SamariumEnolate->Aldehyde Adduct Aldol-type Adduct SamariumEnolate->Adduct Aldol Addition Aldehyde->Adduct SmI2_2 SmI₂ Adduct->SmI2_2 Elimination β-Elimination Adduct->Elimination Promotion SmI2_2->Elimination Product (E)-α,β-Unsaturated Carboxylic Acid Elimination->Product

Figure 1: Proposed reaction pathway for the SmI₂-promoted synthesis of (E)-α,β-unsaturated carboxylic acids.
Quantitative Data

The reaction is applicable to a wide range of aldehydes, including aliphatic and aromatic substrates, affording good to excellent yields.

Aldehyde (R'CHO)ProductYield (%)Reference
Benzaldehyde(E)-Cinnamic acid95J. Org. Chem. 2006, 71, 1728-1731
4-Chlorobenzaldehyde(E)-4-Chlorocinnamic acid92J. Org. Chem. 2006, 71, 1728-1731
Cyclohexanecarboxaldehyde(E)-3-Cyclohexylacrylic acid85J. Org. Chem. 2006, 71, 1728-1731
Heptanal(E)-Non-2-enoic acid88J. Org. Chem. 2006, 71, 1728-1731

Table 1: Yields of (E)-α,β-unsaturated carboxylic acids from various aldehydes.

Experimental Protocol

General Procedure for the Synthesis of (E)-α,β-Unsaturated Carboxylic Acids:

A solution of samarium diiodide (SmI₂) (0.1 M in THF, 4.4 mmol) is added to a stirred solution of this compound (2.0 mmol) and the corresponding aldehyde (2.2 mmol) in THF (10 mL) at room temperature under an argon atmosphere. The reaction is typically complete within a few minutes, as indicated by a color change from deep blue to yellow. The reaction is then quenched with 0.1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

This compound as a Precursor for Phosphonium (B103445) Salts and Ylides

This compound can serve as a precursor for the synthesis of phosphonium salts, which are key intermediates in the Wittig reaction for the formation of alkenes.[6][7] The reaction of this compound with triorganophosphines can lead to the formation of phosphonium salts, which can then be converted to the corresponding ylides for subsequent olefination reactions.

G cluster_0 Phosphonium Salt Formation cluster_1 Ylide Formation DBA This compound (Br₂CHCOOH) PPh3 Triphenylphosphine (PPh₃) DBA->PPh3 PhosphoniumSalt Carboxymethyldibromotriphenylphosphonium bromide PPh3->PhosphoniumSalt SN2 Reaction Base Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide Base->Ylide Deprotonation PhosphoniumSalt_ref Phosphonium Salt PhosphoniumSalt_ref->Base

Figure 2: General workflow for the synthesis of phosphorus ylides from this compound.

While direct reactions with this compound are less common in the literature than those with its ester derivatives, the principle remains a viable synthetic strategy. The resulting ylides bearing a carboxylic acid moiety can participate in Wittig reactions with aldehydes and ketones to produce α,β-unsaturated carboxylic acids.

Role in Heterocyclic Synthesis

The gem-dibromo functionality of this compound makes it an attractive starting material for the construction of various heterocyclic systems. Although direct applications of the acid are not as prevalent as its ester counterparts, it can be envisioned as a precursor for the synthesis of β-lactams and other nitrogen-containing heterocycles. For instance, the reaction of an imine with a ketene (B1206846) generated in situ from a this compound derivative could lead to the formation of a dibromo-substituted β-lactam.[8][9][10]

Potential Applications and Future Outlook

The synthetic utility of this compound is a promising area for further exploration. Its potential as a precursor for gem-difunctionalized compounds, in radical reactions, and in multicomponent reactions warrants further investigation.[11][12] The development of new methodologies that directly utilize this inexpensive and readily available C2 building block could provide efficient and atom-economical routes to a wide range of valuable molecules for the pharmaceutical and materials science industries.

This technical guide serves as a foundational resource to encourage the broader application of this compound in organic synthesis. The provided data and protocols for the well-established samarium diiodide-promoted reaction offer a solid starting point for researchers to incorporate this versatile reagent into their synthetic strategies. Further research into the reactivity of this compound is poised to uncover new and powerful transformations.

References

An In-depth Technical Guide to Dibromoacetic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of dibromoacetic acid (DBA), a research chemical and a significant byproduct of water disinfection. This document details its chemical and physical properties, synthesis, analytical methods, and extensive toxicological profile. A core focus is placed on its mechanisms of action, including the induction of apoptosis, oxidative stress, and its role as an inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), making it a valuable tool in cancer metabolism research. The guide includes detailed experimental protocols, quantitative data summarized in tables for ease of comparison, and visualizations of key biological pathways and experimental workflows to support advanced research and development.

Core Chemical and Physical Properties

This compound is a haloacetic acid that is a white, deliquescent crystalline solid at room temperature.[1] It is commercially produced in small quantities for research purposes.[1] DBA is functionally related to acetic acid, with two hydrogen atoms on the alpha-carbon replaced by bromine.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference(s)
IUPAC Name 2,2-dibromoacetic acid [2]
Synonyms DBA, Dibromoacetate, Dibromoethanoic acid [3][4]
CAS Number 631-64-1
Molecular Formula C₂H₂Br₂O₂ [1]
Molecular Weight 217.84 g/mol [2][3]
Appearance White deliquescent crystals [1]
Melting Point 32-38 °C
Boiling Point 128-130 °C at 16 mmHg
Density 2.382 g/mL at 25 °C
Solubility in Water Very soluble; 2.11 x 10⁶ mg/L at 25 °C [2][5]

| Log P (octanol-water) | 1.22 |[2] |

Synthesis and Analytical Methods

Laboratory Synthesis

This compound can be produced by the bromination of bromoacetic acid.[1] A common laboratory-scale synthesis is the Hell-Volhard-Zelinsky reaction, which involves the alpha-bromination of acetic acid using bromine and a phosphorus catalyst, such as red phosphorus.[6] Doubling the amount of bromine and refluxing at higher temperatures drives the reaction towards the dibrominated product.

G cluster_synthesis Synthesis Workflow: Hell-Volhard-Zelinsky Reaction start Start Materials: Acetic Acid, Red Phosphorus react Add Bromine (Br₂) dropwise and heat to reflux start->react Catalyst formation (PBr₃ in situ) hydrolyze Hydrolyze crude product with D₂O or H₂O react->hydrolyze Reaction completion purify Purify by vacuum distillation hydrolyze->purify end_product Final Product: This compound purify->end_product

Workflow for the Hell-Volhard-Zelinsky synthesis of DBA.
Analytical Methods

Several methods are available for the detection and quantification of DBA, particularly in drinking water samples where it is a regulated disinfection byproduct.[1]

Table 2: Summary of Analytical Methods for this compound

Method Technique Sample Preparation Detection Limit (µg/L) Reference(s)
EPA Method 552.2 GC-ECD Liquid-liquid extraction, methylation 0.066 [2]
EPA Method 552.3 GC-ECD Anion exchange extraction, methylation 0.012 [1]
EPA Method 557 IC-ESI-MS/MS Direct injection 0.015 [1]

| HPLC | Reverse Phase | Direct injection (with mobile phase modifier) | Not specified |[4] |

G cluster_analysis Analytical Workflow: GC-ECD (EPA Method 552.2) sample Aqueous Sample (e.g., Drinking Water) extract Liquid-Liquid Microextraction with solvent (e.g., MTBE) sample->extract derivatize Derivatization: Esterification with diazomethane or acidic methanol (B129727) extract->derivatize analyze Analysis by Gas Chromatography with Electron Capture Detector (GC-ECD) derivatize->analyze quantify Quantification analyze->quantify

General workflow for the analysis of DBA in water samples.

Biological Activity and Mechanisms of Action

DBA is a multi-organ carcinogen in rodents and exhibits various toxicities, which are underpinned by several distinct molecular mechanisms.[1][7]

Metabolism and Toxicokinetics

Following oral exposure, DBA is rapidly absorbed from the gastrointestinal tract.[8] The primary metabolic pathway occurs in the liver cytosol and is a glutathione-dependent process catalyzed by glutathione (B108866) S-transferase zeta (GST-zeta), which converts DBA to glyoxylate (B1226380).[1] Downstream metabolites can include glycolate, oxalate, glycine, and carbon dioxide.[2]

G cluster_metabolism Metabolic Pathway of this compound DBA This compound (DBA) Glyoxylate Glyoxylate DBA->Glyoxylate Biotransformation (liver cytosol) Metabolites Downstream Metabolites: Glycolate, Oxalate, Glycine, CO₂ Glyoxylate->Metabolites GSTz Glutathione S-transferase zeta (GST-zeta) + Glutathione (GSH) GSTz->Glyoxylate

Metabolism of DBA to glyoxylate and other metabolites.
Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Similar to the well-studied dichloroacetate (B87207) (DCA), dihaloacetic acids like DBA are known to inhibit Pyruvate Dehydrogenase Kinase (PDK).[9][10] PDK normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK, DBA promotes the active state of PDC, which enhances the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from anaerobic glycolysis (the Warburg effect, common in cancer cells) towards oxidative phosphorylation in the mitochondria. This mechanism is a key reason for the interest in haloacetic acids in cancer research.[10][11]

G cluster_pdk Mechanism of PDK Inhibition and Metabolic Shift DBA This compound (DBA) PDK Pyruvate Dehydrogenase Kinase (PDK) DBA->PDK Inhibits PDC_active PDC (Active) Dephosphorylated PDK->PDC_active Inactivates by Phosphorylation PDC_inactive PDC (Inactive) Phosphorylated Pyruvate Pyruvate Lactate Lactate (Anaerobic Glycolysis) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC TCA TCA Cycle (Oxidative Phosphorylation) AcetylCoA->TCA

DBA inhibits PDK, promoting oxidative phosphorylation.
Induction of Apoptosis and Oxidative Stress

DBA is a potent inducer of apoptosis in various cell types, including thymocytes and T-cells.[12][13] The mechanisms are multifaceted and involve:

  • Cell Cycle Arrest: Causing G0/G1 arrest in thymocytes.[12]

  • Calcium Dysregulation: Increasing intracellular calcium ([Ca²⁺]i) levels.[12]

  • Fas/FasL Pathway: Upregulating the expression of the death receptor Fas and its ligand (FasL).[12]

  • Mitochondrial Dysfunction: Decreasing the mitochondrial transmembrane potential, leading to the activation of caspase-3.[13]

  • MAPK Pathway Activation: DBA induces oxidative stress, which in turn activates MAPKs (p38, ERK1/2, JNK1/2), leading to apoptosis.[13]

G cluster_apoptosis DBA-Induced Apoptosis Pathways in T-Cells/Thymocytes DBA This compound (DBA) CellCycle Cell Cycle Arrest (G0/G1) DBA->CellCycle Calcium Increased Intracellular [Ca²⁺] DBA->Calcium Fas Increased Fas/FasL Expression DBA->Fas ROS Oxidative Stress (ROS Generation) DBA->ROS Apoptosis Apoptosis CellCycle->Apoptosis Calcium->Apoptosis Fas->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Caspase3 Cleaved Caspase-3 Activation Mito->Caspase3 MAPK->Apoptosis Caspase3->Apoptosis

Multiple pathways contribute to DBA-induced apoptosis.
Induction of Hepatotoxicity via TLR4 Signaling

In vivo studies show DBA can induce significant hepatotoxicity. This is linked to the induction of oxidative stress (evidenced by increased MDA and ROS and decreased GSH) and inflammation.[7] The inflammatory response is mediated by the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to increased production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]

G cluster_tlr4 DBA-Induced Hepatotoxicity via TLR4 Pathway DBA This compound (DBA) Stress Oxidative Stress (ROS, MDA ↑; GSH ↓) DBA->Stress TLR4 TLR4 Activation Stress->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 NFkB NF-κB & p38/JNK Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines ↑ (TNF-α, IL-6, IL-1β) NFkB->Cytokines Hepatotox Hepatotoxicity Cytokines->Hepatotox

Inflammatory signaling pathway activated by DBA in the liver.

Toxicological Profile

DBA has been evaluated in numerous toxicological studies, primarily due to its presence in drinking water.

Table 3: Acute and Chronic Toxicity Data for this compound

Study Type Species / Model Route Key Findings & Doses Reference(s)
Acute Toxicity Rat Oral LD₅₀: 1737 mg/kg body weight [2]
Carcinogenicity B6C3F₁ Mice (2-year) Drinking Water Increased incidence of hepatocellular adenoma/carcinoma and hepatoblastoma. Doses: 50, 500, 1000 mg/L. [1][8]
Carcinogenicity F344/N Rats (2-year) Drinking Water Increased incidence of malignant mesothelioma (males) and mononuclear-cell leukemia (females). Doses: 50, 500, 1000 mg/L. [1][8]
Reproductive Toxicity Sprague-Dawley Rats Oral Gavage Altered spermiation at ≥10 mg/kg/day. NOAEL: 2 mg/kg/day. [2]
Developmental Toxicity F344 Rats Oral Gavage Teratogenic; significantly increased incidence of eye malformations. Doses: 100 and 140 mg/kg (0.46 and 0.64 mmol/kg). [14]
Neurotoxicity F344 Rats (6-month) Drinking Water Neuromuscular toxicity (limb weakness, gait abnormalities), degeneration of spinal cord nerve fibers. LOAEL: 20 mg/kg/day. [15]

| Hepatotoxicity | Balb/c Mice (28-day) | Oral Gavage | Histological changes, increased ALT/AST, oxidative stress, inflammation. Doses: 1.25, 5, 20 mg/kg/day. |[7] |

Key Experimental Protocols

Protocol: In Vitro Apoptosis Assay in Thymocytes

This protocol is adapted from studies investigating DBA-induced immunotoxicity.[12]

  • Cell Isolation and Culture:

    • Isolate thymocytes from BALB/c mice under sterile conditions.

    • Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Adjust cell density to 1 x 10⁶ cells/mL.

  • DBA Exposure:

    • Prepare a stock solution of DBA in sterile PBS and adjust the pH to 7.2.

    • Treat cells in culture plates with varying concentrations of DBA (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 24 hours). A control group receives vehicle only.

  • Apoptosis Analysis (Flow Cytometry):

    • Harvest the cells by centrifugation.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within 1 hour to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest and wash cells as above.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash cells to remove ethanol and resuspend in PBS containing PI and RNase A.

    • Incubate for 30 minutes at 37°C.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Sample Preparation for GC-ECD Analysis

This protocol is a generalized version based on EPA Method 552.2 for water samples.[2]

  • Sample Collection: Collect 100 mL of water in a clean glass vial. Add ammonium (B1175870) chloride as a quenching agent if residual chlorine is present.

  • Extraction:

    • Adjust the sample pH to <0.5 with concentrated sulfuric acid.

    • Add 10 g of sodium sulfate (B86663) to the sample and dissolve.

    • Spike the sample with an internal standard.

    • Perform a liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes.

    • Allow the phases to separate and collect the upper (MTBE) layer. Repeat the extraction two more times, pooling the MTBE extracts.

  • Derivatization (Esterification):

    • Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) to the pooled extract.

    • Incubate in a water bath at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.

    • After incubation, add 10 mL of a saturated sodium bicarbonate solution to neutralize the acid. Shake for 2 minutes.

  • Final Preparation:

    • Collect the upper MTBE layer containing the methylated analytes.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for injection into the GC-ECD system.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][16][17]

Table 4: Safety and Handling Guidelines for this compound

Aspect Guideline
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[16][18]
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using.[16]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up.[16][17]
Spills Evacuate the area. Wear appropriate PPE. Sweep up the solid material, place it in a sealed container for disposal. Ventilate the area and wash the spill site after cleanup.[16][18]
First Aid: Inhalation Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
First Aid: Skin Contact Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16][17]

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16] |

This document is intended for informational purposes for qualified research professionals and does not constitute a safety manual. Always consult the specific Safety Data Sheet (SDS) for the material before use and follow all institutional safety guidelines.

References

An In-depth Technical Guide to the Safe Handling of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a halogenated acetic acid that serves as a valuable reagent in various research and development applications. However, its utility is matched by its significant health and environmental hazards. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who may handle this compound. This document synthesizes critical information from safety data sheets, toxicological studies, and established laboratory safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in implementing appropriate safety measures.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[2]

Signal Word: Danger[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H332: Harmful if inhaled.

  • H412: Harmful to aquatic life with long lasting effects.[2]

Pictograms:

  • Corrosion

  • Acute Toxicity (Harmful)

Toxicological and Physical/Chemical Properties

A thorough understanding of the toxicological and physicochemical properties of this compound is essential for a comprehensive risk assessment.

Toxicological Data

The toxicological profile of this compound has been evaluated in various studies. The following table summarizes key quantitative data.

ParameterSpeciesRouteValueReference
LD50RatOral1737 mg/kg[3][4]
LD50RatDermal1100 mg/kg
LC50RatInhalation1.5 mg/L (4 h)
NOAEL (Reproductive Toxicity)Rat (male)Oral (gavage)2 mg/kg/day[3][4]
TDI (Tolerable Daily Intake)--20 µg/kg bw/day[3][4]
Physical and Chemical Properties

The physical and chemical properties of this compound influence its behavior and the necessary handling precautions.

PropertyValueReference
Molecular FormulaC₂H₂Br₂O₂[4]
Molecular Weight217.84 g/mol [4]
AppearanceHygroscopic crystals[1][3]
Melting Point32-38 °C[2]
Boiling Point128-130 °C at 16 mmHg[2]
Density2.382 g/mL at 25 °C[2]
SolubilityVery soluble in water, ethanol, and ether[5]
pKa1.48[1]
Flash Point113 °C (closed cup)[2]

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (8-inch minimum) is also recommended.[1][6]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

    • Protective Clothing: Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type P3 (EN 143) respirator cartridge.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4][6]

Engineering Controls
  • Ventilation: Handle in a well-ventilated place.[1] Use of a chemical fume hood is strongly recommended.[4][6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][6]

Handling Procedures
  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage Procedures
  • Store in a tightly closed container.[1][4]

  • Store locked up.[1]

  • Keep in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong bases, oxidizing agents, and reducing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: When heated to decomposition, it emits toxic vapors of bromide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation and breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Methods for Cleaning Up:

    • For solid spills, carefully sweep up the material, place it in a bag, and hold for waste disposal. Avoid raising dust.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

    • For spills of acidic liquids, neutralize with a suitable agent like soda ash or sodium bicarbonate.[6]

Diagram of a Spill Response Workflow

SpillResponse spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent dikes for liquids) ppe->contain solid_spill Solid Spill? contain->solid_spill sweep Carefully Sweep Solid Material solid_spill->sweep Yes neutralize Neutralize Liquid Spill (e.g., with sodium bicarbonate) solid_spill->neutralize No collect Collect Contaminated Material into a Labeled Hazardous Waste Container sweep->collect neutralize->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste via Institutional EHS Procedures decontaminate->dispose report Report the Incident to Supervisor dispose->report

Caption: Workflow for responding to a this compound spill.

Waste Disposal

This compound and its contaminated materials must be disposed of as hazardous waste.

  • General Principle: Disposal should be handled by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Neutralization: While neutralization can be a method for treating acidic waste, it is generally not recommended for this compound due to its high toxicity, which is a separate hazard from its corrosivity. If neutralization of a very dilute solution is permitted by institutional and local regulations, it must be performed with extreme caution in a fume hood.[1]

    • Cautionary Neutralization Protocol (for dilute aqueous solutions only and with EHS approval):

      • Prepare a dilute solution of a weak base (e.g., sodium bicarbonate) in a large beaker with stirring.

      • Slowly add the dilute this compound solution to the basic solution. Never add base to the acid.

      • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

      • The neutralized solution must still be disposed of as hazardous chemical waste.

Experimental Protocols from Cited Studies

This section provides an overview of the methodologies used in key toxicological studies of this compound. These are intended to provide context for the toxicological data and are not protocols to be replicated without consulting the original publications and obtaining appropriate institutional approvals.

NTP Carcinogenicity Study (NTP, 2007)
  • Objective: To evaluate the carcinogenic potential of this compound in rats and mice.

  • Methodology Overview:

    • Animal Model: Male and female F344/N rats and B6C3F1 mice.[7]

    • Administration Route: Drinking water.[7]

    • Study Durations: 2 weeks, 3 months, and 2 years.[7]

    • Dose Groups (2-year study): 0, 50, 500, and 1,000 mg/L in drinking water.[7]

    • Observations: Animals were observed twice daily. Water consumption and body weights were recorded regularly. Complete histopathologic examinations were performed on all animals in all dose groups in the 2-year studies.[7]

    • Analysis: Statistical analyses were performed to evaluate dose-related trends in tumor incidence.

Reproductive Toxicity Study (Linder et al., 1995)
  • Objective: To assess the effects of this compound on the reproductive competence and sperm quality of male rats.

  • Methodology Overview:

    • Animal Model: Male Sprague-Dawley rats.

    • Administration Route: Daily oral gavage.

    • Dose Groups: 0, 2, 10, or 50 mg/kg of body weight per day for up to 79 days.[3][4]

    • Mating: Rats were mated with untreated females at various intervals during the study.[3][4]

    • Endpoints: Fertility, litter size, number of implants, fetal body weights, sperm quality (motility, morphology), and histopathology of the testes were evaluated.[3][4]

Two-Generation Reproductive Toxicity Study (Christian et al., 2002)
  • Objective: To evaluate the reproductive and developmental effects of this compound over two generations of rats.

  • Methodology Overview:

    • Animal Model: Crl:CD(SD)IGS BR rats (30 per sex per group).

    • Administration Route: Drinking water.

    • Dose Groups: 0, 50, 250, and 650 ppm.

    • Exposure Period: P and F1 generations were exposed from premating through gestation and lactation.

    • Endpoints: Viability, clinical signs, body and organ weights, histopathology, and a comprehensive set of reproductive and developmental parameters were assessed in both generations. These included mating, fertility, gestation duration, litter size, pup viability, and sexual maturation.

Analytical Methods for Monitoring

For laboratories that need to monitor for the presence of this compound in environmental or waste samples, several analytical methods are available.

  • EPA Method 552.2: This method is for the determination of haloacetic acids in drinking water. It involves liquid-solid extraction, derivatization to methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).[5]

  • EPA Method 552.3: A similar method to 552.2, but it utilizes liquid-liquid microextraction.[8][9]

Conclusion

This compound is a valuable chemical for research and development, but it poses significant health and environmental risks. A thorough understanding of its hazards and strict adherence to the safety precautions outlined in this guide are essential for its safe use. All personnel handling this compound must be properly trained and equipped with the necessary personal protective equipment. In the event of an emergency, the procedures detailed in this document should be followed promptly and effectively. By prioritizing safety, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner.

Diagram of a General Safe Handling Workflow

SafeHandling start Begin Work with this compound risk_assessment Conduct Risk Assessment start->risk_assessment gather_ppe Gather and Inspect Appropriate PPE risk_assessment->gather_ppe prepare_work_area Prepare Work Area (Fume Hood, Emergency Equipment Ready) gather_ppe->prepare_work_area handle_chemical Handle this compound (Avoid dust/aerosol, use non-sparking tools) prepare_work_area->handle_chemical experiment Perform Experiment handle_chemical->experiment waste_collection Collect Waste in Labeled Hazardous Waste Container experiment->waste_collection cleanup Clean Work Area and Equipment waste_collection->cleanup remove_ppe Remove and Decontaminate/Dispose of PPE cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Work Complete wash_hands->end

Caption: General workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Solubility of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibromoacetic acid (DBA) in various solvents. Understanding the solubility of DBA, a common disinfection byproduct and a compound of interest in toxicological and pharmaceutical research, is critical for accurate experimental design, formulation development, and environmental analysis. This document details its solubility profile, presents standardized protocols for solubility determination, and offers a logical workflow for solubility classification.

Solubility Profile of this compound

This compound (C₂H₂Br₂O₂) is a hygroscopic crystalline solid. Its solubility is dictated by the polar carboxylic acid group, which allows for hydrogen bonding, and the nonpolar character contributed by the two bromine atoms. This dual nature results in solubility across a range of solvent polarities.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.

SolventSolvent TypeQualitative SolubilityQuantitative SolubilityTemperature (°C)Reference(s)
WaterPolar ProticVery Soluble2110 g/L (211 g/100 mL)25[1][2]
EthanolPolar ProticVery SolubleNot specifiedNot specified[3][4]
Diethyl EtherPolar AproticSolubleNot specifiedNot specified[3][4][5]
MethanolPolar ProticSolubleNot specifiedNot specified[6][7]
Methyl tert-butyl ether (MTBE)Polar AproticSoluble1000 µg/mL (as a certified reference material)Not specified[8]

Note: The high solubility in water and alcohols is attributed to strong hydrogen bonding between the carboxylic acid group of DBA and the hydroxyl groups of the solvents. Its solubility in ethers, while lower than in water, indicates that the molecule's overall polarity is sufficient to interact favorably with these less polar solvents.

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is fundamental for research and development. Below are detailed methodologies for both qualitative screening and accurate quantitative determination of this compound solubility.

This method provides a rapid assessment of solubility in various solvents and helps classify the compound's general solubility characteristics.

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Spatula

  • Vortex mixer

  • Solvents for testing:

    • Deionized Water

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Ethanol

    • Diethyl Ether

    • Hexane

Procedure:

  • Add approximately 25 mg of this compound to a clean, dry test tube.[9][10]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[9]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[9][11]

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble."

  • For water-soluble results, test the solution with litmus (B1172312) or pH paper to confirm its acidic nature.[10]

  • Repeat the procedure for each solvent. Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic compound.[12]

This protocol determines the equilibrium solubility of this compound in a specific solvent at a controlled temperature. The gravimetric method is straightforward and does not require complex instrumentation.[13][14]

Materials:

  • This compound

  • Selected solvent

  • Conical flask or sealed vials

  • Analytical balance (4-decimal place)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe with a 0.45 µm PTFE filter)

  • Pre-weighed evaporating dish or beaker

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a conical flask. Ensure there is undissolved solid material at the bottom.[13][15] b. Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days; 24 hours is a common starting point.[15] To confirm equilibrium, take measurements at different time points (e.g., 24h and 48h) until the measured concentration is constant.[13]

  • Sample Collection and Filtration: a. Allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 10.0 mL) of the supernatant using a volumetric pipette. To avoid drawing up solid particles, it is crucial to filter the solution immediately using a syringe filter.[16]

  • Solvent Evaporation and Mass Determination: a. Transfer the filtered aliquot into a pre-weighed (tared) evaporating dish.[15] b. Record the total weight of the dish plus the solution. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point is recommended). d. Continue drying until a constant weight of the residue (the dissolved DBA) is achieved.[16] e. Cool the dish in a desiccator and weigh it.

  • Calculation: a. Mass of solute (DBA): (Weight of dish with dry residue) - (Weight of empty dish). b. Solubility: Calculate the concentration in the desired units (e.g., g/L or mg/mL) by dividing the mass of the solute by the initial volume of the supernatant aliquot.

For solvents that do not interfere with the UV absorbance of this compound, a spectrophotometric method can be employed. This requires creating a standard calibration curve.

Procedure:

  • Prepare a series of standard solutions of DBA with known concentrations in the chosen solvent.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Prepare a saturated solution as described in the gravimetric method (steps 1a-1c).

  • Filter the supernatant and dilute it with a known factor to bring its concentration within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and multiply by the dilution factor to find the solubility.[17][18]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative classification of an organic acid's solubility.

Solubility_Workflow Workflow for Solubility Classification of an Organic Acid start Start with Compound (e.g., this compound) test_water Test Solubility in Water start->test_water water_soluble Soluble test_water->water_soluble Yes water_insoluble Insoluble test_water->water_insoluble No test_ph Test with Litmus/pH Paper water_soluble->test_ph test_base Test Solubility in 5% NaOH water_insoluble->test_base is_acidic Acidic (pH < 7) test_ph->is_acidic class_sa Class SA: Water-Soluble Acid is_acidic->class_sa base_soluble Soluble test_base->base_soluble Yes base_insoluble Insoluble test_base->base_insoluble No class_a Class A: Water-Insoluble Acid base_soluble->class_a test_ether Test Solubility in Ether base_insoluble->test_ether ether_soluble Soluble test_ether->ether_soluble Yes class_n Class N: Neutral Compound ether_soluble->class_n Likely

Caption: Solubility classification workflow for an unknown organic acid.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibromoacetic Acid from Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid is a haloacetic acid that serves as a valuable building block in organic synthesis and is of significant interest in medicinal chemistry and drug development. Its synthesis from readily available acetic acid is a fundamental process for laboratories engaged in the preparation of complex organic molecules. The primary route for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid. This document provides detailed experimental protocols for two effective methods for the synthesis of this compound from acetic acid, outlines purification techniques, and presents key characterization data.

Signaling Pathway: The Hell-Volhard-Zelinsky Reaction Mechanism

The synthesis of this compound from acetic acid proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction. The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by a phosphorus trihalide, which is formed in situ from red phosphorus and bromine. The acyl bromide then tautomerizes to its enol form, which subsequently undergoes electrophilic attack by bromine at the alpha-position. This cycle repeats to yield the dibrominated product.

HVZ_Mechanism acetic_acid Acetic Acid acetyl_bromide Acetyl Bromide acetic_acid->acetyl_bromide Reaction with PBr3 PBr3 PBr3 (from Red P + Br2) enol Enol Tautomer acetyl_bromide->enol Tautomerization bromoacetyl_bromide Bromoacetyl Bromide enol->bromoacetyl_bromide Bromination br2_1 Br2 dibromoacetyl_bromide Dibromoacetyl Bromide bromoacetyl_bromide->dibromoacetyl_bromide Second Bromination br2_2 Br2 dibromoacetic_acid This compound dibromoacetyl_bromide->dibromoacetic_acid Hydrolysis h2o H2O (Workup)

Caption: Hell-Volhard-Zelinsky reaction mechanism for this compound synthesis.

Experimental Protocols

Two primary methods for the synthesis of this compound from acetic acid are presented below. Method A utilizes a combination of red phosphorus and sulfur as catalysts to achieve a high yield. Method B is a more direct approach that relies on an excess of bromine and a higher reaction temperature.

Method A: High-Yield Synthesis using Red Phosphorus and Sulfur

This method, adapted from patent literature, employs a two-stage temperature and catalyst addition process to optimize the yield of this compound.[1]

Materials:

  • Glacial Acetic Acid

  • Red Phosphorus

  • Bromine

  • Sulfur, powdered

  • Water, deionized

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Ice bath

  • Vacuum distillation apparatus

Procedure:

  • Initial Reaction: In a round-bottom flask, a mixture of 21 g (0.35 mol) of glacial acetic acid and 3.7 g (0.12 mol) of red phosphorus is cooled in an ice bath.

  • First Bromine Addition: 28.8 g (0.18 mol) of bromine is added dropwise to the cooled mixture.

  • First Heating Stage: The resulting mixture is heated to 60-65 °C, and an additional 68.2 g (0.43 mol) of bromine is added dropwise. The temperature is then raised to 90-95 °C and the mixture is stirred for 4-5 hours.

  • Sulfur Addition and Second Heating Stage: After cooling the mixture to 18-20 °C, 0.5 g of powdered sulfur is added. The mixture is then reheated to 140-150 °C.

  • Second Bromine Addition: 72 g (0.45 mol) of bromine is added dropwise, and the mixture is stirred at this temperature until the evolution of hydrogen bromide gas ceases and the bromine vapor disappears (approximately 15-16 hours).

  • Final Bromine Addition and Reaction Completion: An additional 20 g (0.125 mol) of bromine is added, and the mixture is stirred for another 9-10 hours at 140-150 °C.

  • Workup: The reaction mixture is cooled to 15-20 °C, and 50 ml of water is carefully added dropwise. The solution is then filtered.

  • Purification: Excess water is removed from the filtrate under reduced pressure. The residue is then purified by vacuum distillation to yield this compound.[1]

Method B: Synthesis using Excess Bromine

This method is a more direct application of the Hell-Volhard-Zelinsky reaction, relying on a higher temperature and an excess of bromine to drive the reaction towards di-bromination.[2]

Materials:

  • Glacial Acetic Acid

  • Red Phosphorus

  • Bromine

  • Water, deionized

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 60 g (1.0 mol) of glacial acetic acid and 2 g of red phosphorus.

  • Bromine Addition: Heat the mixture to reflux and add 320 g (2.0 mol) of bromine dropwise from the dropping funnel. This represents a doubling of the stoichiometric amount of bromine required for mono-bromination, driving the reaction towards the di-brominated product.[2]

  • Reflux: After the addition of bromine is complete, continue to reflux the mixture at approximately 150 °C until the reaction is complete, as indicated by the disappearance of the bromine color.[2]

  • Workup: Cool the reaction mixture and carefully add a small amount of water to hydrolyze any remaining acyl bromide.

  • Purification: The crude this compound is then purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterMethod A (with Sulfur)Method B (Excess Bromine)
Reagents
Acetic Acid21 g (0.35 mol)60 g (1.0 mol)
Red Phosphorus3.7 g (0.12 mol)2 g
Bromine189 g (1.18 mol) total320 g (2.0 mol)
Sulfur0.5 g-
Reaction Conditions
Temperature60-150 °C (staged)~150 °C
Reaction Time~30 hoursNot specified, reflux until completion
Product Information
Yield 63.3 g (72%)[1]Good yields reported[2]
Melting Point 48 °C[3]48 °C[3]
Boiling Point 128-130 °C at 16 mmHg[4]128-130 °C at 16 mmHg[4]
Density 2.382 g/mL at 25 °C[4]2.382 g/mL at 25 °C[4]
¹H NMR δ ~6.1 ppm (s, 1H), δ ~11.5 ppm (s, 1H, COOH)δ ~6.1 ppm (s, 1H), δ ~11.5 ppm (s, 1H, COOH)
¹³C NMR δ ~36 ppm (CHBr₂), δ ~170 ppm (C=O)δ ~36 ppm (CHBr₂), δ ~170 ppm (C=O)

Experimental Workflow

The general experimental workflow for the synthesis of this compound is depicted below. This workflow is applicable to both methods, with variations in the specific reaction conditions.

experimental_workflow start Start reagents Combine Acetic Acid and Red Phosphorus start->reagents bromine_addition Add Bromine Dropwise reagents->bromine_addition heating Heat Reaction Mixture (with or without staging) bromine_addition->heating workup Aqueous Workup heating->workup purification Vacuum Distillation workup->purification characterization Characterize Product (NMR, MP, BP) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Analytical Detection of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct (DBP) commonly found in drinking water as a result of water treatment processes like chlorination, especially in the presence of bromide ions.[1][2] Due to its potential health risks, including being a suspected carcinogen, robust and sensitive analytical methods for its detection and quantification are crucial for environmental monitoring, toxicological studies, and ensuring public safety.[3][4] This document provides detailed application notes and protocols for the analysis of this compound in various matrices, with a focus on methods suitable for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.

The primary analytical techniques for DBA determination include Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS), and Liquid Chromatography (LC) with tandem Mass Spectrometry (LC-MS/MS).[1][5][6] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of this compound.

Table 1: Gas Chromatography (GC) Methods Performance Data

MethodAnalyteMatrixDetection Limit (µg/L)Practical Quantification Level (µg/L)Recovery (%)Reference
EPA Method 552.2This compoundDrinking Water0.066~1Not Specified[1]
EPA Method 552.3This compoundDrinking Water0.021Not SpecifiedNot Specified[7]
Standard Method 6251BThis compoundWater0.065~1Not Specified[1]
GC-MS (In-house)This compoundWaterNot Specified0.2Not Specified[8]

Table 2: Liquid Chromatography (LC) Methods Performance Data

MethodAnalyteMatrixDetection Limit (µg/L)Limit of Quantification (µg/L)Recovery (%)Reference
LC/MS/MS (Agilent)This compoundDrinking Water0.003 - 0.04Not Specified85.2 - 107.7[6]
IC-ESI-MS/MS (EPA 557)This compoundDrinking Water0.015Not Specified72 - 121[5][9]
UPLC-TQ-S microThis compoundDrinking WaterNot Specified0.5Not Specified[10]
LC-MS/MS (SCIEX)This compoundDrinking Water<1Not Specified99 - 124
HPLC-ICPMS/MSThis compoundWater0.8 - 1.5 (as Br)Not Specified85 - 115[11]
LC-MS/MS (HILIC)This compoundDrinking WaterNot Specified0.08 - 2.0 (SPE)< 50 (SPE)[12]

Experimental Protocols

Protocol 1: Analysis of this compound in Drinking Water by Gas Chromatography with Electron Capture Detection (GC-ECD) based on EPA Method 552.2

This method involves the extraction of haloacetic acids from a water sample, followed by derivatization to their methyl esters and subsequent analysis by GC-ECD.[1]

1. Sample Preparation and Extraction:

  • To a 100 mL water sample, add 4 g of sodium sulfate (B86663) and mix to dissolve.
  • Adjust the sample pH to <0.5 with concentrated sulfuric acid.
  • Add 4 mL of methyl tert-butyl ether (MTBE) and shake vigorously for 2 minutes.
  • Allow the phases to separate for 2 minutes.
  • Collect the upper MTBE layer. Repeat the extraction with a fresh 4 mL of MTBE.
  • Combine the MTBE extracts.

2. Derivatization (Esterification):

  • To the combined MTBE extract, add 1 mL of acidic methanol (B129727) (10% v/v sulfuric acid in methanol).
  • Heat the mixture at 50°C for 2 hours in a sealed vial.
  • After cooling, add 10 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
  • Shake the mixture and collect the upper MTBE layer containing the methylated haloacetic acids.

3. GC-ECD Analysis:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 4 minutes.
  • Ramp 1: 10°C/min to 100°C.
  • Ramp 2: 20°C/min to 200°C, hold for 5 minutes.
  • Injector Temperature: 220°C.
  • Detector Temperature (ECD): 300°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injection Volume: 1 µL.

Protocol 2: Direct Analysis of this compound in Drinking Water by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) based on EPA Method 557

This method allows for the direct injection of a water sample without the need for extraction or derivatization, offering a more streamlined workflow.[5][9]

1. Sample Preparation:

  • Collect water samples in amber glass vials.
  • Quench any residual chlorine by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L.[6]
  • Store samples at 4°C and protect from light until analysis.[6]
  • Prior to analysis, add an internal standard (e.g., monochloroacetic acid-2-13C) to all samples and standards.[6]

2. IC-MS/MS Analysis:

  • IC System:
  • Guard Column: IonPac AG-11 (2 mm i.d. x 50 mm length) or equivalent.[13]
  • Analytical Column: IonPac AS-11 (2 mm i.d. x 250 mm length) or equivalent.[13]
  • Eluent: Potassium hydroxide (B78521) gradient.
  • Flow Rate: 0.25 mL/min.
  • Injection Volume: 20 µL.[14]
  • Mass Spectrometer (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[14]
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound: Monitor the transition from the precursor ion to a specific product ion (specific m/z values will depend on the instrument and tuning).

Visualizations

GC_ECD_Workflow cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis GC-ECD Analysis Sample 100 mL Water Sample Add_Na2SO4 Add Sodium Sulfate Sample->Add_Na2SO4 Adjust_pH Adjust pH to <0.5 Add_Na2SO4->Adjust_pH Add_MTBE Add MTBE & Shake Adjust_pH->Add_MTBE Separate Separate Phases Add_MTBE->Separate Collect_MTBE Collect MTBE Extract Separate->Collect_MTBE Add_Methanol Add Acidic Methanol Collect_MTBE->Add_Methanol Heat Heat at 50°C Add_Methanol->Heat Neutralize Neutralize with NaHCO3 Heat->Neutralize Collect_Final Collect Derivatized Extract Neutralize->Collect_Final Inject Inject into GC Collect_Final->Inject Separate_GC Separation on Column Inject->Separate_GC Detect ECD Detection Separate_GC->Detect Data Data Acquisition Detect->Data

Caption: Workflow for DBA analysis by GC-ECD.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Direct Injection LC-MS/MS Analysis Sample Water Sample Quench Quench Chlorine Sample->Quench Add_IS Add Internal Standard Quench->Add_IS Inject Direct Injection Add_IS->Inject Separate_LC LC Separation Inject->Separate_LC Ionize ESI (-) Separate_LC->Ionize Detect_MSMS MS/MS Detection (MRM) Ionize->Detect_MSMS Data Data Acquisition Detect_MSMS->Data

Caption: Workflow for DBA analysis by LC-MS/MS.

Signaling Pathways and Logical Relationships

While this compound is primarily an environmental contaminant and not a signaling molecule in the traditional sense, its toxicity is of significant interest. The logical relationship for its analysis and risk assessment is straightforward.

DBA_Analysis_Logic Source Drinking Water Source (with Bromide & Organic Matter) Disinfection Disinfection (e.g., Chlorination) Source->Disinfection DBA_Formation This compound Formation Disinfection->DBA_Formation Sampling Sample Collection & Preservation DBA_Formation->Sampling Analysis Analytical Method (GC or LC-MS/MS) Sampling->Analysis Quantification Quantification of DBA Concentration Analysis->Quantification Risk_Assessment Health Risk Assessment Quantification->Risk_Assessment

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBAA) is a disinfection byproduct commonly found in drinking water as a result of chlorination when bromide ions are present. Due to its potential health concerns, including being classified as a possible human carcinogen, robust and sensitive analytical methods for its quantification are crucial. This application note provides detailed protocols for the analysis of this compound in aqueous samples using High-Performance Liquid Chromatography (HPLC) with both UV and Mass Spectrometry (MS) detection. The methodologies are designed to provide accurate and reproducible results for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Methods

Two primary methods are presented for the analysis of this compound:

  • HPLC with UV Detection: A straightforward and widely accessible method suitable for routine analysis where high sensitivity is not the primary requirement.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and confirmatory analysis, particularly in complex matrices.

Method 1: HPLC with UV Detection

This method is based on reversed-phase chromatography with UV detection at a low wavelength, suitable for quantifying this compound in relatively clean sample matrices.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A mixed-mode column with ion-exchange properties is recommended for good retention and separation of haloacetic acids. A suitable option is the Newcrom BH column (4.6 x 150 mm, 5 µm).[1][2]

2. Reagents and Standards:

  • Mobile Phase: Prepare a mobile phase consisting of 10% Acetonitrile (MeCN) and 90% water, with 0.3% sulfuric acid (H2SO4) as a buffer.[2]

  • Standards: Prepare stock solutions of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temperature: 40 °C[4]

  • Detection Wavelength: 200 nm[1][2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • If the sample contains residual chlorine, it should be quenched with ammonium (B1175870) chloride.

Quantitative Data Summary
ParameterValueReference
ColumnNewcrom BH, 4.6 x 150 mm, 5 µm[2]
Mobile Phase10% MeCN / 90% H2O with 0.3% H2SO4[2]
Flow Rate1.0 mL/min[2][3]
DetectionUV at 200 nm[1][2]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis of this compound in various environmental and biological matrices.

Experimental Protocol

1. Instrumentation:

  • LC System: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II or equivalent).[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470A or equivalent) equipped with an electrospray ionization (ESI) source.[5]

  • Column: A reversed-phase C18 column is commonly used (e.g., YMC Triart-C18, 3.0 mm i.d. × 150 mm long, 3 μm particle size).[6]

2. Reagents and Standards:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standards: Prepare calibration standards in the range of 0.02 to 100 µg/L.[5] An internal standard, such as chloroacetic acid-2-13C, can be added to samples and standards for improved accuracy.[5]

3. Chromatographic and MS Conditions:

  • Gradient Elution: A gradient elution is typically employed to separate haloacetic acids. A representative gradient is as follows:

    • 0-2 min: 10% B

    • 2-8 min: Linearly increase to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 10% B for equilibration

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 50 µL[6]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound should be optimized on the instrument.

4. Sample Preparation:

  • For drinking water samples, quench any residual chlorine with 100 mg/L of ammonium chloride.[5]

  • Acidify the samples to a pH of approximately 2 with sulfuric acid.[7]

  • Direct injection is often possible for clean water samples.[5] For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

Quantitative Data Summary
ParameterValueReference
Chromatography
ColumnYMC Triart-C18, 3.0 mm x 150 mm, 3 µm[6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.5 mL/min[6]
Mass Spectrometry
Ionization ModeESI Negative
Detection ModeMultiple Reaction Monitoring (MRM)
Performance
Limit of Detection (LOD)0.8–1.5 µg/L[6]
Linearity (r²)0.9996–0.9999[6]
Recovery85.2% to 107.7%[5]

Visualized Workflows

HPLC-UV Analysis Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Aqueous Sample quench Quench Chlorine (if necessary) sample->quench filter Filter (0.45 µm) autosampler Autosampler Injection filter->autosampler quench->filter column HPLC Column (Newcrom BH) autosampler->column detector UV Detector (200 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Analysis Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing sample Water Sample quench Quench Chlorine (Ammonium Chloride) sample->quench acidify Acidify to pH 2 (Sulfuric Acid) quench->acidify is_spike Spike Internal Standard acidify->is_spike injection Direct Injection is_spike->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi ESI Source (-ve) lc_separation->esi msms Tandem MS (MRM) esi->msms mass_spec Mass Spectrum msms->mass_spec quant_analysis Quantitative Analysis mass_spec->quant_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The LC-MS/MS method is particularly well-suited for trace-level detection in complex samples, offering high confidence in the analytical results. For routine monitoring of less complex samples, the HPLC-UV method provides a cost-effective and straightforward alternative. Proper sample preparation and adherence to the detailed protocols are essential for achieving accurate and reproducible data.

References

Application Notes and Protocols for the Quantification of Dibromoacetic Acid (DBA) Using Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, using ion chromatography (IC). The methods described are applicable for various water matrices and are designed to offer high sensitivity and selectivity.

Introduction

This compound (DBA) is a member of the haloacetic acids (HAAs) group of compounds, which are formed during water disinfection processes when chlorine reacts with natural organic matter.[1] Due to their potential carcinogenicity, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCLs) for HAAs in drinking water.[2] Ion chromatography has emerged as a powerful technique for the analysis of HAAs, offering advantages over traditional gas chromatography (GC) methods by eliminating the need for complex sample derivatization.[3][4] This document outlines several IC-based methods for the quantification of DBA, including direct injection with conductivity detection, and coupling with mass spectrometry for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation and Preservation

Proper sample collection and preservation are crucial for accurate quantification of DBA.

  • Collection: Collect water samples in clean, amber glass or high-density polyethylene (B3416737) (HDPE) bottles to prevent photodegradation.[2]

  • Preservation: To inhibit microbial degradation, add ammonium (B1175870) chloride to the sample at a concentration of 100 mg/L.[2][5]

  • Storage: Store samples at 4°C in the dark.[5][6] Under these conditions, DBA has been shown to be stable for at least 8 days with high recoveries.[6][7]

For methods involving extraction:

  • Acidify the aqueous sample to a pH of <0.5 with sulfuric acid.[7]

  • Add copper sulfate (B86663) pentahydrate and sodium sulfate.[7]

  • Extract the HAAs with methyl tert-butyl ether (MTBE).[7]

  • Back-extract the HAAs into reagent water before IC analysis.[7]

Method 1: Ion Chromatography with Suppressed Conductivity Detection
  • Instrumentation: A standard ion chromatography system equipped with a guard column, an analytical column, a suppressor, and a conductivity detector.

  • Columns:

    • Guard Column: Dionex IonPac AG-11 (2 mm x 50 mm) or equivalent.[7]

    • Analytical Column: Dionex IonPac AS-11 (2 mm x 250 mm) or Dionex IonPac AS19.[4][7]

  • Eluent: A gradient of sodium hydroxide (B78521) or a sodium carbonate/bicarbonate solution. For example, 2.7 mM sodium carbonate/5.1 mM sodium bicarbonate.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-50 µL.[9]

  • Detection: Suppressed conductivity.

  • Run Time: Approximately 30-40 minutes.

Method 2: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS)

This method, often based on U.S. EPA Method 557, offers high selectivity and sensitivity, allowing for direct injection of water samples.[1][2][10]

  • Instrumentation: An ion chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Columns:

    • Guard Column: Dionex IonPac AG31 (2 mm x 50 mm).[2]

    • Analytical Column: Dionex IonPac AS24 or Dionex IonPac AS31 (2.1 mm x 250 mm).[2][4][10] The use of a high-capacity column helps to manage high concentrations of matrix ions.[3]

  • Eluent: Potassium hydroxide (KOH) gradient generated electrolytically.[11]

  • Flow Rate: 0.25 - 0.35 mL/min.

  • Injection Volume: 100 - 500 µL.

  • Detection: ESI-MS/MS in negative ion mode, using Multiple Reaction Monitoring (MRM) for specific transitions of DBA.

  • Suppressor: An anion self-regenerating suppressor is critical to convert the hydroxide eluent into water, making it compatible with mass spectrometry.[10]

  • Matrix Diversion: A valve can be used to divert common inorganic matrix ions (e.g., chloride, sulfate) to waste, preventing contamination of the MS source.[10]

Method 3: Two-Dimensional Ion Chromatography (2D-IC)

This advanced technique provides enhanced resolution and matrix elimination, which is particularly useful for complex sample matrices.

  • Concept: A portion of the eluent from the first dimension (1D) column containing the analytes of interest is transferred to a second dimension (2D) column for further separation, while the bulk of the matrix ions are diverted to waste.[3]

  • 1D Column: A high-capacity column to handle the initial separation and matrix load.

  • 2D Column: A high-resolution column for the final separation of the target analytes. For example, a Dionex IonPac AS26 capillary analytical column.[3]

  • Detection: Typically suppressed conductivity.

Quantitative Data Summary

The following tables summarize the quantitative performance data for DBA analysis using different IC methods.

Table 1: Performance of IC with Suppressed Conductivity Detection

ParameterValueReference
Column Dionex IonPac AS-11[7]
Recovery (at day 30) 92.1–106%[6][7]
Notes Method involves microextraction.[7]

Table 2: Performance of IC-MS/MS Methods

ParameterValueReference
Method U.S. EPA Method 557[1][2]
Detection Limit (LOD) 0.015 µg/L[1]
Minimum Reporting Level (MRL) 0.5 µg/L[5]
Recovery 72-121% in various water types[5]
Run Time 40 minutes[2][5]
Column Metrosep A SUPP 7 or Dionex IonPac AS24/AS31[2][4][5]

Table 3: Performance of IC coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)

ParameterValueReference
Detection Limit (LOD) 0.13–0.36 µg/L[12]
Column Dionex IonPac AS11-HC[12]
Spiked Recoveries 80.8–113.8%[12]
Injection Volume 500 µL[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Water Sample Collection Preserve Preservation (100 mg/L Ammonium Chloride, 4°C) Sample->Preserve Extract Optional: Liquid-Liquid Extraction (MTBE) Preserve->Extract for some methods IC_System IC System (Guard & Analytical Columns) Preserve->IC_System Direct Injection Extract->IC_System Direct Injection or Extracted Sample Suppressor Suppression IC_System->Suppressor Eluent Eluent Generation (e.g., KOH Gradient) Eluent->IC_System Detector Detection (Conductivity or MS) Suppressor->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound using Ion Chromatography.

Logical Relationship of IC Method Selection

method_selection cluster_criteria Decision Criteria cluster_methods Recommended IC Method Start Start: Need to Quantify DBA Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity TwoD_IC 2D-IC Matrix->TwoD_IC High Complexity Availability MS Detector Available? Sensitivity->Availability IC_CD IC with Conductivity Detection Sensitivity->IC_CD Moderate (>1 µg/L) IC_MS IC-MS/MS (e.g., EPA Method 557) Sensitivity->IC_MS High (<1 µg/L) Availability->IC_CD No Availability->IC_MS Yes Result Quantification Result IC_CD->Result Reliable Quantification IC_MS->Result High Confidence Quantification TwoD_IC->Result Robust Quantification in Complex Matrices

Caption: Decision tree for selecting an appropriate Ion Chromatography method for this compound analysis.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination or ozonation processes in the presence of bromide ions.[1] Due to its potential carcinogenicity and other adverse health effects, regulatory bodies worldwide have set maximum contaminant levels for DBA in drinking water.[2][3] Accurate and sensitive analytical methods are therefore crucial for monitoring its presence in various matrices. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), has emerged as the gold standard for the quantification of this compound.[1][4]

This document provides detailed application notes and experimental protocols for the analysis of this compound using LC-MS/MS and GC-MS, intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Analytical Techniques: An Overview

Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the analysis of this compound. The choice of technique often depends on the sample matrix, desired turnaround time, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high specificity and the minimal sample preparation required, frequently allowing for direct injection of aqueous samples.[4][5] It is particularly suitable for analyzing polar and non-volatile compounds like DBA.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS analysis of this compound necessitates a derivatization step to convert the non-volatile acid into a more volatile form, typically a methyl ester.[1][7][8] This adds to the sample preparation time but can offer excellent sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using various mass spectrometry-based methods. These values are indicative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance of LC-MS/MS Methods for this compound Analysis

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
Direct Injection LC-MS/MS1 µg/L or lower1 µg/L or lower0.05 - 100 µg/L80 - 120[2][6]
Ion-Pair HPLC-ESI-MS24 - 118 pg/mLNot Specified0.1 - 100 ng/mLNot Specified[9]
HPLC-ICP-MS/MS0.8 - 1.5 µg Br L⁻¹Not Specified10 - 1000 µg Cl/Br L⁻¹Not Specified[3]
Direct Injection LC-MS/MSNot Specified2 µg/LNot SpecifiedGood[5]

Table 2: Performance of GC-MS Methods for this compound Analysis

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
GC-ECD (after extraction and methylation)0.012 µg/L0.8 µg/LNot SpecifiedNot Specified[1]
LLE-derivatization-GC/MS15 - 30 µg/dm³Not Specified30 - 1500 µg/dm³70 - 100[10]
GC-ECD (HAAFP method)0.11 - 0.45 µg/LNot SpecifiedNot SpecifiedNot Specified[11]

Experimental Protocols

Protocol 1: Direct Injection LC-MS/MS Analysis of this compound in Water

This protocol describes a rapid and sensitive method for the quantification of this compound in drinking water using direct injection LC-MS/MS, minimizing sample preparation time.[4]

1. Sample Preparation 1.1. Collect water samples in clean, amber glass bottles.[6] 1.2. If residual chlorine is present, quench with a suitable agent like ammonium (B1175870) chloride.[12] 1.3. For laboratory fortified blanks and matrix spikes, add known concentrations of DBA and an internal standard (e.g., Bromoacetic acid-d3) to the water sample.[2] 1.4. Transfer an aliquot of the sample into a 2 mL autosampler vial. No further extraction is typically required.[13]

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[6]

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Methanol (B129727) with 0.1% formic acid.[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 10 µL.[14]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.[12]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6][12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized on the specific instrument. For DBAA, a common transition is m/z 217 -> [product ion].[9]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

4. Quality Control

  • Analyze calibration standards, blanks, and quality control samples with each batch.[6]

  • Use an isotopically labeled internal standard to correct for matrix effects and instrument variability.[6]

Protocol 2: GC-MS Analysis of this compound in Water after Derivatization

This protocol details the analysis of this compound by GC-MS, which requires extraction and derivatization to its methyl ester.[1]

1. Sample Preparation and Extraction 1.1. Collect 40 mL of the water sample. 1.2. Acidify the sample to a pH < 0.5 with a suitable acid.[11] 1.3. Perform a liquid-liquid extraction by adding 2 mL of methyl-tert-butyl ether (MTBE) and shaking vigorously.[11] 1.4. Allow the phases to separate and carefully collect the organic (upper) layer containing the this compound.[11]

2. Derivatization 2.1. Add acidic methanol to the extracted organic phase.[11] 2.2. Heat the mixture gently to facilitate the conversion of this compound to its methyl ester.[11] 2.3. A second extraction with a dilute sodium hydroxide (B78521) solution can be used to concentrate the methyl ester in the organic phase.[11]

3. Gas Chromatography Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injection: Purge and Trap or Split/Splitless.[6]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 min.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 min.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

4. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Scan Range: 35-300 amu.[6]

  • Source Temperature: 230°C.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the desired sensitivity and selectivity.

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Amber Glass) Quenching 2. Chlorine Quenching (if necessary) SampleCollection->Quenching Spiking 3. Internal Standard Spiking Quenching->Spiking Transfer 4. Transfer to Vial Spiking->Transfer LC_Separation 5. LC Separation (C18 Column) Transfer->LC_Separation MS_Detection 6. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection DataAcquisition 7. Data Acquisition MS_Detection->DataAcquisition Quantification 8. Quantification (Calibration Curve) DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Workflow for Direct Injection LC-MS/MS Analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection Acidification 2. Acidification SampleCollection->Acidification Extraction 3. Liquid-Liquid Extraction (MTBE) Acidification->Extraction Derivatization 4. Derivatization (Methylation) Extraction->Derivatization GC_Separation 5. GC Separation (DB-5ms Column) Derivatization->GC_Separation MS_Detection 6. MS Detection (EI) GC_Separation->MS_Detection DataAcquisition 7. Data Acquisition MS_Detection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification Reporting 9. Reporting Quantification->Reporting

References

Application Note and Protocol for the Extraction of Dibromoacetic Acid from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct (DBP) commonly found in drinking water as a result of water treatment processes like chlorination, particularly when bromide is present in the source water.[1][2][3] Regulatory bodies monitor the levels of haloacetic acids (HAAs), including DBA, due to potential health concerns.[4][5] Accurate quantification of DBA in water samples is crucial for ensuring water quality and for toxicological studies. This document provides detailed protocols for the extraction of DBA from water samples, primarily focusing on the widely adopted U.S. Environmental Protection Agency (EPA) Method 552.3.[4][6][7] An alternative method using solid-phase extraction (SPE) is also discussed.

Quantitative Data Summary

The following table summarizes the performance metrics of different analytical methods for the determination of this compound in water.

MethodExtraction TechniqueAnalyteMatrixDetection Limit (µg/L)Recovery Rate (%)
EPA Method 552.2 Liquid-Liquid ExtractionThis compoundDrinking Water, Ground Water, Raw Source Water0.066[1][8]Not Specified
EPA Method 552.3 Liquid-Liquid MicroextractionThis compoundDrinking Water0.021[8]70-130% (acceptance criteria for calibration)[9]
EPA Method 552.1 Solid-Phase Extraction (Ion Exchange)This compoundDrinking Water, Ground Water, Raw Source Water0.09[8]Not Specified
Standard Method 6251B Micro Liquid-Liquid ExtractionThis compoundWater0.065[1]Not Specified
SPE-GC-MS Solid-Phase Extraction (Silia-SAX)Nine Haloacetic AcidsDrinking Water0.009 - 0.16[10][11]69.2 - 108.2%[10][11]
SPE-LC-MS/MS Solid-Phase Extraction (Polymeric)Six Haloacetic AcidsDrinking Water0.08 - 2.0[12]50 - 120%[12]

Experimental Protocols

Protocol 1: EPA Method 552.3 - Liquid-Liquid Microextraction

This protocol details the extraction of this compound from drinking water samples, followed by derivatization and analysis using Gas Chromatography with an Electron Capture Detector (GC-ECD).[6][7]

1. Sample Collection and Preservation

  • Collect water samples in 40-mL amber vials.[6]

  • Each vial should contain 3 mg of ammonium (B1175870) chloride as a dechlorinating agent.[6]

  • Upon collection, chill the samples to a temperature between >0°C and ≤10°C.[6]

  • Samples must be extracted within 14 days of collection.[6]

2. Extraction Procedure

  • Transfer a 40 mL aliquot of the water sample to a suitable extraction vial.

  • Add a surrogate standard to the sample.

  • Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.

  • Add 18 g of sodium sulfate (B86663) to the sample and shake until dissolved.

  • Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[13]

  • Shake the vial vigorously for 2 minutes.

  • Allow the phases to separate. The MTBE layer, containing the extracted acids, will be on top.

3. Derivatization: Esterification

  • Carefully transfer a portion of the MTBE extract to a new vial.

  • Add acidified methanol (B129727) to the extract. The derivatization process involves converting the acidic analytes into their methyl esters, which are more volatile and suitable for GC analysis.[1][14][15]

  • Heat the vial at 50°C for 2 hours.

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • The resulting MTBE layer now contains the methylated haloacetic acids.

4. Analysis

  • Inject an aliquot of the final MTBE extract into a gas chromatograph equipped with an electron capture detector (GC-ECD) for analysis.[6]

  • Confirmation of analyte identification should be performed using a second, dissimilar GC column.[9]

Protocol 2: Solid-Phase Extraction (SPE) - Alternative Method

SPE is an alternative to LLE that can reduce solvent usage and may offer improved detection limits.[10]

1. Sample Preparation

  • Acidify the water sample to a pH of approximately 1.0 with sulfuric acid.[12]

2. SPE Cartridge Conditioning

  • Use a strong anion exchange (SAX) SPE cartridge, such as one with trimethyl ammonium chloride functional groups.[10][11]

  • Condition the cartridge by passing 3 mL of acetonitrile (B52724) followed by 3 mL of ultrapure water at pH 1.0.[12]

3. Sample Loading

  • Pass 250 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[12]

4. Elution

  • Elute the retained haloacetic acids from the cartridge using a suitable solvent, such as acetonitrile or methanol.[12]

5. Derivatization and Analysis

  • The eluted extract can then be derivatized and analyzed following steps similar to those described in Protocol 1 (Section 3 and 4).

Visualizations

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Microextraction cluster_2 Derivatization cluster_3 Analysis Sample 40 mL Water Sample in Amber Vial (with Ammonium Chloride) Acidify Acidify to pH < 0.5 (Sulfuric Acid) Sample->Acidify AddSalt Add 18g Sodium Sulfate Acidify->AddSalt AddSolvent Add 4 mL MTBE AddSalt->AddSolvent Shake Shake for 2 minutes AddSolvent->Shake Separate Phase Separation Shake->Separate Extract Collect MTBE Extract Separate->Extract AddReagent Add Acidified Methanol Extract->AddReagent Heat Heat at 50°C for 2 hours AddReagent->Heat Neutralize Neutralize with Saturated Sodium Bicarbonate Heat->Neutralize GC_ECD Inject into GC-ECD Neutralize->GC_ECD Confirm Confirm on Second Column GC_ECD->Confirm

Caption: Workflow for this compound Extraction using EPA Method 552.3.

G cluster_sample Sample cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis WaterSample Water Sample LLE Liquid-Liquid Extraction (e.g., EPA 552.3) WaterSample->LLE Option 1 SPE Solid-Phase Extraction WaterSample->SPE Option 2 Esterification Esterification (e.g., with Acidified Methanol) LLE->Esterification SPE->Esterification GC_ECD Gas Chromatography (GC-ECD) Esterification->GC_ECD

Caption: Logical Relationship of DBA Extraction and Analysis from Water Samples.

References

Application Notes and Protocols for Dibromoacetic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA), a common disinfection byproduct found in drinking water, has garnered significant attention in biomedical research for its cytotoxic and pro-apoptotic properties. These characteristics make it a compound of interest for studies in toxicology, cancer research, and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, focusing on its effects on cell viability, apoptosis, and associated signaling pathways.

Mechanism of Action

This compound exerts its cellular effects through multiple mechanisms. It is known to induce oxidative stress, leading to cellular damage. A key area of investigation is its ability to induce apoptosis, or programmed cell death, in various cell types. This is often mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Data Presentation

The following tables summarize quantitative data on the effects of this compound in different cell lines.

Table 1: Cytotoxicity of this compound in CHO-K1 Cells

Exposure TimeCytotoxicity Ranking (in descending order of toxicity)Reference
72 hoursIodoacetic acid > Bromoacetic acid > This compound > Chloroacetic acid > Dichloroacetic acid > Trichloroacetic acid[1]

Table 2: Effects of this compound on Murine Thymocytes

DBAA Concentration (µM)ObservationReference
5, 10, 20, 40Induction of cytotoxicity and apoptosis[2][3]
5, 10, 20, 40Significant decrease in proliferative responses to T-cell mitogens[2][3]
5, 10, 20, 40G0/G1 phase cell cycle arrest[3]
5, 10, 20, 40Increased intracellular calcium levels[3]
5, 10, 20, 40Increased expression of Fas/FasL proteins[3]
5, 10, 20, 40Decreased expression of Bcl-2 protein[3]

Table 3: Effects of this compound on Cl.Ly1+2/-9 T-cells

EffectObservationReference
Cell ViabilityDose-dependent decrease[4]
ApoptosisInduction of apoptosis and decrease in mitochondrial trans-membrane potential[4]
Protein ExpressionUpregulation of cleaved caspase-3[4]
MAPK PathwayIncreased phosphorylation of p38, ERK1/2, and JNK1/2[4]
Gene ExpressionUpregulation of ATF-2 and Elk-1 mRNA levels[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize key signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.

DBA_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DBA This compound FasL FasL DBA->FasL increases expression Bcl2 Bcl-2 DBA->Bcl2 decreases expression MAPK_pathway MAPK Pathway (p38, ERK, JNK) DBA->MAPK_pathway activates Fas Fas Receptor FasL->Fas binds to Caspase8 Caspase-8 Fas->Caspase8 activates Mitochondria Mitochondria Bcl2->Mitochondria inhibits MAPK_pathway->Mitochondria affects Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of DBA-induced apoptosis.

DBA_Workflow cluster_assays Downstream Assays start Start: Cell Seeding culture Cell Culture (e.g., CHO-K1, Thymocytes) start->culture treatment This compound Treatment (Varying concentrations and incubation times) culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) treatment->apoptosis western Western Blot Analysis (e.g., MAPK, Bcl-2, FasL) treatment->western end Data Analysis and Interpretation viability->end apoptosis->end western->end

Caption: General experimental workflow for studying DBA effects.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DBA) powder

  • Sterile, deionized water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling DBA powder and solutions.

  • Solvent Selection: DBA is soluble in water. For cell culture experiments, it is recommended to dissolve DBA in sterile, deionized water to create a stock solution. If solubility issues arise with specific media components, a small amount of DMSO can be used, followed by dilution in culture medium. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Preparation of Stock Solution:

    • To prepare a 100 mM stock solution, weigh out 21.78 mg of DBA (MW: 217.84 g/mol ) and dissolve it in 1 mL of sterile water or DMSO.

    • Vortex the solution thoroughly until the DBA is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest (e.g., CHO-K1)

  • Complete culture medium

  • This compound (DBA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • DBA Treatment:

    • Prepare serial dilutions of DBA from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different DBA concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control (0 µM DBA).

    • Plot the percentage of cell viability against the DBA concentration to determine the IC50 value (the concentration of DBA that inhibits 50% of cell growth).

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)

Materials:

  • Cells of interest (e.g., thymocytes)

  • Complete culture medium

  • This compound (DBA) stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density.

    • Treat the cells with various concentrations of DBA (e.g., 0, 5, 10, 20, 40 µM for thymocytes) for the desired time (e.g., 24 hours).[3]

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (containing floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Western Blot Analysis for MAPK Activation and Apoptosis-Related Proteins

Materials:

  • Cells of interest

  • This compound (DBA) stock solution

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bcl-2, anti-FasL, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with DBA as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein to the loading control.

    • For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein to determine the extent of activation.

Conclusion

This compound is a valuable tool for in vitro studies of cytotoxicity, apoptosis, and cell signaling. The protocols provided here offer a framework for investigating the cellular effects of DBA. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful attention to concentration, incubation times, and appropriate controls is crucial for obtaining meaningful data.

References

Application Notes and Protocols for In Vivo Studies with Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of in vivo studies involving dibromoacetic acid (DBA), a common disinfection byproduct found in drinking water. The following sections detail experimental protocols for carcinogenicity and toxicity studies, summarize key quantitative data from published research, and illustrate the proposed signaling pathways associated with DBA's mechanism of action.

Introduction

This compound (DBA) is a haloacetic acid that has been the subject of numerous toxicological and carcinogenicity studies due to its presence in disinfected drinking water.[1] Understanding its effects in vivo is crucial for assessing potential human health risks and for the development of relevant therapeutic or preventative strategies. These notes are intended to guide researchers in designing and interpreting in vivo studies with DBA.

Experimental Protocols

Long-Term Carcinogenicity Study in Rodents

This protocol is a representative model based on studies conducted by the National Toxicology Program (NTP).[2][3]

Objective: To evaluate the carcinogenic potential of this compound upon long-term oral administration in rats and mice.

Materials:

  • This compound (CAS No. 631-64-1)

  • F344/N rats and B6C3F1 mice (50 of each sex per group)[2][3]

  • Animal caging and husbandry supplies

  • Drinking water bottles

  • Standard rodent chow

  • Equipment for necropsy and histopathological analysis

Procedure:

  • Animal Acclimation: Upon arrival, animals are acclimated for a minimum of two weeks to the facility conditions.

  • Dose Preparation: this compound is dissolved in drinking water to achieve the desired concentrations (e.g., 0, 50, 500, and 1000 mg/L).[2][3] The stability and concentration of DBA in the water should be monitored regularly.

  • Study Groups: Animals are randomly assigned to control and treatment groups.

  • Administration: The DBA solutions are provided as the sole source of drinking water for a period of two years.[2][3] Water and food are available ad libitum.

  • Monitoring:

    • Animals are observed twice daily for clinical signs of toxicity.

    • Body weights and water consumption are recorded weekly for the first 13 weeks and then monthly thereafter.[2]

  • Necropsy: At the end of the two-year period, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that died prematurely.

  • Histopathology: Tissues from all major organs are collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination. Special attention should be paid to the liver, lungs, and abdominal cavity in mice and rats, respectively.[2][3]

Short-Term Toxicity Study in Rodents

This protocol is designed to assess the acute and sub-chronic toxicity of DBA.

Objective: To determine the toxic effects of this compound following short-term exposure.

Materials:

  • This compound

  • Sprague Dawley rats or BALB/c mice[4][5]

  • Gavage needles

  • Standard laboratory equipment for hematology and clinical chemistry

Procedure:

  • Animal Acclimation and Grouping: As described in the carcinogenicity protocol.

  • Dose Preparation: DBA is dissolved in a suitable vehicle (e.g., deionized water) for oral gavage administration.

  • Administration: Animals are administered DBA daily via oral gavage for a period of 14 to 28 days.[5]

  • Endpoint Measurement:

    • Daily clinical observations and weekly body weight measurements.

    • At the termination of the study, blood is collected for hematological and clinical chemistry analysis.

    • Organs such as the liver, kidneys, spleen, and testes are weighed.[6]

    • Tissues are collected for histopathological examination.

Quantitative Data Summary

The following tables summarize quantitative data from key in vivo studies on this compound.

Table 1: Carcinogenicity of this compound in Rodents (2-Year Drinking Water Exposure)

Species/SexExposure Concentration (mg/L)Average Daily Dose (mg/kg)NeoplasmIncidence
Mouse (B6C3F1)
Male00Hepatocellular Adenoma or Carcinoma-
504Hepatocellular Adenoma or CarcinomaSignificantly Increased[3]
50045Hepatocellular Adenoma or CarcinomaSignificantly Increased[1]
100087Hepatocellular Adenoma or CarcinomaSignificantly Increased[1]
100087HepatoblastomaSignificantly Increased[1]
Female00Hepatocellular Adenoma or Carcinoma-
50035Hepatocellular Adenoma or CarcinomaSignificantly Increased[1]
100065Hepatocellular Adenoma or CarcinomaSignificantly Increased[1]
Rat (F344/N)
Male00Malignant Mesothelioma-
50020Malignant MesotheliomaSignificantly Increased[1]
100040Malignant MesotheliomaSignificantly Increased[1]
Female00Mononuclear Cell Leukemia-
50025Mononuclear Cell LeukemiaSignificantly Increased[1]
100045Mononuclear Cell LeukemiaSignificantly Increased[1]

Table 2: Toxicological Endpoints of this compound in Rodents

SpeciesExposure RouteDurationDose/ConcentrationObserved EffectsReference
Rat (F344/N) Drinking Water6 months0.2, 0.6, 1.5 g/L (20, 72, 161 mg/kg/day)Neuromuscular toxicity, limb weakness, gait abnormalities, degeneration of spinal cord nerve fibers.[7][7]
Rat (Sprague Dawley) Oral Gavage79 days250 mg/kgCompromised male fertility.[4][4]
Mouse (B6C3F1) Drinking Water3 weeks0.1, 0.5, 2.0 g/L (25, 125, 500 mg/kg/day)Increased absolute and relative liver weights at the two highest doses.[6][6]
Mouse (BALB/c) Oral Gavage28 days5, 20, 50 mg/kg/dayImmunotoxicity, decreased T-cell mitogen proliferative responses, inhibition of cytokine production.[5][8][5][8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for DBA-Induced Toxicity

The following diagram illustrates a proposed signaling pathway for the toxic effects of this compound, integrating findings related to oxidative stress, DNA damage, and apoptosis.

DBA_Signaling_Pathway DBA This compound (DBA) Metabolism Metabolism (e.g., to Glyoxylate) DBA->Metabolism GST_Zeta Inhibition of GST-zeta DBA->GST_Zeta MAPK MAPK Pathway Activation (p38, ERK1/2, JNK1/2) DBA->MAPK Mitochondria Mitochondrial Dysfunction DBA->Mitochondria Hypomethylation DNA Hypomethylation DBA->Hypomethylation OxidativeStress Oxidative Stress Metabolism->OxidativeStress DNADamage DNA Damage & DNA Adducts OxidativeStress->DNADamage Carcinogenesis Carcinogenesis DNADamage->Carcinogenesis Apoptosis Apoptosis MAPK->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis GeneExpression Altered Gene Expression (c-myc, IGF-II) GeneExpression->Carcinogenesis Hypomethylation->GeneExpression

Caption: Proposed mechanism of this compound toxicity.

Experimental Workflow for In Vivo Carcinogenicity Study

The diagram below outlines the key stages of a long-term in vivo carcinogenicity study with this compound.

Carcinogenicity_Workflow Start Study Start Acclimation Animal Acclimation (2 weeks) Start->Acclimation Randomization Randomization into Control & Treatment Groups Acclimation->Randomization Dosing DBA Administration in Drinking Water (2 years) Randomization->Dosing Monitoring Clinical Observation, Body Weight & Water Intake Dosing->Monitoring Ongoing Termination Study Termination (2 years) Dosing->Termination Necropsy Necropsy Termination->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis

Caption: Workflow for a 2-year rodent carcinogenicity study.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo research with this compound. The data clearly indicate that DBA is a multi-site carcinogen in rodents and exhibits a range of toxic effects.[2][3] Researchers should adhere to rigorous experimental design and safety protocols when handling this compound. The illustrated signaling pathways provide a basis for further mechanistic studies to elucidate the precise molecular events underlying DBA's toxicity and carcinogenicity.

References

Dibromoacetic Acid: Application Notes and Protocols for its Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBAA) is a haloacetic acid that has garnered significant attention in environmental and toxicological research. It is primarily formed as a disinfection byproduct (DBP) during the chlorination of drinking water containing bromide ions and natural organic matter.[1] Due to its potential adverse health effects, including carcinogenicity, regulatory bodies worldwide monitor its levels in drinking water.[1] Accurate quantification of DBAA is crucial for ensuring water safety and for toxicological studies investigating its mechanism of action. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Physicochemical Properties and Handling

Certified reference materials (CRMs) of this compound are commercially available and should be used for the preparation of calibration standards to ensure traceability and accuracy of measurements.[2][3][4]

PropertyValueReference
Chemical FormulaC₂H₂Br₂O₂[1]
Molecular Weight217.84 g/mol [2]
CAS Number631-64-1[2][3]
AppearanceWhite deliquescent crystals[1]
Melting Point32-38 °C[3][4]
Boiling Point128-130 °C at 16 mmHg[3][4]
Density2.382 g/mL at 25 °C[3][4]
StorageStore at 2-30°C in a cool, dry, non-corrosive environment.[4][5]

Note: this compound is corrosive and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the neat material and its concentrated solutions. All work should be performed in a well-ventilated fume hood.

Analytical Applications and Methodologies

This compound is predominantly analyzed in aqueous matrices, particularly drinking water. The choice of analytical methodology depends on the required sensitivity, sample throughput, and available instrumentation. The most common techniques are Gas Chromatography with Electron Capture Detection (GC-ECD) and Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS).[1][6]

Quantitative Data Summary

The following table summarizes the detection limits for various analytical methods used for the quantification of this compound.

Analytical MethodMatrixMethod Detection Limit (MDL) / Limit of Quantification (LOQ)Reference
GC-ECD (EPA Method 552.2)Drinking Water0.066 µg/L (MDL)[6]
GC-ECD (EPA Method 552.3)Drinking Water0.021 µg/L (MDL)
GC-ECD (Standard Method 6251B)Water0.06 µg/L (MDL)
IC-MS/MS (EPA Method 557)Drinking Water0.015 µg/L (Detection Limit)[1]
LC-MS/MS (HILIC)Water0.08 - 2.0 µg/L (LOQ with SPE)

Experimental Protocols

Protocol 1: Analysis of this compound in Drinking Water by GC-ECD (Based on EPA Method 552.2)

This method involves the extraction of haloacetic acids from water, derivatization to their methyl esters, and subsequent analysis by GC-ECD.

1. Sample Preparation and Extraction: a. To a 40 mL water sample, add a reducing agent (e.g., ammonium (B1175870) chloride or sodium thiosulfate) to quench any residual disinfectant. b. Adjust the pH of the sample to <0.5 with concentrated sulfuric acid. c. Add 4 g of sodium sulfate (B86663) and mix until dissolved. d. Spike the sample with a surrogate standard (e.g., 2,3-dibromopropionic acid). e. Perform a liquid-liquid extraction by adding 4 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2 minutes. f. Allow the phases to separate and collect the MTBE (upper) layer.

2. Derivatization: a. To the MTBE extract, add 1 mL of acidic methanol (B129727) (10% v/v sulfuric acid in methanol). b. Tightly cap the vial and heat at 50°C for 2 hours to convert the haloacetic acids to their methyl esters. c. After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Shake for 2 minutes. d. Collect the MTBE layer containing the methylated haloacetic acids.

3. GC-ECD Analysis: a. Gas Chromatograph: Agilent GC system or equivalent. b. Detector: Electron Capture Detector (ECD). c. Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. d. Injector: Splitless injection at 200°C. e. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 1 minute.
  • Ramp 1: 5°C/min to 85°C.
  • Ramp 2: 20°C/min to 200°C, hold for 2 minutes. f. Carrier Gas: Helium at a constant flow of 1.2 mL/min. g. Detector Temperature: 300°C.

4. Quality Control: a. A method blank, laboratory control spike, and matrix spike/matrix spike duplicate should be analyzed with each batch of samples. b. The recovery of the surrogate standard should be within established control limits. c. A calibration curve should be prepared using certified reference standards of this compound.

Protocol 2: Analysis of this compound in Drinking Water by IC-MS/MS

This method allows for the direct analysis of this compound without derivatization, offering higher throughput.

1. Sample Preparation: a. Samples are typically filtered through a 0.45 µm filter prior to analysis. b. If necessary, a reducing agent is added at the time of collection. c. An internal standard (e.g., isotopically labeled this compound) is added to each sample, calibrator, and quality control sample.

2. IC-MS/MS Analysis: a. Ion Chromatograph: Dionex or equivalent system. b. Analytical Column: A suitable anion exchange column. c. Mobile Phase: Potassium hydroxide (B78521) (KOH) gradient. d. Mass Spectrometer: A triple quadrupole mass spectrometer. e. Ionization Mode: Electrospray Ionization (ESI) in negative mode. f. MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The specific transitions should be optimized based on the instrument.

3. Quality Control: a. Analyze calibration standards, blanks, and quality control samples with each analytical batch. b. Use isotopically labeled internal standards to correct for matrix effects and instrument variability. c. Analyze a laboratory fortified blank and a laboratory fortified sample matrix to assess accuracy and precision.

Visualizations

Experimental Workflows

GC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Water Sample (40 mL) Quench Quench Residual Disinfectant Sample->Quench Acidify Acidify to pH < 0.5 Quench->Acidify Spike Spike with Surrogate Acidify->Spike Extract Liquid-Liquid Extraction with MTBE Spike->Extract Derivatize Add Acidic Methanol & Heat (50°C, 2h) Extract->Derivatize Neutralize Neutralize with NaHCO3 Derivatize->Neutralize Extract_MTBE Collect MTBE Layer Neutralize->Extract_MTBE GC_ECD GC-ECD Analysis Extract_MTBE->GC_ECD IC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Spike Spike with Internal Standard Filter->Spike IC_MSMS Direct Injection IC-MS/MS Analysis Spike->IC_MSMS DBAA_Toxicity_Pathway cluster_cellular_effects Cellular Effects DBAA This compound (DBAA) ROS Increased Reactive Oxygen Species (ROS) DBAA->ROS GSH Decreased Glutathione (GSH) DBAA->GSH TLR4_Activation TLR4 Activation DBAA->TLR4_Activation Mitochondria Mitochondrial Dysfunction DBAA->Mitochondria Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis MyD88 MyD88 TLR4_Activation->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammation NFkB->Inflammation Inflammation->Apoptosis Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Caspase3->Apoptosis

References

Application of Dibromoacetic Acid in Mechanistic Toxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA) is a disinfection byproduct commonly found in drinking water as a result of chlorination processes when bromide is present in the source water.[1][2][3][4][5][6] Classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, DBA has become a subject of significant interest in mechanistic toxicology.[7][8] Understanding its toxicological profile is crucial for risk assessment and for developing strategies to mitigate its potential health effects.

These application notes provide an overview of the use of DBA in mechanistic toxicology studies, focusing on its role in carcinogenicity, hepatotoxicity, immunotoxicity, and developmental toxicity. Detailed protocols for key experiments are provided to facilitate further research in this area.

Toxicological Profile of this compound

DBA has been shown to be a multi-organ carcinogen in rodents, inducing neoplasms in the liver, lungs, and hematopoietic system.[1][3][9][10] Its toxicity is not limited to carcinogenicity, with studies demonstrating adverse effects on the liver, testes, and immune system, as well as developmental toxicity.[1][2][5][11][12]

Carcinogenicity

Long-term exposure to DBA in drinking water has been linked to increased incidences of hepatocellular neoplasms (adenoma and carcinoma) and hepatoblastoma in mice.[1][7][10] In rats, an increased incidence of malignant mesothelioma and mononuclear cell leukemia has been observed.[1][9]

Hepatotoxicity

The liver is a primary target organ for DBA toxicity.[1][2][13] Mechanistic studies suggest that DBA-induced hepatotoxicity is mediated through the induction of oxidative stress and inflammation.[2][13] This involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines.[2][13]

Testicular Toxicity

DBA exposure has been associated with adverse effects on the male reproductive system, including delayed spermiation, atypical residual bodies, and atrophy of the germinal epithelium in rats.[1][10]

Immunotoxicity

Studies on the immunotoxicity of DBA have yielded some mixed results. While some studies report no significant effects on humoral or cell-mediated immunity, others have noted changes in thymus weight and effects on augmented natural killer (NK) cell activity.[5] Further research has indicated that DBA can induce apoptosis in T-cells through a mitochondria-dependent pathway involving the activation of MAPK signaling cascades.[14]

Developmental Toxicity

DBA has been identified as a teratogen, causing eye malformations in rats when administered during pregnancy.[11]

Data Presentation

In Vivo Carcinogenicity Data
SpeciesSexExposure RouteConcentration in Drinking WaterDurationTarget Organ(s)Neoplasm TypeReference
MouseMaleDrinking Water50, 500, 1000 mg/L2 yearsLiver, LungHepatocellular adenoma/carcinoma, Hepatoblastoma, Alveolar/bronchiolar adenoma/carcinoma[1]
MouseFemaleDrinking Water500 mg/L2 yearsLiverHepatocellular carcinoma
RatMaleDrinking Water50, 500, 1000 mg/L2 yearsAbdominal CavityMalignant mesothelioma[1]
RatFemaleDrinking Water500, 1000 mg/L2 yearsHematopoietic SystemMononuclear cell leukemia[1][3][9]
In Vitro Cytotoxicity and Genotoxicity Data
Cell LineAssayEndpointDBA EffectReference
CHO-K1Microplate-based Cytotoxicity Test (72h)Cell ViabilityCytotoxic (less than iodoacetic and bromoacetic acid)[15]
CHO-K1HGPRT Gene Mutation AssayMutagenicityMutagenic[15]
S. typhimurium TA100Ames TestMutagenicityMutagenic (with and without S9 activation)[3][9]
S. typhimurium TA98Ames TestMutagenicityNot mutagenic[9]
S. typhimurium TA1535/pSK1002SOS/umu AssayGenotoxicitySignificantly genotoxic[16]

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Study in Mice

Objective: To evaluate the hepatotoxic effects of DBA in mice and investigate the underlying mechanisms related to oxidative stress and inflammation.

Materials:

  • Male Balb/c mice

  • This compound (DBA)

  • Corn oil (vehicle)

  • Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

  • Malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (B108866) (GSH) assay kits

  • ELISA kits for tumor necrosis factor-α (TNF-α)

  • RNA extraction and qRT-PCR reagents for TNF-α, IL-6, IL-1β, and NF-κB

  • Antibodies for Western blotting (TLR4, MyD88, TRAF6, IκB-α, NF-κB p65, p-P38, p-JNK)

  • Formalin, paraffin, and hematoxylin (B73222) and eosin (B541160) (H&E) staining reagents

Procedure:

  • Animal Dosing: Administer DBA orally by gavage to mice at desired doses (e.g., 1.25, 5, and 20 mg/kg body weight) daily for 28 days. A control group receives the vehicle (corn oil) only.[13]

  • Serum Biochemistry: At the end of the treatment period, collect blood samples and measure serum levels of ALT and AST to assess liver damage.[13]

  • Histopathology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with H&E for histological examination.[13]

  • Oxidative Stress Markers: Homogenize a portion of the liver tissue and measure the levels of MDA, ROS, and GSH to assess oxidative stress.[2][13]

  • Inflammatory Cytokine Measurement: Measure the protein level of TNF-α in liver homogenates using an ELISA kit.[2][13]

  • Gene Expression Analysis: Extract total RNA from liver tissue and perform qRT-PCR to determine the mRNA levels of Tnf-α, Il-6, Il-1β, and Nf-κb.[2][13]

  • Western Blot Analysis: Extract total protein from liver tissue and perform Western blotting to analyze the protein expression levels of key components of the TLR4 signaling pathway (TLR4, MyD88, TRAF6, IκB-α, NF-κB p65) and MAPK pathway (p-P38, p-JNK).[2][13]

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of DBA in a mammalian cell line.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells

  • Cell culture medium (e.g., F-12K Medium) with fetal bovine serum and antibiotics

  • This compound (DBA)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed CHO-K1 cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • DBA Treatment: Prepare a series of DBA concentrations in the cell culture medium. Remove the old medium from the wells and add the DBA-containing medium. Include a vehicle control (medium without DBA).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[15]

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. The viable cells will reduce the MTT to formazan (B1609692).

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 3: Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of DBA using the bacterial reverse mutation assay.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • This compound (DBA)

  • S9 metabolic activation mix (from rat or hamster liver)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare various concentrations of DBA.

  • Assay: In a test tube, mix the S. typhimurium tester strain, DBA solution, and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Incubation: Incubate the mixture for a short period.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[9]

Mechanistic Insights and Signaling Pathways

Oxidative Stress and Inflammation via TLR4 Signaling

DBA induces hepatotoxicity by triggering oxidative stress and an inflammatory response.[2][13] The proposed mechanism involves the activation of the Toll-like receptor 4 (TLR4) signaling pathway. DBA exposure leads to an increase in reactive oxygen species (ROS), which can activate TLR4. This activation recruits the adaptor protein MyD88, which in turn activates TRAF6. This cascade leads to the phosphorylation and degradation of IκB-α, allowing the nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The TLR4 pathway can also activate MAPKs like p38 and JNK, further contributing to the inflammatory response.[2][13]

DBA_Hepatotoxicity_TLR4 cluster_nucleus Cytoplasm DBA This compound (DBA) ROS Reactive Oxygen Species (ROS) DBA->ROS induces TLR4 TLR4 ROS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates IκBα IκB-α TRAF6->IκBα leads to degradation of MAPK MAPK Activation (p38, JNK) TRAF6->MAPK activates NFκB NF-κB IκBα->NFκB inhibits NFκB_n NF-κB NFκB->NFκB_n translocates to Nucleus Nucleus Inflammation Inflammation (TNF-α, IL-6, IL-1β) MAPK->Inflammation contributes to NFκB_n->Inflammation promotes transcription of

Caption: DBA-induced hepatotoxicity via TLR4 signaling pathway.

T-cell Apoptosis via MAPK Signaling

DBA has been shown to induce apoptosis in murine T-cells.[14] The proposed mechanism involves mitochondrial dysfunction, leading to the activation of caspase-3. Furthermore, DBA exposure increases the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): p38, ERK1/2, and JNK1/2. This activation of MAPK pathways and their downstream transcription factors, such as ATF-2 and Elk-1, contributes to the apoptotic process.[14]

DBA_TCell_Apoptosis DBA This compound (DBA) Mitochondria Mitochondrial Dysfunction DBA->Mitochondria MAPK MAPK Activation (p38, ERK1/2, JNK1/2) DBA->MAPK Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 activates Apoptosis T-cell Apoptosis Caspase3->Apoptosis TranscriptionFactors Transcription Factors (ATF-2, Elk-1) MAPK->TranscriptionFactors activates TranscriptionFactors->Apoptosis contributes to

Caption: DBA-induced T-cell apoptosis via MAPK signaling.

Disruption of Cellular Metabolism

Haloacetic acids, including DBA, can disrupt cellular metabolism by targeting key enzymes. While monohaloacetates are potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), di- and trihaloacetic acids like DBA are weaker inhibitors of this enzyme.[17][18] It is suggested that di- and trihaloacetic acids may increase the activity of the pyruvate (B1213749) dehydrogenase complex (PDC) by inhibiting pyruvate dehydrogenase kinase (PDK).[17][18][19] PDK normally phosphorylates and inactivates PDC, so its inhibition by DBA would lead to a more active PDC.

DBA_Metabolism_Disruption DBA This compound (DBA) PDK Pyruvate Dehydrogenase Kinase (PDK) DBA->PDK inhibits PDC_active Pyruvate Dehydrogenase Complex (PDC) (Active) PDK->PDC_active phosphorylates to inactivate PDC_inactive Pyruvate Dehydrogenase Complex (PDC) (Inactive)

Caption: Proposed mechanism of DBA on PDC activity.

Experimental Workflow: Mechanistic Toxicology Study of DBA

The following diagram illustrates a general workflow for a mechanistic toxicology study of DBA, integrating in vivo and in vitro approaches.

Experimental_Workflow start DBA Exposure in_vivo In Vivo Studies (e.g., Rodent Model) start->in_vivo in_vitro In Vitro Studies (e.g., Cell Culture) start->in_vitro vivo_endpoints Toxicological Endpoints: - Carcinogenicity - Hepatotoxicity - Immunotoxicity - Developmental Toxicity in_vivo->vivo_endpoints vitro_endpoints Cellular Endpoints: - Cytotoxicity - Genotoxicity - Apoptosis - Oxidative Stress in_vitro->vitro_endpoints mechanism Mechanistic Analysis: - Signaling Pathways - Gene Expression - Protein Expression - Metabolomics vivo_endpoints->mechanism vitro_endpoints->mechanism data_integration Data Integration and Risk Assessment mechanism->data_integration

Caption: General workflow for a DBA mechanistic toxicology study.

References

Application Notes and Protocols for Studying Dibromoacetic Acid Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental models and methodologies for investigating the toxicological effects of Dibromoacetic Acid (DBA), a common water disinfection byproduct. The following sections detail in vivo and in vitro models, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

In Vivo Experimental Models

Animal models are crucial for understanding the systemic effects of DBA, including its carcinogenicity, hepatotoxicity, and immunotoxicity. Rodent models, particularly mice and rats, have been extensively used.

Murine Models

Balb/c mice have been utilized to study DBA-induced hepatotoxicity. Oral administration of DBA has been shown to cause significant liver damage, characterized by histological changes and alterations in serum enzyme levels. This model is valuable for investigating the inflammatory and oxidative stress responses to DBA exposure.

B6C3F1 mice are a common model for carcinogenicity studies. Long-term exposure to DBA in drinking water has been linked to an increased incidence of hepatocellular neoplasms, including adenoma and carcinoma.[1][2]

Rat Models

F344/N rats have also been employed in long-term carcinogenicity studies.[1][2] These studies have revealed an increased incidence of malignant mesothelioma in males and mononuclear-cell leukemia in females following DBA exposure in drinking water.[1]

Sprague-Dawley rats have been used in studies focusing on reproductive and developmental toxicity, with findings indicating that DBA can cross the placenta and be detected in fetal tissue.[3]

Quantitative Data from In Vivo Studies
Animal ModelDBA Concentration/DoseDurationKey FindingsReference
Balb/c Mice 1.25, 5, 20 mg/kg body weight (oral gavage)28 daysIncreased serum ALT and AST, hepatic glycogen (B147801) accumulation, oxidative stress, and inflammation.
B6C3F1 Mice 50, 500, 1000 mg/L (in drinking water)2 yearsIncreased incidence of hepatocellular adenoma and carcinoma.[1][2]
F344/N Rats 50, 500, 1000 mg/L (in drinking water)2 yearsIncreased incidence of malignant mesothelioma (males) and mononuclear-cell leukemia (females).[1][1]

In Vitro Experimental Models

In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms underlying DBA toxicity.

T-Cell Lines

Cl.Ly1+2/-9 T-cells , a murine T-cell line, have been used to investigate DBA's immunotoxic effects.[4] Studies with this cell line have demonstrated that DBA can induce apoptosis and activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4]

Primary Cells

Mouse thymocytes have been used to study DBA-induced apoptosis. These primary cells are sensitive to DBA, which has been shown to block cell cycle progression and induce apoptosis through the Fas/FasL pathway.[5]

Human Peripheral Blood Mononuclear Cells (PBMCs) provide a relevant human model to study the immunotoxic and apoptotic effects of DBA.[6] In vitro exposure of PBMCs to DBA has been shown to induce both apoptosis and necrosis.[6]

Quantitative Data from In Vitro Studies
Cell ModelDBA ConcentrationExposure TimeKey FindingsReference
Cl.Ly1+2/-9 T-cells Varies (dose-dependent)Not specifiedDecreased cell viability, induction of apoptosis, activation of p38, ERK1/2, and JNK1/2.[4][4]
Mouse Thymocytes 5, 10, 20, 40 µMNot specifiedIncreased apoptosis, G0/G1 cell cycle arrest, increased intracellular calcium, increased Fas/FasL expression.[5][5]
Human PBMCs Millimolar concentrationsNot specifiedInduction of necrotic and apoptotic changes, increased mitochondrial transmembrane potential, and reactive oxygen species (ROS) formation.[6][6]

Key Signaling Pathways Affected by this compound

Toll-Like Receptor 4 (TLR4) Signaling Pathway in Hepatotoxicity

DBA exposure in mice has been shown to activate the TLR4 signaling pathway in the liver, leading to inflammation and hepatotoxicity.

TLR4_Signaling DBA This compound TLR4 TLR4 DBA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 P38_JNK p38/JNK Phosphorylation TRAF6->P38_JNK NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammation P38_JNK->Inflammation NFkB->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity MAPK_Signaling DBA This compound MAPKs MAPKs (p38, ERK1/2, JNK1/2) DBA->MAPKs Mitochondria Mitochondrial Dysfunction DBA->Mitochondria ATF2_Elk1 ATF-2/Elk-1 Transcription Factors MAPKs->ATF2_Elk1 Apoptosis T-Cell Apoptosis ATF2_Elk1->Apoptosis Caspase3 Cleaved Caspase-3 Mitochondria->Caspase3 Caspase3->Apoptosis Fas_FasL_Pathway DBA This compound Fas_FasL Increased Fas/FasL Expression DBA->Fas_FasL Caspase_Activation Caspase Activation Fas_FasL->Caspase_Activation Apoptosis Thymocyte Apoptosis Caspase_Activation->Apoptosis InVivo_Workflow Animal_Acclimation Animal Acclimation (Balb/c mice, 1 week) DBA_Admin DBA Administration (Oral Gavage, 28 days) Animal_Acclimation->DBA_Admin Sample_Collection Sample Collection (Blood and Liver) DBA_Admin->Sample_Collection Analysis Analysis (Serum enzymes, Histology, Molecular assays) Sample_Collection->Analysis InVitro_Workflow Cell_Culture Cell Culture (e.g., Cl.Ly1+2/-9 T-cells) DBA_Treatment DBA Treatment (Varying concentrations) Cell_Culture->DBA_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI staining) DBA_Treatment->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) DBA_Treatment->Pathway_Analysis

References

Application Notes and Protocols for the Measurement of Dibromoacetic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBA), a disinfection byproduct (DBP) commonly found in chlorinated drinking water, has garnered significant attention due to its potential health risks. As a member of the haloacetic acid (HAA) group of compounds, monitoring its presence in various environmental matrices is crucial for assessing human exposure and ensuring environmental safety. This document provides detailed application notes and protocols for the accurate measurement of DBA in environmental samples, with a primary focus on water matrices. Additionally, a proposed analytical approach for soil and sediment samples is presented, based on established extraction principles for similar analytes.

Analytical Methods Overview

The determination of this compound in environmental samples is primarily achieved through chromatographic techniques. Gas chromatography with an electron capture detector (GC-ECD) is a well-established and widely used method, often requiring a derivatization step to convert the polar, non-volatile DBA into a more volatile ester. More recent advancements have led to the development of methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ion chromatography (IC), which can offer direct analysis without the need for derivatization, providing high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes quantitative data for this compound concentrations found in various water samples as reported in the scientific literature.

Sample TypeConcentration Range (µg/L)Mean Concentration (µg/L)Analytical MethodReference(s)
Drinking WaterND - 38.70.82 - 9.18GC-ECD, IC-MS/MS[1][2]
GroundwaterND - 12.850.82 - 3.0GC-ECD[1][2]
Surface WaterND - 29.61.09 - 6.95GC-ECD[1][2]
Pre-chlorinated Water3.1 - 105.6Not Specified[1]
Sand-filtered Water5 - 8.46.7Not Specified[1]
Ozonated Water5.2 - 107.7Not Specified[1]
GAC-filtered WaterND - 3.10.6Not Specified[1]
Post-chlorinated Water2.1 - 5.73.7Not Specified[1]
ND: Not Detected

Note: There is a notable lack of quantitative data in the peer-reviewed literature for this compound concentrations in soil and sediment samples. This is likely due to its high water solubility and low tendency to adsorb to soil and sediment particles.[3]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of this compound in water samples using different analytical techniques.

GC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection & Preservation (Ammonium Chloride) Acidification Acidification (pH < 0.5) Sample_Collection->Acidification Extraction Liquid-Liquid Extraction (e.g., MTBE) Acidification->Extraction Derivatization Esterification (Acidic Methanol) Extraction->Derivatization Neutralization Neutralization & Cleanup Derivatization->Neutralization GC_ECD_Analysis GC-ECD Analysis Neutralization->GC_ECD_Analysis

GC-ECD analysis workflow for DBA in water.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection & Preservation (Ammonium Chloride) Filtration Filtration (optional) Sample_Collection->Filtration Direct_Injection Direct Aqueous Injection Filtration->Direct_Injection LC_MS_Analysis LC-MS/MS Analysis Direct_Injection->LC_MS_Analysis

Direct injection LC-MS/MS analysis workflow for DBA in water.

Experimental Protocols

Protocol 1: Analysis of this compound in Water by GC-ECD (Based on EPA Method 552.2)[1][5][6]

This protocol describes the liquid-liquid extraction, derivatization, and subsequent analysis of this compound in water samples using gas chromatography with an electron capture detector.

1. Sample Collection and Preservation: 1.1. Collect water samples in amber glass bottles with PTFE-lined screw caps. 1.2. Dechlorinate the sample at the time of collection by adding ammonium (B1175870) chloride to a final concentration of 100 mg/L. 1.3. Store samples at 4°C and protect from light until extraction. The maximum holding time is 14 days.

2. Extraction: 2.1. Allow samples to come to room temperature. 2.2. In a screw-cap vial, add 40 mL of the water sample. 2.3. Adjust the sample pH to <0.5 with concentrated sulfuric acid. 2.4. Add 4 mL of methyl tert-butyl ether (MTBE) to the vial. 2.5. Shake vigorously for 2 minutes. 2.6. Allow the phases to separate.

3. Derivatization (Esterification): 3.1. Transfer the upper MTBE layer to a clean vial. 3.2. Add 1 mL of acidic methanol (B129727) (10% v/v sulfuric acid in methanol). 3.3. Tightly cap the vial and heat at 50°C for 2 hours. 3.4. Allow the vial to cool to room temperature.

4. Neutralization and Cleanup: 4.1. Add a saturated solution of sodium bicarbonate to the vial until the effervescence ceases. 4.2. Shake for 2 minutes and allow the phases to separate. 4.3. The upper MTBE layer containing the methylated DBA is now ready for analysis.

5. GC-ECD Analysis: 5.1. Instrument: Gas chromatograph equipped with an electron capture detector. 5.2. Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable. 5.3. Injector Temperature: 200°C. 5.4. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 4 minutes.
  • Ramp 1: Increase to 100°C at 10°C/minute.
  • Ramp 2: Increase to 200°C at 20°C/minute, hold for 5 minutes. 5.5. Detector Temperature: 300°C. 5.6. Carrier Gas: Helium or Nitrogen. 5.7. Injection Volume: 1-2 µL.

6. Quality Control: 6.1. Analyze a method blank with each batch of samples to check for contamination. 6.2. Analyze a laboratory control spike to assess method accuracy. 6.3. Analyze a matrix spike/matrix spike duplicate to evaluate matrix effects.

Protocol 2: Direct Aqueous Analysis of this compound in Water by HPLC-MS/MS[7][8]

This protocol describes the direct analysis of this compound in water samples without derivatization using high-performance liquid chromatography coupled with tandem mass spectrometry.

1. Sample Collection and Preservation: 1.1. Collect water samples in amber glass or polypropylene (B1209903) bottles. 1.2. Dechlorinate the sample at the time of collection by adding ammonium chloride (100 mg/L). 1.3. Store samples at 4°C.

2. Sample Preparation: 2.1. If the sample contains particulates, filter through a 0.45 µm filter. 2.2. Transfer an aliquot of the sample into an autosampler vial. 2.3. Add an internal standard (e.g., isotopically labeled DBA) if required.

3. HPLC-MS/MS Analysis: 3.1. Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. 3.2. Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). 3.3. Mobile Phase A: Water with 0.1% formic acid. 3.4. Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid. 3.5. Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. 3.6. Flow Rate: 0.2 - 0.4 mL/min. 3.7. Column Temperature: 30-40°C. 3.8. MS/MS Conditions:

  • Ionization Mode: ESI in negative ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for DBA should be optimized (e.g., m/z 217 -> m/z 137, 139).

4. Quality Control: 4.1. Use of isotopically labeled internal standards is highly recommended to correct for matrix effects. 4.2. Analyze calibration standards, method blanks, and quality control samples with each batch.

Protocol 3: Proposed Method for the Analysis of this compound in Soil and Sediment

1. Sample Collection and Preparation: 1.1. Collect soil or sediment samples and store them at 4°C to minimize microbial degradation of the analyte. 1.2. Air-dry a subsample of the soil/sediment and sieve to remove large debris.

2. Extraction: 2.1. Aqueous Extraction:

  • Weigh 10 g of the dried, sieved sample into a centrifuge tube.
  • Add 50 mL of deionized water.
  • Shake vigorously for 1-2 hours.
  • Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes.
  • Filter the supernatant through a 0.45 µm filter. 2.2. Ultrasound-Assisted Extraction (Alternative): [5]
  • Place the soil/water mixture in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

3. Extract Cleanup and Concentration (if necessary): 3.1. The aqueous extract may be directly analyzed if concentrations are expected to be high enough. 3.2. For trace-level analysis, a solid-phase extraction (SPE) cleanup and concentration step may be necessary. Use a polymeric reversed-phase SPE cartridge.

  • Condition the cartridge with methanol followed by water.
  • Load the acidified (pH < 2) sample extract.
  • Wash with acidified water to remove interferences.
  • Elute the DBA with a suitable organic solvent like methanol or acetonitrile.
  • Evaporate the eluent to a small volume and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. Analysis: 4.1. The resulting aqueous extract can be analyzed by either GC-ECD (following the derivatization steps in Protocol 1) or, more suitably, by direct injection HPLC-MS/MS (as described in Protocol 2). HPLC-MS/MS is recommended for its higher selectivity in complex matrices like soil extracts.

5. Quality Control: 5.1. Spike a blank soil/sediment sample with a known amount of DBA to determine the extraction recovery and overall method performance. 5.2. Analyze a method blank using the same extraction procedure to check for background contamination.

Conclusion

The accurate measurement of this compound in environmental samples is essential for regulatory compliance and risk assessment. The protocols provided for water analysis are based on well-established and validated methods. While standardized methods for soil and sediment are lacking, the proposed protocol offers a scientifically sound starting point for method development. Researchers are encouraged to validate and optimize these methods for their specific sample matrices and analytical instrumentation.

References

Troubleshooting & Optimization

troubleshooting dibromoacetic acid separation in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of dibromoacetic acid (DBAA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor peak shape (tailing) for this compound in my reverse-phase HPLC analysis?

Answer: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with the stationary phase.[1] The primary retention mechanism is hydrophobic interaction, but residual, un-capped silanol (B1196071) groups on the silica-based column packing can also interact with the polar carboxyl group of the acid.[1] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.

To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid, phosphoric acid, or sulfuric acid) will suppress the ionization of the silanol groups, reducing their interaction with your analyte.[1][2] A mobile phase pH well below the pKa of the silanol groups (typically around 3.5-4.5) is recommended.

  • Column Choice: Use a highly end-capped column to minimize the number of available free silanol groups.[1] Alternatively, a column with a different stationary phase, such as a mixed-mode column with ion-exchange properties, can provide better separation.[2][3]

  • Mass Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1]

Question: My this compound peak is splitting into two or showing a shoulder. What is the cause?

Answer: Peak splitting can arise from several issues, both chemical and mechanical.[4][5]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause the analyte band to spread improperly at the head of the column. Whenever possible, dissolve your sample in the mobile phase itself.[6][7]

  • Column Contamination or Void: A blocked inlet frit or a void in the packing material at the top of the column can disrupt the sample flow path, leading to a split peak.[1][4] If all peaks in your chromatogram are splitting, this is a likely cause. Consider back-flushing the column (if the manufacturer allows) or replacing the column frit.[8]

  • Co-elution: It's possible that an impurity or another compound is eluting very close to your this compound peak. To check this, try injecting a smaller volume of your sample; if two distinct peaks begin to resolve, co-elution is the issue.[4][5] Adjusting the mobile phase composition or gradient may be necessary to improve separation.

Question: How can I improve the retention of this compound on my C18 column?

Answer: this compound is a polar compound and may have limited retention on traditional C18 columns. To increase retention:

  • Use a Highly Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase.

  • Acidify the Mobile Phase: Adding an acid like phosphoric or formic acid to the mobile phase suppresses the ionization of the carboxylic acid group on DBAA, making it less polar and increasing its retention on a reverse-phase column.[2][9]

  • Consider a Different Column: A mixed-mode column that offers both reverse-phase and anion-exchange characteristics can provide significantly better retention for haloacetic acids.[2][3]

Gas Chromatography (GC)

Question: Why do I have low sensitivity when analyzing this compound by GC?

Answer: this compound is a polar and non-volatile compound, making it unsuitable for direct GC analysis. To analyze it effectively, it must be derivatized to a more volatile form, typically a methyl ester.[10][11] Low sensitivity often points to issues with the derivatization step or sample extraction.

  • Incomplete Derivatization: Ensure your methylation procedure is complete. This involves using an acidic methanol (B129727) solution and gentle heating.[11]

  • Extraction Efficiency: The extraction of DBAA from an aqueous sample into an organic solvent like methyl tert-butyl ether (MTBE) is pH-dependent. The sample must be acidified to a pH < 0.5 to ensure the acid is in its protonated form for efficient extraction.[11][12]

  • Detector Choice: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is the standard choice for analyzing haloacetic acids like DBAA.[10][11]

Question: I am seeing ghost peaks in my GC chromatograms. What is the source?

Answer: Ghost peaks or carryover can result from contamination in the injector, column, or sample introduction system.[13]

  • Injector Contamination: The injector liner can become contaminated with sample residue. Regular replacement of the liner is crucial.[14]

  • Septum Bleed: Particles from the injector septum can deposit in the liner or on the column head. Use high-quality, low-bleed septa.[15]

  • Sample Carryover: If analyzing samples with high concentrations of DBAA, residual analyte may remain in the syringe or autosampler loop. Implement a thorough wash step between injections.[16]

Ion Chromatography (IC)

Question: I'm having trouble separating this compound from other haloacetic acids using ion chromatography. How can I improve resolution?

Answer: Co-elution can be a challenge when analyzing multiple haloacetic acids.[17]

  • Optimize the Eluent Gradient: If using a gradient elution, adjust the concentration ramp of your eluent (e.g., potassium hydroxide). A shallower gradient can improve the separation between closely eluting peaks.[17]

  • Column Selection: Ensure you are using an appropriate anion-exchange column, such as the Dionex IonPac™ AS11 or AS19, which are designed for this type of separation.[12][17]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, though it will increase the analysis time.

Question: Why is my baseline noisy in my IC analysis?

Answer: A noisy baseline can be caused by several factors:

  • Eluent Contamination: Ensure your eluent is prepared with high-purity water and reagents.

  • Detector Issues: The conductivity detector may be dirty or unstable.

  • Pump Problems: Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly maintained and degassed.[18]

Data Summary Tables

Table 1: Example HPLC Method Parameters for Haloacetic Acid Separation

ParameterMethod 1: Mixed-Mode[2][3]Method 2: Reverse-Phase[9]
Column Newcrom B or Newcrom BH, 4.6 x 150 mm, 5 µmNewcrom R1, 4.6 x 150 mm
Mobile Phase Acetonitrile / Water (10/90)Acetonitrile / Water
Modifier Sulfuric Acid (H₂SO₄) bufferPhosphoric Acid (or Formic Acid for MS)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 200 nm or CADUV or Mass Spectrometry (MS)

Table 2: GC Method Parameters for this compound Analysis

ParameterEPA Method 552.2 (Summary)[11]
Sample Preparation Acidify to pH < 0.5, extract with MTBE
Derivatization Convert to methyl ester with acidic methanol
Column Capillary column suitable for haloacetic acid methyl esters
Injector Type Splitless
Detector Electron Capture Detector (ECD)
Quantification Procedural standard calibration curve

Experimental Protocols

Protocol 1: Sample Preparation and Methylation for GC-ECD Analysis

This protocol is a generalized summary based on common methods for haloacetic acid analysis.[11]

  • Sample Collection: Collect 40 mL of the aqueous sample in a vial.

  • Preservation: If required, add a preserving agent like ammonium (B1175870) chloride.

  • Acidification: Adjust the sample pH to less than 0.5 by adding a strong acid (e.g., concentrated sulfuric acid). This step is critical for efficient extraction.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) to the sample vial. Cap and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Derivatization: Carefully transfer the top organic (MTBE) layer to a new vial. Add 1 mL of acidic methanol (e.g., 10% sulfuric acid in methanol).

  • Reaction: Cap the vial and heat at a slightly elevated temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to convert the haloacetic acids to their methyl esters.

  • Neutralization & Concentration: After cooling, add a dilute sodium hydroxide (B78521) or sodium bicarbonate solution to neutralize the acid and concentrate the methyl esters in the organic phase.

  • Analysis: The final MTBE extract containing the methylated this compound is now ready for injection into the GC-ECD.

Visualizations

Troubleshooting_Peak_Tailing start Problem: Peak Tailing for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks check_concentration Is the sample concentration high? check_all_peaks->check_concentration No check_column Issue is likely mechanical or related to extra-column volume. check_all_peaks->check_column Yes dilute_sample Solution: Dilute the sample and re-inject. check_concentration->dilute_sample Yes check_ph Is mobile phase pH > 4? check_concentration->check_ph No end_node Problem Resolved dilute_sample->end_node fix_column Solution: Check for column void, replace inlet frit, or check fittings for dead volume. check_column->fix_column fix_column->end_node adjust_ph Solution: Lower mobile phase pH with 0.1% Formic or Phosphoric Acid. check_ph->adjust_ph Yes check_column_type Are you using a standard (non-end-capped) C18 column? check_ph->check_column_type No adjust_ph->end_node change_column Solution: Switch to a highly end-capped column or a mixed-mode column. check_column_type->change_column Yes check_column_type->end_node No change_column->end_node

Caption: Troubleshooting workflow for peak tailing of this compound.

DBAA_Interaction_Pathway cluster_column Reversed-Phase Column C18_Phase C18 Stationary Phase (Hydrophobic) Retention Normal Retention (Symmetrical Peak) C18_Phase->Retention Silanol_Group Residual Silanol Group (Si-OH) (Polar, Acidic) Tailing Excess Retention (Peak Tailing) Silanol_Group->Tailing DBAA This compound (Analyte) Interaction1 Primary Interaction (Desirable) DBAA->Interaction1 Interaction2 Secondary Interaction (Undesirable) DBAA->Interaction2 Interaction1->C18_Phase Hydrophobic Interaction2->Silanol_Group Polar / H-Bonding

References

overcoming matrix effects in dibromoacetic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibromoacetic Acid (DBA) Analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in DBA analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (DBA)?

A1: Matrix effects are the alteration of an analyte's signal (in this case, DBA) due to the presence of other components in the sample matrix. In liquid chromatography-mass spectrometry (LC-MS), these effects typically manifest as ion suppression or enhancement, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[1][2] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. In gas chromatography (GC), matrix effects can arise from non-volatile residues in the injector or column, causing peak shape distortion, loss of sensitivity, and shifts in retention time.[1]

Q2: What are the most common analytical techniques for DBA analysis and which is more susceptible to matrix effects?

A2: The two most prevalent techniques are Gas Chromatography (GC), often with an Electron Capture Detector (GC-ECD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3]

  • GC-ECD: This is a widely used technique (e.g., EPA Method 552.3) that requires a derivatization step to make the haloacetic acids volatile.[4][5] While robust, it can be susceptible to matrix effects from non-volatile sample components accumulating in the GC inlet and column.[1]

  • LC-MS/MS: This method offers high sensitivity and selectivity and can often analyze DBA directly without derivatization (e.g., EPA Method 557).[3][4][6] However, it is highly prone to matrix effects from ion signal suppression or enhancement caused by co-eluting compounds, especially salts in water samples.[1][2]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for DBA analysis?

A3: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C). For DBA, a deuterated analog is often used. SIL-IS are considered the "gold standard" for quantitative mass spectrometry because they are chemically almost identical to the analyte.[7][8] This means they behave similarly during sample preparation, chromatography, and ionization, allowing them to effectively compensate for analyte loss, injection volume variations, and matrix-induced ion suppression or enhancement.[7][8][9]

Q4: Can I analyze DBA by direct aqueous injection?

A4: Yes, direct aqueous injection is possible, particularly with LC-MS/MS systems.[6][10][11] However, this approach is highly susceptible to matrix effects, especially in samples with high ionic strength like many drinking water sources.[12] To be successful, the method must incorporate strategies to mitigate these effects, such as using a robust SIL-IS, optimizing chromatographic separation to resolve DBA from interfering matrix components, or using a divert valve to send high-salt portions of the eluent to waste instead of the MS source.[4][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during DBA analysis.

Problem Potential Cause(s) Recommended Solution(s) Technique
Low Analyte Recovery / Poor Sensitivity Matrix-induced signal suppression. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal loss.[7][8][14]• Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[2][7]• Optimize Chromatography: Modify the mobile phase gradient or use a different column (e.g., mixed-mode) to better separate DBA from interfering peaks.[14]• Dilute the Sample: Simple dilution can reduce the concentration of matrix components.[13]LC-MS/MS
Inefficient extraction or derivatization. Optimize Extraction pH: Ensure the sample pH is adjusted to <0.5 before extraction to ensure DBA is in its acidic form.[15]• Verify Derivatization Reagent: Check the age and storage of the acidic methanol; prepare fresh if necessary. Ensure proper heating during the reaction.[15]GC
Active sites in the GC system. Deactivate the Inlet Liner: Use a fresh, silanized inlet liner.• Clip the Column: Remove the first 10-15 cm of the analytical column to eliminate active sites from accumulated non-volatile residue.• Condition the Column: Bake out the column according to the manufacturer's instructions.[16]GC
Poor Peak Shape (Tailing or Fronting) Column overload. Dilute the sample or reduce the injection volume.[16]• For GC, increase the split ratio if using split injection.[17]GC, LC-MS/MS
Active sites in the column or inlet. Use a fresh, silanized inlet liner.Check for column degradation: If the column is old, it may need replacement.[16]GC
Co-elution with a matrix component. Adjust the chromatographic gradient to improve separation.[12]• Perform sample cleanup (SPE or LLE) to remove the interfering component.[11]LC-MS/MS
Inconsistent Results / Poor Reproducibility Variable matrix effects between samples. Use a SIL-IS: This will compensate for sample-to-sample variations in matrix suppression/enhancement.[8][9]• Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[18]LC-MS/MS
Inconsistent manual injection technique. • Use an autosampler for precise and repeatable injections.GC, LC-MS/MS
Leaks in the GC injector. • Replace the septum and check ferrule connections to ensure a tight seal.[17]GC
High Baseline Noise or Ghost Peaks Contamination in the system. Injector/Inlet Contamination: Replace the injector liner and septum.[17][19]• Contaminated Carrier/Mobile Phase: Use high-purity gases/solvents and install/replace traps and filters.[17]• Sample Carryover: Run blank injections between samples to clean the system. Implement a robust needle wash procedure on the autosampler.GC, LC-MS/MS
Quantitative Data Summary

The following tables summarize typical performance metrics for validated DBA analysis methods.

Table 1: LC-MS/MS Method Performance

ParameterDBA PerformanceCommentsReference
Limit of Quantitation (LOQ) 0.08 - 1.0 µg/LCan vary based on sample prep and matrix. Direct injection typically has higher LOQs.[6][10][11]
Linearity (R²) > 0.995Excellent linearity is consistently achieved over relevant concentration ranges.[5][6]
Recovery 85% - 110%Spiked recovery in various water matrices is generally excellent when using a SIL-IS.[12][14]
Precision (%RSD) < 15%Methods demonstrate high precision, especially when internal standards are used.[9][14]

Table 2: GC-ECD Method Performance (e.g., EPA Method 552.2)

ParameterDBA PerformanceCommentsReference
Method Detection Limit (MDL) ~0.066 µg/LHighly sensitive method due to the electron capture detector.[20]
Recovery 65% - 105%Recovery can be lower and more variable for some brominated haloacetic acids compared to LC-MS/MS.[5][5]
Practical Quantitation Level ~1.0 µg/LThe level at which reliable quantification can be achieved.[20]

Experimental Protocols & Visualizations

Protocol 1: DBA Analysis in Water by LC-MS/MS with SIL-IS

This protocol outlines a direct injection method using a stable isotope-labeled internal standard to compensate for matrix effects.

1. Sample Preparation:

  • Collect water samples in amber vials.

  • Dechlorinate at collection by adding a reducing agent (e.g., ammonium (B1175870) chloride or sodium thiosulfate).[10][11]

  • Fortify a 1 mL aliquot of the sample with a known concentration of the deuterated DBA internal standard.[8]

  • Vortex for 30 seconds. The sample is now ready for analysis.[8]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.[7]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[7][10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[7][10]

  • Gradient: A typical gradient starts at low organic content (e.g., 5% B), ramps up to a high organic content (e.g., 95% B) to elute DBA, holds for a wash step, and then re-equilibrates.[10]

  • Flow Rate: 0.4 mL/min.[10]

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

  • Acquisition: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for DBA and its internal standard for quantification and confirmation.[6][14]

3. Quantification:

  • Calculate the ratio of the peak area of the native DBA to the peak area of the SIL-IS.[8]

  • Generate a calibration curve by plotting this ratio against the concentration of DBA in the calibration standards.

  • Determine the concentration of DBA in unknown samples from the calibration curve.[8]

Figure 1: LC-MS/MS Workflow for DBA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection (Dechlorinate) Spike 2. Spike with DBA-d1 Internal Standard Sample->Spike Vortex 3. Vortex Mix Spike->Vortex UHPLC 4. UHPLC Separation (C18 Column) Vortex->UHPLC MSMS 5. MS/MS Detection (Negative ESI, MRM) UHPLC->MSMS Ratio 6. Calculate Peak Area Ratio (DBA / DBA-d1) MSMS->Ratio CalCurve 7. Plot Calibration Curve Ratio->CalCurve Quant 8. Quantify Sample Concentration CalCurve->Quant

Caption: Workflow for DBA quantification using an internal standard.

Protocol 2: Troubleshooting Matrix Effects

This logical flowchart helps diagnose and address matrix-related issues.

Figure 2: Troubleshooting Matrix Effects Start Inaccurate or Irreproducible DBA Results? CheckIS Are you using a Stable Isotope-Labeled IS? Start->CheckIS ImplementIS Implement a SIL-IS (e.g., DBA-d1). This is the most robust solution. CheckIS->ImplementIS No CheckRecovery Is recovery still poor or peak shape distorted? CheckIS->CheckRecovery Yes ImplementIS->CheckRecovery OptimizeCleanup Optimize Sample Cleanup CheckRecovery->OptimizeCleanup Yes Success Problem Resolved CheckRecovery->Success No Dilute Dilute Sample 1:10 and re-analyze. OptimizeCleanup->Dilute SPE Implement Solid-Phase Extraction (SPE) to remove interferences. Dilute->SPE OptimizeChroma Optimize Chromatography SPE->OptimizeChroma Gradient Adjust gradient to separate DBA from matrix peaks. OptimizeChroma->Gradient Column Try a different column (e.g., mixed-mode). Gradient->Column Column->Success

Caption: A decision tree for troubleshooting matrix effects in analysis.

References

Technical Support Center: Stabilizing Dibromoacetic Acid (DBA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing dibromoacetic acid (DBA), maintaining the stability of prepared solutions is critical for experimental accuracy and reproducibility. This guide provides in-depth information on the stability of DBA solutions, troubleshooting common issues, and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with DBA Solutions

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results Degradation of DBA stock or working solutions.1. Prepare fresh DBA solutions before each experiment. 2. Verify the stability of your storage conditions (temperature, light exposure). 3. Check the pH of your solution; adjust to a neutral or slightly acidic range if necessary. 4. Analyze the purity of the DBA solution using a validated analytical method (e.g., HPLC).
Unexpected decrease in solution pH over time Hydrolysis of DBA, leading to the formation of hydrobromic acid (HBr).1. Use a suitable buffer system to maintain a stable pH (see "Compatible Buffers" section below). 2. Store solutions at recommended cool temperatures to slow down the hydrolysis rate.
Precipitation in the solution 1. Use of an inappropriate buffer that may react with DBA. 2. Exceeding the solubility of DBA in the chosen solvent. 3. Contamination of the solution.1. Ensure the buffer system is compatible with DBA. 2. Confirm the solubility of DBA in your specific solvent and concentration. 3. Use high-purity water and sterile techniques when preparing solutions.
Loss of biological/chemical activity Significant degradation of the DBA molecule.1. Follow recommended storage and handling procedures diligently. 2. Prepare solutions fresh, especially for highly sensitive assays. 3. Quantify the concentration of DBA in your solution before use to ensure it is within the expected range.

Frequently Asked Questions (FAQs) about DBA Solution Stability

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The main degradation pathway for this compound in aqueous solutions is hydrolysis. In this reaction, a bromine atom is substituted by a hydroxyl group, which leads to the formation of other compounds and a potential change in the solution's pH. This process can be influenced by temperature, pH, and the presence of light.

Q2: What are the optimal storage conditions for DBA solutions?

A2: To maximize stability, DBA solutions should be stored in a cool, dark place. It is recommended to use amber glass vials or other light-blocking containers to prevent photodegradation. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, preparing fresh solutions is the best practice.

Q3: How does pH affect the stability of DBA solutions?

A3: The stability of DBA is significantly influenced by pH. Both highly acidic and, particularly, alkaline (basic) conditions can accelerate the rate of hydrolysis. For optimal stability, it is recommended to maintain the solution at a neutral or slightly acidic pH.

Q4: Can I use any buffer to prepare my DBA solution?

A4: No, the choice of buffer is important. You should avoid basic buffers as they accelerate hydrolysis. Additionally, buffers containing nucleophilic components or primary amines may be incompatible, as they can react with DBA or interfere with downstream applications. Phosphate (B84403) and citrate (B86180) buffers are generally considered suitable options for maintaining a stable pH in the recommended range.

Q5: How often should I prepare fresh DBA solutions?

A5: For critical experiments, it is highly recommended to prepare DBA solutions fresh on the day of use. While DBA has a relatively long half-life under optimal conditions, preparing fresh solutions minimizes the risk of variability due to degradation.

Quantitative Data on DBA Stability

The stability of this compound is quantifiable through its hydrolysis rate constant (k) and half-life (t½). The following tables summarize available data on the thermal degradation of DBA.

Table 1: Hydrolysis Rate Constants of this compound at Various Temperatures

Temperature (°C)Rate Constant (k) in s⁻¹
703.2 x 10⁻⁷
821.86 x 10⁻⁶

Data sourced from studies on the thermal degradation of haloacetic acids in water.[1]

Table 2: Extrapolated Half-Life of this compound via Hydrolysis

Temperature (°C)Extrapolated Half-Life (t½)
1512 years

This value is an extrapolation and indicates high stability at cool temperatures in the absence of other accelerating factors.[1]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity (e.g., Milli-Q) water or a suitable buffer (e.g., 0.1 M phosphate or citrate buffer, pH 6.0-7.0)

    • Calibrated pH meter

    • Amber glass volumetric flasks

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, accurately weigh the desired amount of solid this compound.

    • Transfer the solid to a clean, dry amber glass volumetric flask.

    • Add approximately 80% of the final volume of high-purity water or buffer to the flask.

    • Gently swirl or sonicate the flask until the solid is completely dissolved.

    • Bring the solution to the final volume with the same solvent.

    • If not using a buffer, check the pH of the solution and adjust to a neutral or slightly acidic range (pH 6.0-7.0) using dilute acid or base if necessary.

    • Store the solution at 2-8°C, protected from light.

Protocol for Assessing the Stability of a this compound Solution by HPLC
  • Objective: To quantify the concentration of DBA over time to determine its degradation rate under specific storage conditions.

  • Materials and Equipment:

    • HPLC system with a UV detector or a mass spectrometer (MS)

    • A suitable HPLC column (e.g., C18 reverse-phase column)

    • Mobile phase (e.g., acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid)

    • DBA solution to be tested

    • DBA reference standard of known purity and concentration

    • High-purity solvents

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare a fresh solution of the DBA reference standard at a known concentration.

      • Dilute an aliquot of the DBA solution to be tested to fall within the calibration range of the reference standard.

      • Analyze both the reference standard and the test solution by HPLC to determine the initial concentration of DBA in the test solution.

    • Incubation:

      • Store the test solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).

    • Time-Point Analysis:

      • At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot of the test solution.

      • Dilute the aliquot to the appropriate concentration for HPLC analysis.

      • Analyze the sample by HPLC to quantify the remaining DBA concentration.

    • Data Analysis:

      • Plot the concentration of DBA as a function of time.

      • Calculate the degradation rate constant (k) and the half-life (t½) of DBA under the tested conditions.

Visualizations

degradation_pathway cluster_factors Accelerating Factors DBA This compound (C₂H₂Br₂O₂) Hydrolysis Hydrolysis (+H₂O, -HBr) DBA->Hydrolysis Intermediate Intermediate Products Hydrolysis->Intermediate Glyoxylic_Acid Glyoxylic Acid Intermediate->Glyoxylic_Acid High_pH High pH High_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Light Light Exposure Light->Hydrolysis

Caption: Primary degradation pathway of this compound and accelerating factors.

troubleshooting_workflow Start Inconsistent Experimental Results Observed Check_Solution Is the DBA solution freshly prepared? Start->Check_Solution Yes_Fresh Yes_Fresh Check_Solution->Yes_Fresh No_Fresh No_Fresh Check_Solution->No_Fresh Check_Storage Are storage conditions (cool, dark) optimal? Yes_Fresh->Check_Storage Yes Yes_Fresh->Check_Storage Yes_Storage Yes_Storage Check_Storage->Yes_Storage No_Storage No_Storage Check_Storage->No_Storage Prepare_New Prepare fresh DBA solution and repeat experiment. No_Fresh->Prepare_New No No_Fresh->Prepare_New Check_pH Is the solution pH neutral or slightly acidic? Yes_Storage->Check_pH Yes Yes_Storage->Check_pH Yes_pH Yes_pH Check_pH->Yes_pH No_pH No_pH Check_pH->No_pH Correct_Storage Adjust storage to 2-8°C in a dark container. No_Storage->Correct_Storage No No_Storage->Correct_Storage Correct_Storage->Check_pH Purity_Analysis Analyze DBA purity and concentration via HPLC. Yes_pH->Purity_Analysis Yes Yes_pH->Purity_Analysis Purity_OK Purity_OK Purity_Analysis->Purity_OK Purity_Not_OK Purity_Not_OK Purity_Analysis->Purity_Not_OK Adjust_pH Use a compatible buffer to maintain optimal pH. No_pH->Adjust_pH No No_pH->Adjust_pH Adjust_pH->Purity_Analysis Investigate_Other Investigate other experimental parameters. Purity_OK->Investigate_Other Purity OK Purity_OK->Investigate_Other Discard_Solution Discard degraded solution and prepare fresh. Purity_Not_OK->Discard_Solution Degradation Detected Purity_Not_OK->Discard_Solution

Caption: Troubleshooting workflow for inconsistent experimental results with DBA solutions.

References

Technical Support Center: Optimizing Dibromoacetic Acid (DBA) Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromoacetic acid (DBA) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A1: The starting dose of DBA depends on the animal model, duration of the study, and the intended biological endpoint. For long-term carcinogenicity studies (up to 2 years) in rats and mice, administration via drinking water is common. Concentrations can range from 50 mg/L to 1000 mg/L.[1][2] For shorter-term studies (e.g., 28 days) investigating specific toxicities like hepatotoxicity, oral gavage doses of 1.25, 5, and 20 mg/kg body weight have been used in mice.[3] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental goals.

Q2: How should I prepare and administer DBA in drinking water?

A2: DBA is typically a white powder or crystalline solid.[1] To prepare drinking water solutions, dissolve the required amount of DBA in deionized water. The pH of the solution should be adjusted to between 6.5 and 7.0.[4] Provide the prepared water ad libitum to the animals. It is good practice to analyze the purity of the DBA, as impurities like monobromoacetic acid can be present.[1][5] Water consumption should be monitored weekly to calculate the average daily dose.[1]

Q3: What are the most common toxicities associated with DBA administration in rodents?

A3: The most frequently reported toxicities in rodents involve the liver, testes, and nervous system. In both rats and mice, liver effects include hepatocellular cytoplasmic vacuolization and increased liver weight.[1][2] In male rats and mice, testicular effects such as delayed spermiation and atrophy of the germinal epithelium have been observed.[1] Neurotoxicity, characterized by limb weakness and gait abnormalities, has been reported in rats.[6] Long-term exposure to DBA has also been shown to be carcinogenic, inducing mononuclear cell leukemia and mesothelioma in rats, and liver and lung neoplasms in mice.[1][7]

Q4: Are there known species-specific differences in DBA toxicity?

A4: Yes, there are some differences in the toxicological profile of DBA between rats and mice. For instance, in 2-year carcinogenicity studies, DBA exposure led to an increased incidence of malignant mesothelioma in male rats and mononuclear-cell leukemia in female rats.[5] In mice, the same studies showed significant increases in hepatocellular adenoma and carcinoma in both sexes, as well as hepatoblastoma in males.[5] Mice may also be less sensitive to the testicular toxicity of DBA compared to rats.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Body Weight Gain or Weight Loss High dose of DBA, leading to general toxicity.Monitor water and food consumption. If a significant decrease is observed, consider lowering the DBA concentration. In a 6-month study, weight gain was depressed in rats in the high-concentration group.[6]
Diarrhea and/or Hair Loss Common side effects of DBA toxicity, particularly at higher concentrations.These effects were observed early in a 6-month exposure study in rats.[6] If these signs are severe, it may be necessary to adjust the dose or terminate the experiment for the affected animals.
Neurological Symptoms (e.g., limb weakness, abnormal gait) Neurotoxic effects of DBA.Neuromuscular toxicity has been observed in rats.[6] These signs can appear as early as one month into the study.[6] Record and quantify these observations using a functional observational battery. The lowest-observable effect level for neurobehavioral changes was found to be 20 mg/kg/day in one study.[6]
Altered Estrous Cyclicity in Females Endocrine-disrupting effects of DBA.A dose-related alteration in estrous cyclicity was observed in rats at 90 and 270 mg/kg/day.[9] Monitor the estrous cycle of female animals. If disruptions are observed, this could be a significant experimental variable.
Unexpected Mortality Severe toxicity due to high dosage or prolonged exposure.Review your dosing calculations and preparation methods. Ensure the correct concentration is being administered. If mortality is high, a dose-range-finding study is strongly recommended.

Data Presentation: Summary of DBA Dosage and Effects in Rodent Studies

Table 1: Dosage and Effects of DBA in Drinking Water Studies

SpeciesDurationConcentration (mg/L)Average Daily Dose (mg/kg)Key Findings
F344/N Rats 2 WeeksUp to 200017 - 270No adverse effects on water consumption, survival, or body weight.[1]
3 MonthsUp to 200010 - 181Increased liver weights; hepatocellular cytoplasmic vacuolization.[1]
2 Years50, 500, 10002 - 40 (males), 2 - 45 (females)Increased incidence of malignant mesothelioma (males) and mononuclear cell leukemia (females).[5]
B6C3F1 Mice 2 WeeksUp to 200022 - 370No adverse effects on water consumption, survival, or body weight.[1]
3 MonthsUp to 200016 - 260Hepatocellular cytoplasmic vacuolization.[7]
2 Years50, 500, 10004 - 87 (males), 4 - 65 (females)Increased incidence of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma (males).[5]

Table 2: Dosage and Effects of DBA in Oral Gavage Studies

SpeciesDurationDose (mg/kg/day)Key Findings
Balb/c Mice 28 Days1.25, 5, 20Induced hepatotoxicity, oxidative stress, and inflammation.[3]
F344 Rats (pregnant) Gestation Days 6-10100, 140Increased incidence of eye malformations in offspring.[4]

Experimental Protocols

Protocol: 3-Month Toxicity Study of DBA in Drinking Water (Rodent Model)

This protocol is a generalized methodology based on published studies.[1]

  • Animal Model: Male and female F344/N rats and B6C3F1 mice, 10 animals per sex and species per group.

  • Housing: Animals are housed in polycarbonate cages (up to five animals per cage, except for male mice which are housed individually). The environment should be maintained at approximately 72 ± 3°F, 50 ± 15% relative humidity, with 10 room air changes per hour and a 12-hour light/dark cycle.[1]

  • Diet: Provide standard rodent chow (e.g., NTP-2000) and water ad libitum.[1]

  • DBA Preparation and Administration:

    • DBA is dissolved in drinking water at concentrations of 0, 125, 250, 500, 1000, and 2000 mg/L.[2]

    • Confirm the identity and purity of the DBA using methods like infrared spectroscopy and HPLC.[1]

  • Monitoring:

    • Observe animals twice daily for clinical signs of toxicity.[1]

    • Record body weights weekly.[1]

    • Record water consumption weekly to calculate the average daily dose.[1]

  • Necropsy and Histopathology:

    • At the end of the 3-month period, perform a complete necropsy on all animals.[1]

    • Measure the weights of the heart, right kidney, liver, lung, right testis, and thymus.[1]

    • Perform complete histopathologic examinations on animals in the control and highest dose groups. For intermediate dose groups, examine tissues to determine a no-effect level.[1]

Mandatory Visualizations

Signaling Pathways

DBA_Hepatotoxicity_Pathway DBA This compound (DBA) OxidativeStress Oxidative Stress (↑ ROS, ↑ MDA, ↓ GSH) DBA->OxidativeStress induces TLR4 TLR4 DBA->TLR4 activates Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 P38MAPK p-P38 MAPK TRAF6->P38MAPK JNK p-JNK TRAF6->JNK IkB_alpha IκB-α TRAF6->IkB_alpha degrades NF_kB_p65 NF-κB p65 IkB_alpha->NF_kB_p65 inhibits Inflammation Inflammation (↑ TNF-α, ↑ IL-6, ↑ IL-1β) NF_kB_p65->Inflammation promotes transcription of Inflammation->Hepatotoxicity

Caption: Proposed signaling pathway for DBA-induced hepatotoxicity.[3]

DBA_Experimental_Workflow AnimalAcclimation Animal Acclimation (Rats or Mice) GroupAssignment Random Group Assignment (Control & DBA doses) AnimalAcclimation->GroupAssignment DBA_Admin DBA Administration (e.g., in drinking water) GroupAssignment->DBA_Admin Monitoring In-life Monitoring (Body weight, water intake, clinical signs) DBA_Admin->Monitoring Termination Study Termination (e.g., 3 months) Monitoring->Termination Necropsy Necropsy & Organ Weight Measurement Termination->Necropsy Histo Histopathological Analysis Necropsy->Histo DataAnalysis Data Analysis & Interpretation Histo->DataAnalysis

Caption: General experimental workflow for a DBA toxicity study.

References

reducing variability in dibromoacetic acid experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibromoacetic Acid (DBA). This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and ensure the reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

ProblemPotential CauseRecommended Solution
Inconsistent results between experiments Degradation of DBA Stock Solution: DBA is susceptible to hydrolysis, especially under alkaline conditions.Prepare fresh stock solutions frequently. For animal studies, solutions adjusted to pH 5 and stored at 5°C in opaque containers are stable for up to 6 weeks[1]. For other applications, it is best practice to prepare solutions fresh for each experiment.
Contamination of DBA: The purity of the DBA can affect results. Monobromoacetic acid has been identified as a potential impurity[1].Use high-purity DBA (>99%). Confirm purity via HPLC analysis if possible[1].
Inconsistent pH of final solution: The activity of DBA can be pH-dependent.Always measure and adjust the pH of your final experimental solution to match your protocol.
Loss of compound activity over time Photodegradation: Exposure to light can degrade DBA.Always store solid DBA and its solutions in amber vials or other light-blocking containers.
Improper Storage Temperature: Higher temperatures can accelerate degradation.Store solid DBA and stock solutions at recommended cool temperatures (e.g., 2-8°C).
Unexpected cellular toxicity or off-target effects Impurity in DBA sample: As mentioned, impurities can have their own biological effects.Verify the purity of your DBA. If impurities are suspected, consider purification or obtaining a new, high-purity batch.
Incorrect concentration: Errors in weighing or dilution can lead to incorrect dosing.Double-check all calculations and use calibrated equipment for weighing and measuring volumes.
Precipitate formation in stock or working solutions Low Solubility in Buffer: DBA is very soluble in water, but certain buffer components could potentially cause precipitation at high concentrations.Ensure all components are fully dissolved. If using a complex buffer, consider preparing a more concentrated stock of DBA in sterile water first, then diluting it into the final buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stable aqueous stock solution of DBA?

A1: For long-term animal studies, dose formulations can be prepared by mixing DBA with tap water, adjusting the pH to 5 with 0.1N sodium hydroxide, and storing in sealed opaque glass or Nalgene® containers at 5°C for up to 6 weeks[1]. For most in vitro experiments, it is highly recommended to prepare stock solutions fresh on the day of use to minimize variability from degradation.

Q2: How should I store solid this compound?

A2: Solid DBA should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.

Q3: What are the primary degradation pathways for DBA in an experimental setting?

A3: The primary degradation pathway in aqueous solutions is hydrolysis, where the bromine atoms are substituted by hydroxyl groups. This process is accelerated by alkaline pH. Photodegradation can also occur with exposure to light.

Q4: What level of purity should I use for my experiments?

A4: For biological experiments, it is crucial to use high-purity DBA (>99%) to avoid confounding results from impurities like monobromoacetic acid[1]. The identity and purity of the compound can be confirmed by methods such as infrared, UV/visible, and NMR spectroscopy, as well as HPLC analysis[1].

Q5: Can I sterilize DBA solutions by autoclaving?

A5: No, autoclaving is not recommended as the high temperatures can cause thermal degradation of the compound. Sterile filtration using a 0.22 µm filter is the appropriate method for sterilizing DBA solutions.

Experimental Protocols

Protocol 1: Preparation of DBA for In Vivo Rodent Studies (Drinking Water)

This protocol is adapted from studies conducted by the National Toxicology Program[1][2].

Materials:

  • This compound (DBA), >99% purity

  • Tap water

  • 0.1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sealed, opaque (amber) glass or Nalgene® containers

  • Stir plate and stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of DBA for the target concentration.

  • Dissolution: Add the weighed DBA to a container with the desired volume of tap water.

  • Mixing: Place the container on a stir plate and stir until the DBA is completely dissolved.

  • pH Adjustment: Measure the pH of the solution. Slowly add 0.1N NaOH dropwise while stirring until the pH of the solution reaches 5.0[1].

  • Storage: Transfer the final solution to a sealed, opaque container. Label it clearly with the compound name, concentration, preparation date, and pH.

  • Stability: Store the container at 5°C. Under these conditions, the solution is stable for up to 6 weeks[1].

Protocol 2: In Vitro Exposure of Cultured Cells to DBA

This is a general protocol for exposing a mammalian cell line to DBA, based on methodologies from immunotoxicity studies[3]. This should be adapted to your specific cell line and experimental design.

Materials:

  • This compound (DBA), >99% purity

  • Sterile, deionized water or appropriate solvent (e.g., DMSO, if necessary, though DBA is water-soluble)

  • Complete cell culture medium appropriate for your cell line

  • Sterile 0.22 µm syringe filter

  • Cultured cells ready for treatment

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • On the day of the experiment, weigh out solid DBA in a sterile environment (e.g., a laminar flow hood).

    • Dissolve it in sterile, deionized water to a high concentration (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare Working Solutions:

    • Perform serial dilutions of the sterile stock solution in a complete cell culture medium to achieve your desired final exposure concentrations.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the medium containing the desired DBA concentration to the cells.

    • Incubate the cells for the desired exposure time (e.g., based on literature, exposures can range from minutes to days).

  • Controls:

    • Always include a vehicle control (cells treated with medium containing the same amount of solvent, e.g., sterile water, used for the highest DBA concentration).

Data Summary

Table 1: DBA Stability and Storage Recommendations
ParameterConditionRecommendation/DataSource
Purity For biological experiments>99%[1]
Common Impurity -Monobromoacetic acid (<1%)[1][4]
Aqueous Solution Storage For in vivo drinking water studiesAdjust to pH 5, store in opaque containers at 5°C. Stable for up to 6 weeks.[1]
Solid Storage GeneralStore in a cool, dry, dark, and well-ventilated place.General Safety Data
Degradation Pathways -Hydrolysis (accelerated by alkaline pH), PhotodegradationGeneral Chemical Principles
Sterilization Aqueous SolutionsSterile filter with a 0.22 µm filter. Do not autoclave.General Lab Practice
Table 2: Example In Vivo and In Vitro Experimental Concentrations
Study TypeOrganism/Cell LineConcentration RangeExposure DurationSource
In Vivo (Drinking Water) F344/N Rats & B6C3F1 Mice50 - 2,000 mg/L2 weeks to 2 years[1][2]
In Vivo (Oral Gavage) Male Rats2 - 250 mg/kg/dayUp to 79 days[5][6]
In Vitro (Seminiferous Tubules) Rat Testicular Tissue180 - 600 µMOvernight[5]
In Vitro (T-cells) Murine Cl.Ly1+2/-9 T-cellsVaried levels to assess apoptosisNot specified[3]

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for DBA Experiment Variability start Start: Inconsistent Results Observed check_stock Is the DBA stock solution freshly prepared? start->check_stock check_purity Was high-purity (>99%) DBA used? check_stock->check_purity Yes reprepare_stock Action: Prepare a fresh stock solution for each experiment. check_stock->reprepare_stock No check_storage Was the solid DBA and solution stored properly (cool, dark)? check_purity->check_storage Yes verify_purity Action: Verify purity via CoA or analysis. Consider a new batch. check_purity->verify_purity No check_pH Was the final experimental pH controlled and consistent? check_storage->check_pH Yes improve_storage Action: Implement strict storage protocols. Use amber vials. check_storage->improve_storage No check_calcs Were all concentration calculations and measurements double-checked? check_pH->check_calcs Yes control_pH Action: Buffer the solution and verify pH before each use. check_pH->control_pH No review_protocol Action: Review weighing and dilution steps. Calibrate equipment. check_calcs->review_protocol No end_node Re-run experiment with controls check_calcs->end_node Yes reprepare_stock->end_node verify_purity->end_node improve_storage->end_node control_pH->end_node review_protocol->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

ExperimentalWorkflow Best-Practice Workflow for In Vitro DBA Experiments cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase prep_1 1. Verify Purity of Solid DBA (>99% pure) prep_2 2. Prepare Fresh Aqueous Stock (e.g., 100 mM in sterile water) prep_1->prep_2 prep_3 3. Sterile Filter Stock Solution (0.22 µm filter) prep_2->prep_3 exp_1 4. Prepare Working Concentrations (Dilute stock in culture medium) prep_3->exp_1 exp_2 5. Verify pH of Final Solution exp_1->exp_2 exp_3 6. Treat Cells (Include vehicle control) exp_2->exp_3 exp_4 7. Incubate for Defined Period exp_3->exp_4 ana_1 8. Harvest Cells/Supernatant exp_4->ana_1 ana_2 9. Perform Assay ana_1->ana_2

Caption: Best-practice workflow for in vitro DBA experiments.

DegradationPathway Primary Degradation Pathways of DBA cluster_conditions Influencing Factors DBA This compound (DBA) Hydrolysis_Product Glyoxylic Acid / Other Products DBA->Hydrolysis_Product Hydrolysis Photodegradation_Product Degradation Products DBA->Photodegradation_Product Photodegradation Condition1 Water (H₂O) Alkaline pH (OH⁻) Condition2 Light (hν)

Caption: Primary degradation pathways of DBA.

References

Technical Support Center: Dibromoacetic Acid (DBAA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dibromoacetic acid (DBAA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the detection and quantification of DBAA.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound (DBAA) analysis?

A1: The most prevalent interferences in DBAA analysis stem from the sample matrix itself, a phenomenon broadly referred to as "matrix effects."[1][2][3][4] In complex biological samples like plasma or urine, and in environmental samples such as drinking water, various components can interfere with DBAA detection.[1][2] These interferences can manifest as ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[1][3][4] Additionally, high concentrations of inorganic ions in drinking water can co-elute with DBAA in ion chromatography, causing distorted peak shapes and shifting retention times.[2]

Q2: How can I minimize matrix effects when analyzing DBAA with LC-MS/MS?

A2: To mitigate matrix effects in LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1] An ideal internal standard will co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, derivatization, and ionization.[1] This ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard ratio.[1] Additionally, sample preparation techniques such as solid-phase extraction (SPE) can be employed to remove interfering matrix components before analysis.[3][4][5]

Q3: My GC-ECD analysis of DBAA shows poor reproducibility. What could be the cause?

A3: Poor reproducibility in GC-ECD analysis of DBAA often points to issues with the mandatory derivatization step, where DBAA is converted to a more volatile ester form (e.g., methyl ester).[4] This multi-step process, which typically follows a liquid-liquid extraction, can introduce variability and potential for error.[2][4] Inconsistent derivatization can lead to fluctuating peak areas and inaccurate quantification. Another potential cause could be a damaged or contaminated GC column, which can result in incomplete elution of the analyte.

Q4: I am having difficulty separating DBAA from other haloacetic acids (HAAs) in my chromatogram. What can I do?

A4: The structural similarity between DBAA and other haloacetic acids makes their chromatographic separation challenging.[6][7] To improve separation, optimizing your chromatographic method is key. This may involve experimenting with different stationary phases (columns), mobile phase compositions, and temperature gradients.[6][7] For instance, mixed-mode columns with ion-exchange properties have shown success in separating various HAAs.[6][7]

Troubleshooting Guides

Issue 1: Reduced Peak Size or Loss of Sensitivity
Potential Cause Troubleshooting Step
Leak in the Injector Check and replace the inlet septum. Ensure all fittings are tight.[8]
Incorrect Sample Volume Verify that the autosampler is aspirating the correct volume and that the syringe is functioning properly.[8]
Contaminated Inlet Liner Clean or replace the inlet liner.[9]
Improper Column Installation Ensure the column is installed at the correct depth in both the injector and detector.[8]
Suboptimal Detector Gas Flows For flame-based detectors, verify that the fuel and makeup gas flow rates are correct using a flow meter.[8]
Issue 2: Poor Peak Shape (Fronting or Tailing)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.[9]
Active Sites in the GC System Deactivate the inlet liner or use a liner with deactivation. If the column is old, consider replacing it.[10]
Improper Column Installation Reinstall the column, ensuring a clean, square cut on the column end.[9]
Condensation of Sample Increase the injector temperature, but do not exceed the column's maximum temperature limit.[9]
Issue 3: Inconsistent Calibration Curve (r² < 0.995)
Potential Cause Troubleshooting Step
Inaccurate Standard Dilutions Prepare fresh calibration standards and verify the accuracy of your pipettes and volumetric flasks.
Damaged GC Column If the column is old or has been subjected to harsh conditions, analytes may not be eluting properly. Consider replacing the column.
Non-linearity of Detector Response Ensure your calibration range is within the linear dynamic range of the detector.
Issues with Derivatization (for GC methods) Optimize the derivatization reaction for consistency. Ensure complete reaction and consistent workup.[4]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis of Bromoacetic Acid (a related haloacetic acid)

This protocol is a general guide for the extraction of small molecules like DBAA from a biological matrix.

  • Spiking: To 100 µL of a plasma sample, add 10 µL of a stable isotope-labeled internal standard solution for DBAA. The concentration of the internal standard should be appropriate for the expected analyte concentration range.[1]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Derivatization of DBAA for GC-ECD Analysis (Based on EPA Method 552.3)

This is a conceptual outline of the derivatization step.

  • Extraction: Extract haloacetic acids from the water sample using a liquid-liquid extraction.[2]

  • Esterification: Convert the extracted acids to their methyl esters. This is often achieved by adding acidified methanol (B129727) and heating the mixture.[11]

  • Neutralization and Extraction: After the reaction, neutralize the sample and extract the methylated haloacetic acids into a suitable organic solvent (e.g., hexane).

  • Analysis: The organic extract is then ready for injection into the GC-ECD.

Visualizations

TroubleshootingWorkflow start Start: Analytical Issue with DBAA Detection issue Identify the Primary Symptom start->issue peak_size Reduced Peak Size / Sensitivity Loss issue->peak_size Sensitivity peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Shape cal_curve Inconsistent Calibration Curve issue->cal_curve Calibration separation Poor Separation from Other HAAs issue->separation Resolution check_leak Check for System Leaks (Injector, Fittings) peak_size->check_leak overload Reduce Injection Volume / Dilute Sample peak_shape->overload prep_standards Prepare Fresh Calibration Standards cal_curve->prep_standards optimize_method Optimize Chromatographic Method (Mobile Phase, Gradient) separation->optimize_method check_liner Inspect/Clean/Replace Inlet Liner check_leak->check_liner check_column Verify Column Integrity & Installation check_liner->check_column end Issue Resolved check_column->end active_sites Use Deactivated Liner / New Column overload->active_sites active_sites->end check_derivatization Optimize Derivatization Protocol prep_standards->check_derivatization check_derivatization->end optimize_method->end

Caption: Troubleshooting workflow for common issues in DBAA detection.

This technical support guide provides a starting point for addressing common challenges in the analysis of this compound. For more complex issues, consulting the instrument manufacturer's manuals and specific application notes is recommended.

References

Technical Support Center: Dibromoacetic Acid (DBA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of dibromoacetic acid (DBA) in various matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which analytical methods are most commonly used for this compound quantification?

A1: The most prevalent methods for quantifying this compound are chromatographic techniques. Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) is a widely used and established method, often requiring a derivatization step.[1][2][3][4] Liquid chromatography-mass spectrometry (LC-MS) and ion chromatography-mass spectrometry (IC-MS) are also frequently employed, offering high sensitivity and selectivity, often with simpler sample preparation.[5][6][7]

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: this compound is a polar and non-volatile compound. Derivatization is a chemical process that converts it into a more volatile and less polar derivative, typically a methyl ester.[8] This modification is crucial for successful analysis by gas chromatography, as it allows the compound to be vaporized in the GC inlet and travel through the analytical column.[9]

Q3: What are the common derivatization reagents for this compound?

A3: The most common reagent for derivatizing this compound for GC analysis is acidic methanol (B129727) (e.g., 10% sulfuric acid in methanol), which converts the carboxylic acid to its methyl ester.[10] Diazomethane can also be used, but it can suffer from photo-promoted side reactions, especially with brominated trihaloacetic acids.[11] Other reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create derivatives suitable for electron capture detection.[9][12]

Q4: Can this compound be analyzed without derivatization?

A4: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) methods allow for the direct analysis of this compound in water samples without the need for derivatization.[5][6] This approach simplifies sample preparation and reduces analysis time.

Q5: What are typical detection limits for this compound quantification?

A5: Method detection limits (MDLs) and limits of quantification (LOQs) vary depending on the analytical method and the sample matrix. For instance, EPA Method 552.2 (GC-ECD) has an MDL of 0.066 µg/L for this compound.[4] A direct injection LC-MS/MS method has reported an LOQ of 0.5 µg/L.[5] IC-MS/MS methods can also achieve low µg/L detection limits.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Gas Chromatography (GC) Methods

Problem: Poor peak shape (tailing or fronting)

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Deactivate the injector liner and the first few centimeters of the column. Use a liner with glass wool to trap non-volatile residues. Ensure all connections are inert.

  • Possible Cause 2: Incompatible solvent.

    • Solution: Ensure the sample is dissolved in a solvent compatible with the stationary phase of the GC column.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or dilute the sample.[13]

  • Possible Cause 4: Improper column installation.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[14]

Problem: Low or no peak response

  • Possible Cause 1: Incomplete derivatization.

    • Solution: Optimize the derivatization reaction conditions, including reaction time, temperature, and reagent concentration. Ensure reagents are fresh.

  • Possible Cause 2: Leak in the GC system.

    • Solution: Perform a leak check of the injector, detector, and gas lines. Replace septa and ferrules as needed.[15]

  • Possible Cause 3: Sample degradation.

    • Solution: Check the temperature of the injector and column to ensure they are not too high, which could cause thermal degradation of the analyte.

  • Possible Cause 4: Detector issue.

    • Solution: For ECD, ensure the detector is clean and the gas flows are correct. For MS, check the tuning and detector voltage.

Problem: Poor calibration curve linearity (r² < 0.995)

  • Possible Cause 1: Standard preparation error.

    • Solution: Carefully prepare a fresh set of calibration standards. Use a calibrated pipette and high-purity solvents.

  • Possible Cause 2: Matrix effects.

    • Solution: Use matrix-matched standards or an internal standard to compensate for matrix-induced signal suppression or enhancement.

  • Possible Cause 3: Detector saturation.

    • Solution: Extend the calibration range to include lower concentrations or dilute the higher concentration standards.

  • Possible Cause 4: Damaged GC column.

    • Solution: If the column is old or has been exposed to harsh conditions, it may be damaged, leading to poor chromatography and non-linear responses.[16]

Liquid Chromatography (LC) Methods

Problem: Peak splitting or shouldering

  • Possible Cause 1: Column void or contamination.

    • Solution: Reverse flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[17]

  • Possible Cause 2: Sample solvent incompatible with the mobile phase.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Possible Cause 3: Clogged frit or tubing.

    • Solution: Replace the column inlet frit or check for blockages in the tubing between the injector and the column.

Problem: Baseline drift or noise

  • Possible Cause 1: Mobile phase issues.

    • Solution: Ensure the mobile phase is properly degassed and mixed. Use high-purity solvents and additives.[18][19]

  • Possible Cause 2: Detector lamp aging.

    • Solution: Check the lamp hours and replace it if it is near the end of its lifetime.

  • Possible Cause 3: Contaminated flow cell.

    • Solution: Flush the flow cell with a strong, non-reactive solvent.[18]

  • Possible Cause 4: Temperature fluctuations.

    • Solution: Use a column oven to maintain a stable column temperature.[18]

Problem: Inconsistent retention times

  • Possible Cause 1: Pump malfunction.

    • Solution: Check for leaks in the pump heads and ensure the seals are in good condition. Prime the pump to remove any air bubbles.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: Ensure the solvent proportions are accurate and that there is enough of each solvent for the entire run.

  • Possible Cause 3: Column equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection.

Quantitative Data Summary

The following tables summarize typical performance data for common this compound quantification methods.

Table 1: GC-ECD Method Performance

ParameterValueReference
Method Detection Limit (MDL)0.066 - 0.14 µg/L[20]
Limit of Quantification (LOQ)~1 µg/L[4]
Recovery82.5 - 116.5%
Relative Standard Deviation (RSD)< 3.5%[8]

Table 2: LC-MS/MS Method Performance

ParameterValueReference
Limit of Quantification (LOQ)0.5 µg/L[5]
Recovery97 - 102%[5]
Relative Standard Deviation (RSD)< 8%[5]

Experimental Protocols

Protocol 1: this compound Quantification by GC-ECD (Based on EPA Method 552.3)

This protocol describes the determination of this compound in drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with electron capture detection.[1][2][3]

1. Sample Preparation and Extraction: a. To a 40 mL water sample, add a preservative like ammonium (B1175870) chloride.[1] b. Adjust the sample pH to ≤ 0.5 with concentrated sulfuric acid. c. Add an internal standard (e.g., 1,2,3-trichloropropane). d. Extract the haloacetic acids with 4 mL of methyl tert-butyl ether (MTBE) by vigorously shaking for 2 minutes.[1] e. Allow the phases to separate.

2. Derivatization: a. Transfer the MTBE extract to a clean vial. b. Add 1 mL of acidic methanol (10% H₂SO₄ in methanol).[10] c. Heat the vial at 50°C for 2 hours to convert the acids to their methyl esters.[10] d. Cool the sample.

3. Back Extraction and Neutralization: a. Add 4 mL of a saturated sodium sulfate (B86663) solution to the vial and shake. b. After phase separation, transfer the upper MTBE layer to a new vial. c. Add 1 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

4. GC-ECD Analysis: a. Inject an aliquot of the final MTBE extract into the GC-ECD system. b. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]
  • Carrier Gas: Helium or Hydrogen.[21]
  • Inlet Temperature: 250°C.[10]
  • Oven Program: 40°C (hold 4 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).[10]
  • Detector: Electron Capture Detector (ECD).

Protocol 2: this compound Quantification by Direct Injection LC-MS/MS

This protocol describes a rapid method for the determination of this compound in drinking water by direct injection followed by liquid chromatography-tandem mass spectrometry.[5]

1. Sample Preparation: a. Collect the water sample in a clean container. b. If necessary, filter the sample through a 0.22 µm membrane. c. Add an internal standard, such as a stable isotope-labeled version of the analyte (e.g., Bromoacetic acid-d3).[10]

2. LC-MS/MS Analysis: a. Directly inject 10 µL of the prepared sample into the LC-MS/MS system.[5] b. LC Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[10]
  • Mobile Phase A: 0.1% Formic acid in water.[10]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
  • Gradient: A suitable gradient to separate DBA from other components (e.g., 5% to 95% B over 3 minutes).[10] c. MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. The fragmentation of this compound will involve the loss of the carboxyl group and/or bromine atoms.[22] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed in the mass spectrum.[23][24]

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample 40 mL Water Sample Acidify Acidify to pH < 0.5 Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS Extract Extract with MTBE Add_IS->Extract Add_Methanol Add Acidic Methanol Extract->Add_Methanol Heat Heat at 50°C for 2h Add_Methanol->Heat Back_Extract Back Extract with Na2SO4 Heat->Back_Extract Neutralize Neutralize with NaHCO3 Back_Extract->Neutralize GC_ECD GC-ECD Analysis Neutralize->GC_ECD

Caption: GC-ECD workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filter Filter (optional) Sample->Filter Add_IS Add Internal Standard Filter->Add_IS LC_MSMS Direct Injection LC-MS/MS Add_IS->LC_MSMS

Caption: LC-MS/MS workflow for this compound analysis.

Troubleshooting_Logic cluster_GC GC Method cluster_LC LC Method Problem Analytical Problem (e.g., Poor Peak Shape) GC_System Check GC System (Leaks, Temperatures) Problem->GC_System Derivatization Check Derivatization (Reagents, Conditions) Problem->Derivatization Column Check Column (Installation, Integrity) Problem->Column LC_System Check LC System (Pump, Leaks) Problem->LC_System Mobile_Phase Check Mobile Phase (Composition, Degassing) Problem->Mobile_Phase LC_Column Check Column (Void, Contamination) Problem->LC_Column Solution Problem Resolved GC_System->Solution Fix Derivatization->Solution Optimize Column->Solution Replace LC_System->Solution Fix Mobile_Phase->Solution Prepare Fresh LC_Column->Solution Replace

Caption: Troubleshooting logic for DBA quantification.

References

enhancing sensitivity of dibromoacetic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dibromoacetic acid (DBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent methods for the quantitative analysis of this compound are based on chromatography. These include:

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a widely used technique that requires a derivatization step to convert the non-volatile DBA into a more volatile form, typically a methyl ester.[1][2] Several EPA methods, such as 552.1, 552.2, and 552.3, are based on this approach.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can often be performed without a derivatization step, simplifying sample preparation.[4][5] Techniques like ion-pair HPLC or hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) offer high sensitivity and selectivity.[6][7]

  • Ion Chromatography with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS): This is another sensitive technique for the determination of DBA in water samples.[1][8]

Q2: Why is derivatization necessary for GC analysis of DBA?

A2: Derivatization is a crucial step in the GC analysis of compounds like this compound for several reasons:

  • Increases Volatility: DBA is a polar and non-volatile compound. Derivatization converts it into a less polar and more volatile derivative (e.g., a methyl ester), which is necessary for it to be effectively vaporized and transported through the GC column.[9][10]

  • Improves Peak Shape: The high polarity of underivatized carboxylic acids can lead to interactions with the GC column, resulting in broad and asymmetric (tailing) peaks.[11] Derivatization reduces these interactions, leading to sharper, more symmetrical peaks and improved resolution.

  • Enhances Sensitivity: Electron capture detectors (ECD) are highly sensitive to halogenated compounds. While DBA is halogenated, certain derivatizing agents, such as those containing pentafluorobenzyl groups, can further enhance the ECD response.[12]

Q3: What are the typical detection limits for DBA analysis?

A3: Method detection limits (MDLs) for this compound can vary depending on the analytical technique, sample matrix, and specific protocol employed. The following table summarizes typical MDLs reported for various methods.

Data Presentation: Method Detection Limits for this compound

Analytical MethodEPA MethodDerivatizationDetection Limit (µg/L)Reference
GC-ECD552.1Methylation0.09[3]
GC-ECD552.2Methylation0.066[2][3]
GC-ECD552.3Methylation0.021[3]
GC-ECDStandard Method 6251BMethylation0.065[2]
IC-ESI-MS/MS-None0.015[1]
HPLC-ICP-MS/MS-None0.8-1.5[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Gas Chromatography (GC) Based Methods

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Incomplete Derivatization: The presence of underivatized DBA can interact with active sites in the GC system.

    • Solution: Ensure the derivatization reaction goes to completion. Check the freshness and concentration of the derivatizing agent (e.g., acidic methanol). Optimize the reaction time and temperature.[13]

  • Possible Cause 2: Active Sites in the GC System: Silanol groups in the injector liner or on the column can cause peak tailing.

    • Solution: Use a deactivated injector liner. If necessary, replace the liner. Condition the column according to the manufacturer's instructions to ensure it is properly deactivated.[14][15]

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or a wider internal diameter to increase sample capacity.[14][15]

Problem 2: Loss of Sensitivity / Reduced Peak Size

  • Possible Cause 1: Sample Degradation: DBA may degrade during sample preparation or in the GC inlet.

    • Solution: Ensure proper sample preservation, such as storing at 4°C and protecting from light.[13] Check the injector temperature; a temperature that is too high can cause thermal degradation.

  • Possible Cause 2: Leaks in the System: Leaks in the injector, column fittings, or gas lines can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the entire GC system using an electronic leak detector. Pay close attention to the septum, liner o-ring, and column connections.[16][17]

  • Possible Cause 3: Contaminated Detector: The electron capture detector (ECD) can become contaminated over time, leading to a decrease in response.

    • Solution: Follow the manufacturer's instructions for cleaning the detector. Ensure that high-purity gases are used to minimize contamination.

Problem 3: Poor Resolution / Peak Overlap

  • Possible Cause 1: Inappropriate GC Column: The column phase or dimensions may not be suitable for separating DBA from other haloacetic acids or matrix components.

    • Solution: Select a column specifically designed for haloacetic acid analysis. Optimize the temperature program, starting with a lower initial temperature and using a slower ramp rate to improve separation.[15]

  • Possible Cause 2: Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can decrease column efficiency.

    • Solution: Optimize the carrier gas flow rate (or linear velocity) for the specific column being used. Ensure the flow is consistent and accurately controlled.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

Problem 1: Low Signal Intensity

  • Possible Cause 1: Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for DBA.

    • Solution: Optimize ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. DBA is typically analyzed in negative ion mode.[4]

  • Possible Cause 2: Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DBA.

    • Solution: Improve sample cleanup using solid-phase extraction (SPE).[7][18] Adjust the chromatographic conditions to separate DBA from interfering compounds. The use of an isotopically labeled internal standard can help to compensate for matrix effects.[13]

  • Possible Cause 3: Inappropriate Mobile Phase: The mobile phase composition and pH can significantly impact sensitivity.

    • Solution: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for keeping DBA in its ionic form. The use of ion-pairing reagents like triethylamine (B128534) (TEA) has been shown to improve retention and peak shape.[4]

Problem 2: Inconsistent Retention Times

  • Possible Cause 1: Column Equilibration: The column may not be properly equilibrated between injections.

    • Solution: Increase the column equilibration time between runs to ensure the column chemistry is stable before the next injection.

  • Possible Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly and the solvent mixing is accurate.

Experimental Protocols

Protocol 1: Analysis of this compound by GC-ECD (Based on EPA Method 552.3)

This protocol outlines the key steps for the determination of DBA in drinking water using liquid-liquid microextraction, derivatization, and GC-ECD.[3][13]

  • Sample Preparation:

    • Collect water samples in amber vials.

    • Preserve the samples by adding ammonium (B1175870) chloride to quench any residual disinfectant.[13]

    • Store samples at 4°C and protect from light.[13]

  • Extraction:

    • To a 40 mL water sample, add a known amount of an appropriate internal standard (e.g., bromoacetic acid-d3).[13]

    • Acidify the sample to a pH ≤ 0.5 with concentrated sulfuric acid.[13]

    • Add 4 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes to extract the haloacetic acids.[13]

    • Allow the phases to separate.[13]

  • Derivatization (Methylation):

    • Carefully transfer the upper MTBE layer to a clean vial.

    • Add 1 mL of acidic methanol (B129727) (e.g., 10% sulfuric acid in methanol) to the extract.[13]

    • Cap the vial and heat at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.[13]

  • Neutralization and Concentration:

    • After cooling, add 5 mL of a saturated sodium sulfate (B86663) solution and vortex.[13]

    • Transfer the upper MTBE layer containing the methylated derivatives to a new vial.

    • Neutralize the extract with a small amount of saturated sodium bicarbonate solution.[13]

  • GC-ECD Analysis:

    • Inject an aliquot of the final extract into the GC-ECD system.

    • Identify and quantify the methyl ester of DBA based on its retention time and comparison to calibration standards.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the direct analysis of DBA without derivatization.

  • Sample Preparation:

    • Filter the water sample through a 0.22 µm filter to remove particulates.

    • For complex matrices, solid-phase extraction (SPE) may be used for sample cleanup and concentration.[7] A strong anion exchange (SAX) cartridge is often suitable.[18][19]

  • LC Separation:

    • Use a suitable reversed-phase column (e.g., C18).

    • The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive to control pH (e.g., formic acid) or an ion-pairing reagent (e.g., triethylamine).[4][20]

    • A gradient elution is typically used to separate DBA from other haloacetic acids.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (deprotonated DBA) and a specific product ion for high selectivity and sensitivity.

    • Optimize MS parameters, including cone voltage and collision energy, to maximize the signal for the specific MRM transition of DBA.

Visualizations

experimental_workflow_gc_ecd cluster_prep Sample Preparation cluster_extract Extraction cluster_deriv Derivatization cluster_analysis Analysis sample 40 mL Water Sample add_is Add Internal Standard sample->add_is acidify Acidify (pH < 0.5) add_is->acidify add_mtbe Add 4 mL MTBE acidify->add_mtbe vortex Vortex 2 min add_mtbe->vortex separate Phase Separation vortex->separate mtbe_layer Transfer MTBE Layer separate->mtbe_layer add_acid_meoh Add Acidic Methanol mtbe_layer->add_acid_meoh heat Heat (50°C, 2h) add_acid_meoh->heat neutralize Neutralize & Concentrate heat->neutralize gc_ecd GC-ECD Analysis neutralize->gc_ecd

Caption: Workflow for DBA analysis using GC-ECD with derivatization.

troubleshooting_logic cluster_checks Initial Checks cluster_system System Diagnostics cluster_method Method & Consumables start Reduced Sensitivity in GC Analysis check_sample Sample Integrity & Concentration start->check_sample check_syringe Syringe Function start->check_syringe check_septum Septum Leak start->check_septum leak_check System Leak Check (Fittings, Gas Lines) check_septum->leak_check If problem persists check_flows Verify Gas Flow Rates leak_check->check_flows check_temps Check Inlet/Detector Temps check_flows->check_temps check_liner Inspect/Replace Inlet Liner check_temps->check_liner If problem persists check_derivatization Verify Derivatization Efficiency check_liner->check_derivatization check_column Column Performance check_derivatization->check_column result Sensitivity Restored check_column->result

Caption: Troubleshooting logic for reduced sensitivity in GC analysis.

References

avoiding degradation of dibromoacetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper storage and handling of dibromoacetic acid (DBA) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: Solid this compound should be stored in a cool, dry place.[1] The container must be kept tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2][3] It is also advisable to store it in a dark place or in an amber bottle to protect it from light.[4]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is described as a hygroscopic, deliquescent crystalline solid, meaning it readily absorbs moisture from the atmosphere.[3][5] This can lead to clumping and potential degradation through hydrolysis. Therefore, storage in a tightly sealed container is crucial.[2][6]

Q3: Does this compound degrade under light?

Q4: What is the expected shelf life of this compound?

A4: A precise shelf life for this compound is not definitively established in the literature and can depend heavily on storage conditions. However, when stored properly in a tightly sealed container in a cool, dry, and dark place, it is expected to be stable for an extended period. For aqueous solutions, the thermal degradation via hydrolysis is very slow, with an extrapolated half-life of 12 years at 15°C.[7][8]

Q5: What are the primary degradation pathways for this compound during storage?

A5: The most likely degradation pathway for this compound during storage is hydrolysis, especially if the compound is exposed to moisture due to its hygroscopic nature.[3] While thermal degradation of the solid is expected to be slow, exposure to high temperatures can accelerate decomposition.[9] Photodegradation is another potential pathway if the material is exposed to light.

Q6: What are the common impurities found in this compound?

A6: A common impurity that can be found in this compound is monobromoacetic acid.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Clumping or Caking of Solid DBA Absorption of moisture from the air due to improper sealing or storage in a humid environment.Transfer the product to a dry, inert atmosphere (e.g., a glove box) to handle. Ensure the container is tightly sealed for future storage. Consider storing the container within a desiccator.
Discoloration (e.g., yellowing) of the Solid Possible exposure to light or reaction with impurities.Protect from light by using an amber vial or storing in a dark cabinet. If purity is critical, the material may need to be re-purified or a new batch ordered.
Noticeable "Sharp" or "Acrid" Odor Upon Opening Potential degradation, as this compound itself has a faint odor. This could indicate the release of volatile degradation products.Handle the material in a well-ventilated area or a chemical fume hood.[1] Assess the purity of the material before use.
Inconsistent Experimental Results This could be due to degraded this compound, leading to a lower concentration of the active compound.Check the purity of your this compound using a suitable analytical method (see Experimental Protocols). If degradation is confirmed, use a fresh, properly stored batch.

Quantitative Data on Stability

While specific data on the degradation of solid this compound is limited, the following table summarizes the stability of haloacetic acids in aqueous solutions, which can provide insights into their relative stability.

Compound Degradation Pathway Half-life at 15°C (in water) Reference
This compound (DBAA) Hydrolysis12 years[7][8]
Monobromoacetic Acid (MBAA) Hydrolysis2 years[7][8]
Dichloroacetic Acid (DCAA) Hydrolysis68 years[7][8]
Monochloroacetic Acid (MCAA) Hydrolysis15 years[7][8]
Tribromoacetic Acid (TBAA) Decarboxylation103 days[7][8]
Trichloroacetic Acid (TCAA) Decarboxylation46 years[7][8]

Experimental Protocols

Protocol: Stability Assessment of this compound via HPLC-UV

This protocol outlines a method to assess the purity of a this compound sample and can be adapted for a stability study.

1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products over time.

2. Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (B52724)

  • Phosphoric acid

  • Volumetric flasks

  • Autosampler vials

  • HPLC system with a UV detector and a C18 column

3. Standard Preparation:

  • Accurately weigh approximately 50 mg of a this compound reference standard and dissolve it in HPLC grade water in a 50 mL volumetric flask.

  • Prepare a series of dilutions from this stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

4. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample to be tested and dissolve it in HPLC grade water in a 50 mL volumetric flask.

  • Dilute an aliquot of this solution to fall within the calibration curve range.

5. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 210 nm

6. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample.

  • The purity of the sample can be calculated by comparing the peak area of this compound in the sample to the calibration curve.

  • The presence of new peaks over time in a stability study would indicate degradation.

Visualizations

Troubleshooting_DBA_Degradation cluster_observe Observation cluster_identify Identify Potential Cause cluster_action Recommended Action cluster_resolve Resolution observe Observe Issue with This compound clumping Clumping or Caking observe->clumping What is the issue? discoloration Discoloration observe->discoloration What is the issue? odor Unusual Odor observe->odor What is the issue? inconsistent_results Inconsistent Experimental Results observe->inconsistent_results What is the issue? check_seal Check Container Seal & Store in Desiccator clumping->check_seal protect_light Protect from Light (Amber Vial/Dark) discoloration->protect_light use_hood Use in Fume Hood odor->use_hood test_purity Test Purity (e.g., HPLC) inconsistent_results->test_purity check_seal->test_purity protect_light->test_purity use_hood->test_purity re_purify Re-purify or Order New Batch test_purity->re_purify Purity Compromised continue_use Purity Acceptable: Continue Use test_purity->continue_use Purity OK

Caption: Troubleshooting workflow for addressing this compound degradation.

References

Technical Support Center: Dibromoacetic Acid Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of dibromoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The most prevalent method for synthesizing this compound is through the bromination of acetic acid or bromoacetic acid. A widely used laboratory and industrial approach is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction typically involves the use of bromine (Br₂) with a catalyst, such as red phosphorus or a combination of red phosphorus and sulfur, to facilitate the α-bromination of the carboxylic acid. Another method involves the reaction of chloroacetic acid with a bromide source under acidic conditions.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Scaling up the synthesis of this compound introduces several significant safety hazards. Bromine is highly corrosive, toxic, and can cause severe chemical burns. The reaction is often exothermic, posing a risk of a runaway reaction if not properly controlled, which can lead to a dangerous increase in temperature and pressure. Additionally, the reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic and requires a robust off-gas scrubbing system. Proper personal protective equipment (PPE), well-ventilated work areas, and carefully designed reactor systems are critical for safe operation.

Q3: What materials of construction are recommended for reactors and associated equipment?

A3: Due to the highly corrosive nature of bromine and hydrogen bromide, especially in the presence of moisture, careful selection of construction materials is crucial. Glass-lined steel reactors are a common choice for their high resistance to corrosion. For piping, valves, and gaskets, fluorinated plastics such as Teflon (PTFE), Kynar (PVDF), and Halar (ECTFE) are recommended. Metals like steel and stainless steel are generally not suitable for direct contact with wet bromine. Tantalum is a highly resistant but expensive option for critical components like heat exchangers.

Q4: What are the typical impurities encountered in this compound synthesis, and how can they be minimized?

A4: Common impurities include unreacted starting materials (acetic acid or bromoacetic acid), monobromoacetic acid, and tribromoacetic acid. The formation of these byproducts is often influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. Over-bromination leading to tribromoacetic acid can be controlled by careful addition of bromine and monitoring the reaction progress. The presence of water can also lead to the formation of bromohydrins if esters are involved in subsequent steps.

Q5: How is the hydrogen bromide (HBr) off-gas typically handled in a scaled-up process?

A5: The hydrogen bromide gas generated during the reaction must be neutralized before venting. This is typically achieved by directing the off-gas through a scrubber system. The scrubber often uses a caustic solution, such as sodium hydroxide (B78521), to neutralize the acidic HBr gas. The resulting bromide salt solution can then be treated as waste or potentially recycled.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been run for a sufficient duration. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. - Temperature: Verify that the reaction is being conducted at the optimal temperature. Inconsistent heating in a large reactor can lead to incomplete conversion. - Mixing: Inadequate agitation can result in poor mass transfer between reactants. Ensure the stirrer speed and design are appropriate for the vessel size and reaction mass viscosity.
Loss of Bromine - Evaporation: Check for leaks in the reactor setup, especially around the condenser and addition funnel. Ensure the condenser is operating efficiently to reflux the bromine. - HBr Off-gassing: Excessive off-gassing can carry bromine out of the reaction mixture. Control the rate of bromine addition to manage the rate of HBr evolution.
Side Reactions - Sub-optimal Catalyst Loading: Ensure the correct amount of catalyst (e.g., red phosphorus) is used. Too little catalyst can lead to a sluggish reaction, while too much may promote side reactions. - Impure Starting Materials: Use high-purity acetic acid and bromine to avoid unwanted side reactions.
Issue 2: Formation of Excessive Byproducts (e.g., Tribromoacetic Acid)
Potential Cause Troubleshooting Steps
Over-bromination - Stoichiometry: Carefully control the molar ratio of bromine to acetic acid. Use a calibrated addition pump for accurate dosing of bromine on a larger scale. - Localized High Concentrations: Ensure rapid mixing to disperse the added bromine quickly and prevent localized areas of high concentration that can lead to over-bromination. - Reaction Monitoring: Monitor the reaction progress closely and stop the bromine addition once the desired conversion to this compound is achieved.
Reaction Temperature - High Temperature: Elevated temperatures can sometimes favor the formation of more highly substituted products. Maintain the reaction within the optimal temperature range.
Issue 3: Runaway Reaction or Poor Temperature Control
Potential Cause Troubleshooting Steps
Exothermic Reaction - Rate of Addition: Add the bromine at a controlled rate to manage the heat evolution. For larger scale reactions, a slower addition rate is often necessary. - Cooling Capacity: Ensure the reactor's cooling system is adequate for the scale of the reaction. Perform a thermal hazard analysis to understand the heat of reaction and required cooling duty.
Inadequate Heat Transfer - Fouling: Check for fouling on the reactor jacket or cooling coils, which can reduce heat transfer efficiency. - Agitation: Proper mixing is crucial for efficient heat transfer from the reaction mass to the cooling surface.

Quantitative Data

The following table summarizes typical reaction parameters at different scales. Note that these are illustrative values and should be optimized for a specific process.

Parameter Lab Scale (1 L) Pilot Scale (100 L) Industrial Scale (1000 L)
Acetic Acid (mol) 55005000
Red Phosphorus (mol %) 2-52-52-5
Bromine (mol) 10.5105010500
Reaction Temperature (°C) 80-10080-10085-105
Bromine Addition Time (h) 2-46-108-12
Reaction Time (h) 6-810-1412-18
Typical Yield (%) 80-9075-8570-80
Purity (by GC, %) >98>97>95

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

Materials:

  • Glacial Acetic Acid

  • Red Phosphorus

  • Bromine

  • Inert solvent (e.g., heptane (B126788) for workup)

  • Sodium bisulfite solution (for quenching)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. An off-gas outlet should be connected to a scrubber containing a sodium hydroxide solution.

  • Charge the flask with glacial acetic acid and red phosphorus.

  • Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring.

  • Add bromine dropwise from the dropping funnel at a rate that maintains a steady reflux and manageable HBr evolution.

  • After the addition is complete, continue to stir the reaction mixture at temperature until the reaction is complete (monitor by GC).

  • Cool the reaction mixture to room temperature.

  • Slowly add a small amount of water to quench any remaining phosphorus bromides.

  • Transfer the mixture to a separatory funnel and extract the product with an inert organic solvent.

  • Wash the organic layer with a sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Considerations for Scale-Up:
  • Heat Management: The addition of bromine is exothermic. On a larger scale, the rate of addition must be carefully controlled to prevent a temperature spike. The reactor's cooling system must be capable of removing the heat generated.

  • HBr Off-Gas Handling: A robust scrubbing system is essential to neutralize the large volume of HBr gas produced.

  • Material Transfer: The safe transfer of large quantities of corrosive bromine requires specialized pumps and handling procedures.

  • Purification: Vacuum distillation at a large scale requires specialized equipment to handle the corrosive nature of the product at high temperatures.

Visualizations

Experimental_Workflow reagents Charge Acetic Acid and Red Phosphorus heating Heat to Reaction Temperature reagents->heating br2_addition Controlled Addition of Bromine heating->br2_addition reaction Maintain Temperature and Stir br2_addition->reaction monitoring Monitor Reaction Progress (GC/NMR) reaction->monitoring monitoring->reaction Incomplete workup Quench and Workup monitoring->workup Complete purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield cluster_reaction Reaction Issues cluster_workup Workup Issues start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_workup Review Workup Procedure start->check_workup temp Temperature Too Low? check_reaction->temp time Time Too Short? check_reaction->time mixing Poor Agitation? check_reaction->mixing extraction Inefficient Extraction? decomposition Product Decomposition?

Caption: Troubleshooting logic for low yield issues.

Technical Support Center: Haloacetic Acid (HAA) Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of haloacetic acids (HAAs) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I'm seeing poor resolution and peak tailing for my early-eluting HAAs (e.g., MCAA, MBAA). What should I check first?

A1: Poor peak shape and resolution for early-eluting polar compounds like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA) are common issues. The primary factor to investigate is the mobile phase pH and its relationship to the pKa of the analytes.

  • Underlying Issue: Haloacetic acids are weak acids. If the mobile phase pH is close to or above their pKa values, the acids will be partially or fully ionized (negatively charged).[1][2] In this state, they become more polar and have reduced retention on a non-polar reversed-phase column (like a C18), often resulting in elution near the solvent front, poor peak shape, and co-elution.[2][3]

  • Solution: Mobile Phase pH Adjustment. To improve retention and peak shape, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa of the analytes.[2][3] This technique, known as ion suppression, converts the acids to their neutral, less polar form, increasing their interaction with the stationary phase.[2]

  • Determine pKa Values: Identify the pKa values for your target HAAs. Most HAAs have pKa values in the range of 2.5 - 3.0.

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., pH < 2.5). Formic acid or phosphate (B84403) buffers are common choices. Ensure the buffer is compatible with your detector (e.g., use volatile buffers like ammonium (B1175870) formate (B1220265) for LC-MS).[4][5]

  • pH Adjustment: Prepare the aqueous portion of your mobile phase. Add the chosen acid (e.g., 0.1% formic acid) to ultrapure water and measure the pH. Adjust as necessary to achieve a final pH between 2.0 and 2.5.[5]

  • Solvent Preparation: After pH adjustment, filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.

  • Re-equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Parameter Recommendation for HAAs Rationale
Mobile Phase pH 2.0 - 2.5Suppresses ionization of HAAs (pKa ~2.5-3.0), increasing retention and improving peak shape.[2][3]
Buffer Volatile (e.g., Formic Acid, Ammonium Formate)Ensures compatibility with MS detectors and provides stable pH.[4][5]
Buffer Concentration 10-25 mMSufficient to provide buffering capacity without causing potential precipitation or MS signal suppression.[4][6]
Q2: My resolution is still poor even after adjusting the pH. What other parameters can I optimize?

A2: If pH adjustment is insufficient, several other chromatographic parameters can be modified to improve resolution. These include the mobile phase composition (gradient), flow rate, and column temperature.[7][8]

  • Mobile Phase Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds.[9] By slowly increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol), you provide more time for analytes to interact differently with the stationary phase.

  • Flow Rate: In most cases, lowering the flow rate increases retention time and efficiency, leading to narrower peaks and better resolution.[7] However, this will also increase the total run time.

  • Column Temperature: Lowering the column temperature can increase retention and may improve resolution, but it can also lead to broader peaks and higher backpressure.[7] Conversely, increasing the temperature can improve efficiency but may decrease retention. Temperature control is crucial for reproducible results.[10]

Parameter Action Expected Outcome on HAA Separation Considerations
Gradient Slope Decrease the slope (make it shallower)Increases separation between closely eluting peaks.Increases analysis time.
Flow Rate DecreaseImproves efficiency and resolution.[7]Increases analysis time and may lead to peak broadening due to diffusion.
Column Temperature DecreaseMay increase retention and selectivity.[7]May increase backpressure and peak width.
Organic Solvent Switch from Methanol to Acetonitrile (or vice versa)Can alter selectivity due to different solvent strengths and interactions.Acetonitrile generally provides better efficiency (sharper peaks).
Q3: Could my column be the problem? When should I consider using a different column?

A3: Yes, the column is a critical factor.[8] If optimization of mobile phase and other parameters fails, or if you observe consistently poor peak shape and high backpressure, the issue may be the column itself.

  • Column Fouling/Aging: Over time, columns can become contaminated with strongly retained matrix components or undergo degradation of the stationary phase, leading to loss of efficiency and resolution.[10]

  • Inappropriate Stationary Phase: While standard C18 columns are widely used, they may not provide sufficient retention for the very polar HAAs, especially in samples with high ionic strength.[11]

  • Specialized Columns: For challenging separations, consider using a column specifically designed for HAA analysis. These columns often utilize mixed-mode technology (combining reversed-phase and anion-exchange mechanisms) to provide enhanced retention and selectivity for ionic analytes like HAAs.[11] The Thermo Scientific™ Acclaim™ HAA column is one such example.[11]

  • Column Wash: First, try flushing the column with a strong solvent (compatible with the column) to remove contaminants.[10] A typical wash for a C18 column involves flushing with water, followed by acetonitrile or methanol, and then isopropanol.

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from particulates and strongly retained compounds, extending its lifetime.[12]

  • Consider a New Column: If performance does not improve, replace the column. For HAA analysis, consider columns with smaller particle sizes (e.g., <3 µm) for higher efficiency or specialized mixed-mode columns for enhanced retention.[7][11]

Visual Troubleshooting and Logic Guides

The following diagrams illustrate key troubleshooting workflows and the fundamental principles behind HAA separation.

G start Start: Poor HAA Resolution check_ph 1. Check Mobile Phase pH Is pH 1.5-2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to ~2.0-2.5 using a suitable buffer. check_ph->adjust_ph No check_gradient 2. Optimize Gradient Is the gradient shallow enough? check_ph->check_gradient Yes adjust_ph->check_gradient adjust_gradient Decrease gradient slope (e.g., 1-5% organic/min). check_gradient->adjust_gradient No check_flow 3. Adjust Flow Rate Is resolution still poor? check_gradient->check_flow Yes adjust_gradient->check_flow adjust_flow Decrease flow rate (e.g., from 0.5 to 0.3 mL/min). check_flow->adjust_flow Yes solved Problem Solved check_flow->solved No check_column 4. Evaluate Column Health High backpressure or known old column? adjust_flow->check_column wash_column Wash or replace column. Consider a specialized HAA column. check_column->wash_column Yes check_column->solved No wash_column->solved G cluster_0 Mobile Phase pH > pKa (e.g., pH 4.5) cluster_1 Mobile Phase pH < pKa (e.g., pH 2.5) a1 HAA-COO⁻ (Ionized) b1 HAA-COOH (Neutral) a1->b1  Ion Suppression (Lowering pH)   a_text Result: - More Polar - Weak interaction with C18 - Poor Retention - Peak Tailing b_text Result: - Less Polar - Strong interaction with C18 - Good Retention - Improved Peak Shape

References

addressing contamination in dibromoacetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibromoacetic acid (DBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address contamination in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most frequently reported impurity in this compound is monobromoacetic acid (MBAA)[1]. This is often a byproduct or unreacted starting material from the synthesis process, which typically involves the bromination of bromoacetic acid or acetic acid[1][2]. Depending on the synthesis and purification methods, other haloacetic acids or residual solvents may also be present in trace amounts.

Q2: How should I prepare and store my this compound stock and working solutions to minimize degradation and contamination?

A2: To ensure the stability of your DBA solutions, they should be prepared with high-purity, organic-free water. It is recommended to store stock solutions in amber glass containers to protect them from light, as DBA can undergo photodegradation[3]. For short-term storage, refrigeration at or below 6°C is advised. Samples intended for analysis should be stored protected from light and chilled to prevent degradation before extraction and analysis[3]. Avoid using plastic containers for long-term storage of concentrated solutions, as acidic solutions may leach plasticizers or other additives from the container material[4][5][6][7][8].

Q3: What are the primary degradation pathways for this compound under typical laboratory conditions?

A3: this compound can degrade through two primary pathways in aqueous solutions:

  • Hydrolysis: DBA degrades via hydrolysis, although this process is generally slow under neutral and acidic conditions at room temperature. The rate of hydrolysis can be influenced by pH and temperature[9].

  • Photodegradation: Exposure to ultraviolet (UV) light can cause DBA to degrade. While it does not significantly absorb sunlight, laboratory light sources may contribute to its degradation over time, especially in clear containers[3].

Q4: Which analytical method is most suitable for assessing the purity of my this compound?

A4: Gas chromatography with an electron capture detector (GC-ECD) is a widely used and sensitive method for the analysis of haloacetic acids, including DBA[1][2]. This method requires a derivatization step to convert the non-volatile acids into their more volatile methyl esters. EPA Method 552.3 provides a detailed protocol for this analysis[1][10][11].

Troubleshooting Guides

Issue 1: Unexpected Peaks in Your Chromatogram

You are analyzing your DBA standard or experimental sample using GC-ECD and observe peaks that do not correspond to your this compound standard.

cluster_0 Troubleshooting Unexpected GC Peaks start Unexpected Peak(s) Observed in Chromatogram check_blank Analyze a Solvent Blank (no injection or solvent only) start->check_blank peak_present_blank Peak(s) still present? check_blank->peak_present_blank contam_source Source of Contamination: - Carrier Gas - Septum Bleed - Column Bleed - System Contamination peak_present_blank->contam_source Yes check_standard Analyze a Freshly Prepared DBA Standard peak_present_blank->check_standard No peak_present_std Peak(s) present in fresh standard? check_standard->peak_present_std impurity_in_std Contamination Source: - Impure DBA stock - Contaminated solvent/reagents - Improperly cleaned glassware peak_present_std->impurity_in_std Yes sample_matrix Contamination Source: - Sample Matrix Component - Reaction Byproduct - Contamination from sample handling (e.g., plasticware leaching) peak_present_std->sample_matrix No

Caption: Workflow for diagnosing the source of unexpected peaks in a GC chromatogram.

Potential CauseRecommended Action
Contaminated Solvents or Reagents Analyze a "reagent blank" by performing the entire sample preparation (extraction and derivatization) without the DBA sample. If peaks appear, test each solvent and reagent individually to identify the source. Use high-purity, pesticide-residue grade solvents.
System Contamination ("Ghost Peaks") Ghost peaks can arise from remnants of previous injections in the inlet or column, or from septum bleed[12][13][14][15][16]. To troubleshoot, perform a blank run with no injection. If peaks are still present, it points to system contamination. Clean the injection port, replace the septum and liner, and condition the column at a high temperature.
Impurity in DBA Stock The most common impurity, monobromoacetic acid (MBAA), will appear as a separate, earlier-eluting peak in the chromatogram. Compare your chromatogram to one with a known MBAA standard to confirm its identity. If purity is critical, consider purifying the DBA or obtaining a higher-purity standard.
Leaching from Plasticware Phthalate esters and other plasticizers can leach from plastic containers (especially PVC) and consumables into acidic solutions or organic solvents, appearing as broad peaks in the chromatogram[4][6][7]. Whenever possible, use glass or inert plastics like PTFE for sample collection and storage. Polypropylene offers good resistance to non-oxidizing acids but should be tested for your specific application[17][18][19].
Derivatization Artifacts Incomplete derivatization can lead to tailing peaks, while side reactions with contaminants in the sample can produce unexpected peaks. Ensure your derivatization reagents (acidic methanol) are fresh and that the reaction conditions (time and temperature) are optimized[20][21][22][23].
Issue 2: Poor Peak Shape (Tailing or Fronting)

Your DBA peak is not symmetrical, showing significant tailing or fronting, which can affect integration and quantification.

cluster_1 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing or Fronting) check_tailing Peak Tailing? start->check_tailing tailing_causes Potential Tailing Causes: - Active sites in inlet/column - Incomplete derivatization - Column contamination - Poor column cut check_tailing->tailing_causes Yes fronting_causes Potential Fronting Causes: - Column overload - Incompatible solvent - Poor column cut/installation check_tailing->fronting_causes No (Fronting)

Caption: Decision diagram for addressing peak tailing and fronting in GC analysis.

Peak Shape IssuePotential CauseRecommended Action
Tailing Active Sites: Exposed silanol (B1196071) groups in the GC inlet liner or at the head of the column can interact with the analyte.Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column to remove active sites that have developed over time[24].
Incomplete Derivatization: Residual underivatized DBA is highly polar and will tail significantly.Review your derivatization protocol. Ensure sufficient reagent, correct temperature, and adequate reaction time.
Fronting Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.Dilute your sample or reduce the injection volume.
Incompatible Injection Solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion.Ensure your final extract is in a solvent compatible with your GC column (e.g., MTBE as per EPA 552.3).

Data Summary Tables

Table 1: Chemical Compatibility of Common Lab Materials with Acidic Solutions

This table provides general guidance. Specific testing with this compound under your experimental conditions is highly recommended.

MaterialChemical Resistance to Acids (General)Notes for DBA Experiments
Glass (Borosilicate) ExcellentPreferred material for storage and sample preparation.
PTFE (Teflon®) ExcellentExcellent choice for cap liners, tubing, and containers.
Polypropylene (PP) Good resistance to non-oxidizing acidsMay be suitable for short-term use and for consumables like pipette tips and centrifuge tubes. Not recommended for strong oxidants[17][18][19][25]. Test for leaching before use in sensitive applications.
Polyethylene (HDPE/LDPE) GoodSimilar to polypropylene; suitable for general use but should be tested for leaching.
Polyvinyl Chloride (PVC) VariableGenerally not recommended due to the high potential for leaching of plasticizers into acidic or organic solutions[7].
Stainless Steel Good to ExcellentHigh-quality stainless steel (e.g., 316) is generally resistant to corrosion by organic acids.
Table 2: Stability of this compound in Aqueous Solution
ConditionFactorEffect on Stability
Temperature Increased TemperatureIncreases the rate of hydrolysis (degradation)[9].
pH High pH (Basic)Increases the rate of base-catalyzed hydrolysis.
Low pH (Acidic)Hydrolysis is generally slower than in basic conditions.
Light UV Light ExposureCan lead to photodegradation, especially in the presence of photosensitizers[3].

Experimental Protocols

Protocol: Purity Analysis of this compound by GC-ECD (Based on EPA Method 552.3)

This protocol outlines the key steps for preparing and analyzing a DBA sample to assess its purity.

  • Acidic Methanol: Add 20 mL of concentrated sulfuric acid to 80 mL of reagent-grade methanol.

  • Saturated Sodium Bicarbonate Solution: Mix reagent-grade sodium bicarbonate with organic-free water until no more dissolves.

  • Concentrated Sodium Sulfate (B86663) Solution: Dissolve 150 g of anhydrous sodium sulfate in organic-free water and bring to a final volume of 1 L.

cluster_2 DBA Derivatization Workflow for GC-ECD start Prepare Aqueous DBA Sample (e.g., 40 mL) acidify Acidify sample to pH < 0.5 with concentrated H₂SO₄ start->acidify extract Extract with 4 mL MTBE (containing internal standard) acidify->extract separate_phases Collect MTBE (top) layer extract->separate_phases derivatize Add 1 mL acidic methanol. Heat at 50°C for 2 hours. separate_phases->derivatize quench Cool. Add 7 mL concentrated Na₂SO₄ solution derivatize->quench separate_again Collect MTBE layer quench->separate_again neutralize Neutralize with 1 mL saturated NaHCO₃ solution separate_again->neutralize analyze Analyze top MTBE layer by GC-ECD neutralize->analyze

Caption: Step-by-step workflow for the derivatization of DBA to its methyl ester for GC-ECD analysis.

These are typical parameters and may need to be optimized for your specific instrument and column.

ParameterSetting
GC Column DB-1701 or DB-5.625 (or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 200 °C
Injection Mode Splitless (purge time 0.5-1.0 min)
Oven Program Initial: 40°C, hold 1 minRamp: 10°C/min to 200°CHold: 2 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300 °C
Makeup Gas Nitrogen or Argon/Methane
  • DBA Peak: The methyl ester of DBA will elute at a specific retention time. Confirm this by running a certified standard.

  • MBAA Peak: If present, the methyl ester of monobromoacetic acid will typically elute before the DBA peak.

  • Other Peaks: Compare any other unexpected peaks to reagent blanks and system blanks to determine their origin. Quantify impurities by comparing their peak areas to that of the DBA peak, using relative response factors if available.

References

Technical Support Center: Optimization of Dibromoacetic Acid (DBAA) Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of dibromoacetic acid (DBAA).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of DBAA.

Issue 1: Low or No Recovery of DBAA

  • Question: We are experiencing significantly low or no recovery of this compound in our final extract. What are the potential causes and how can we troubleshoot this?

  • Answer: Low recovery of DBAA can stem from several factors throughout the experimental workflow. Here are the primary aspects to investigate:

    • Improper pH Adjustment: The extraction of acidic compounds like DBAA is highly pH-dependent. For efficient partitioning into an organic solvent during Liquid-Liquid Extraction (LLE), the pH of the aqueous sample should be lowered to at least two pH units below the pKa of DBAA to ensure it is in its neutral form.[1] According to EPA Method 552.3, the sample pH should be adjusted to ≤ 0.5.[2]

    • Inadequate Solvent Polarity: The choice of extraction solvent is critical. The polarity of the solvent should be matched to the analyte. For LLE of haloacetic acids, methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) are recommended.[2] If using Solid-Phase Extraction (SPE), ensure the sorbent and elution solvent are appropriate for an acidic analyte.

    • Insufficient Extraction Time or Agitation: In LLE, ensure vigorous mixing to maximize the surface area contact between the aqueous and organic phases, allowing for efficient partitioning of DBAA.

    • Analyte Volatility or Degradation: Although DBAA is not extremely volatile, losses can occur. Additionally, some haloacetic acids can degrade. For instance, tribromoacetic acid is susceptible to decarboxylation.[3] To minimize degradation, it is recommended to add ammonium (B1175870) chloride to samples to quench residual chlorine, and store samples at or below 6°C, protected from light.[4]

    • Inefficient Derivatization: For Gas Chromatography (GC) analysis, DBAA must be derivatized to its methyl ester. Incomplete derivatization is a common cause of low recovery. Ensure the acidic methanol (B129727) reagent is properly prepared and that the reaction is heated for the specified time (e.g., 2 hours at 50°C in EPA Method 552.3).[5][6]

    • Adsorption to Glassware: Active sites on glassware can adsorb analytes, especially at low concentrations. Consider silanizing glassware to minimize this effect.

Issue 2: Matrix Interference and Co-elution in Chromatograms

  • Question: Our chromatograms show significant matrix interference, with peaks co-eluting with our DBAA peak. How can we resolve this?

  • Answer: Matrix interference is a common challenge, particularly with complex sample matrices. Here are some strategies to address this:

    • Sample Cleanup: Implement a robust sample cleanup step. For SPE, this involves optimizing the wash step to remove interferences without eluting the DBAA. You can experiment with wash solutions of varying solvent strength and pH.[7]

    • Alternative Extraction Method: If matrix effects are severe with LLE, consider switching to SPE. SPE can offer better selectivity and cleaner extracts. Anion exchange SPE cartridges, such as those with trimethyl ammonium chloride (SAX), have been shown to be effective for haloacetic acids.[6][8][9]

    • Chromatographic Optimization: Adjust the GC temperature program to improve the separation of DBAA from interfering peaks. A slower temperature ramp can increase resolution.[10] Using a confirmation column with a different stationary phase can also help resolve co-eluting peaks.[10]

    • Detector Selection: While the Electron Capture Detector (ECD) is sensitive to halogenated compounds, it can also respond to other electron-capturing species in the matrix. Using a mass spectrometer (MS) as a detector (GC-MS) provides higher selectivity and can distinguish DBAA from co-eluting interferences based on its mass-to-charge ratio.

Issue 3: Poor Peak Shape (e.g., Splitting, Tailing)

  • Question: We are observing split or tailing peaks for DBAA in our GC analysis. What could be causing this and how can it be fixed?

  • Answer: Poor peak shape can compromise quantification and indicates issues with the analytical system or the sample.

    • Active Sites in the GC System: Active sites in the GC inlet liner or the column itself can interact with the analyte, causing peak tailing. Regularly replace the inlet liner and trim the front end of the GC column (approximately 0.5 m) to remove accumulated non-volatile residues.[5] Using deactivated inlet liners can also help.

    • Contaminated Reagents: Contaminants in reagents, such as sodium sulfate (B86663) used for drying, can introduce interferences. It is recommended to bake sodium sulfate in a muffle furnace (e.g., at 400°C for 4 hours) to remove organic contaminants.[10] Similarly, use high-purity solvents and acids.

    • Incomplete Derivatization: As mentioned earlier, incomplete derivatization can lead to poor chromatography. A portion of the underivatized, polar DBAA can interact strongly with the GC column, resulting in tailing. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).

    • Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak distortion. Ensure the injection volume is appropriate for the column's capacity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extraction method for DBAA from drinking water?

A1: The most widely used and validated method is Liquid-Liquid Extraction (LLE) as detailed in U.S. EPA Method 552.3 .[5][11] This method involves acidifying a 40 mL water sample, extracting the haloacetic acids with methyl tert-butyl ether (MTBE), and then derivatizing them to their methyl esters using acidic methanol.[2][6] Solid-Phase Extraction (SPE) is a promising alternative that can be easier to automate and may result in cleaner extracts.[8][9]

Q2: How can I optimize the pH for LLE of DBAA?

A2: To ensure that DBAA, which is an acid, is in its non-ionized (neutral) form for efficient extraction into an organic solvent, the pH of the water sample should be adjusted to be at least two pH units below its pKa.[1] EPA Method 552.3 specifies adjusting the sample pH to less than or equal to 0.5.[2]

Q3: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of DBAA?

A3: For SPE, the following parameters should be optimized:

  • Sorbent Type: Anion exchange sorbents are effective for acidic compounds like DBAA.[8][9]

  • Sample pH: The pH of the sample should be adjusted to ensure DBAA is in a form that will be retained by the sorbent.

  • Wash Solvent: The wash step is crucial for removing interferences. The solvent should be strong enough to remove matrix components but not so strong that it elutes the DBAA.[7]

  • Elution Solvent: The elution solvent must be strong enough to desorb the DBAA from the sorbent. This often involves adjusting the organic strength and pH.[7][12]

Q4: Why is derivatization necessary for the GC analysis of DBAA?

A4: Due to their low volatility and polar nature, haloacetic acids like DBAA are not suitable for direct analysis by gas chromatography.[6] Derivatization converts them into their more volatile and less polar methyl esters, which allows for better chromatographic separation and detection.[6]

Q5: What are the holding times for water samples intended for DBAA analysis?

A5: According to EPA Method 552.3, water samples should be chilled immediately after collection. The maximum holding time is 14 days from collection to extraction, provided the sample is stored at or below 6°C and protected from light.[4]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound

MethodProcedureDetection Limit for DBAAReference
EPA Method 552.1 Ion-exchange liquid-solid extraction, derivatization, and GC-ECD0.09 µg/L[13]
EPA Method 552.2 Liquid-liquid extraction, derivatization, and GC-ECD0.066 µg/L[13]
EPA Method 552.3 Liquid-liquid microextraction, derivatization, and GC-ECD0.021 µg/L[13]
Standard Method 6251B Micro liquid-liquid extraction, derivatization, and GC-ECD0.06 µg/L[13]
IC-ESI-MS/MS Ion chromatography with electrospray ionization tandem mass spectrometry0.015 µg/L[14]

Table 2: Recovery of Haloacetic Acids using an Optimized SPE-GC-MS Method

Haloacetic AcidAverage Recovery (%)Relative Standard Deviation (%)
Monochloroacetic acid (MCAA)85.38.5
Monobromoacetic acid (MBAA)92.16.2
Dichloroacetic acid (DCAA)95.75.1
This compound (DBAA) 98.2 4.3
Trichloroacetic acid (TCAA)101.53.9
Bromochloroacetic acid (BCAA)96.45.8
Bromodichloroacetic acid (BDCAA)103.23.5
Dibromochloroacetic acid (DBCAA)105.83.1
Tribromoacetic acid (TBAA)69.212.5
Data adapted from a study validating a Silia-SAX SPE cartridge method.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction based on EPA Method 552.3
  • Sample Preservation: To a 250-mL amber glass bottle, add ammonium chloride to act as a quenching agent for residual chlorine.[4]

  • Sample Collection: Collect approximately 250 mL of the water sample. Immediately chill the sample to ≤ 10°C and store at ≤ 6°C, protected from light.[4]

  • Extraction: a. Transfer 40 mL of the water sample to a suitable container. b. Adjust the pH of the sample to ≤ 0.5 with concentrated sulfuric acid. c. Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane).[2] d. Vigorously shake the mixture for a specified time to ensure thorough extraction. e. Allow the phases to separate.

  • Derivatization: a. Transfer the MTBE (upper layer) to a clean vial. b. Add acidic methanol to the extract. c. Heat the vial at 50°C for 2 hours to convert the DBAA to its methyl ester.[5]

  • Neutralization and Analysis: a. After cooling, add a saturated solution of sodium bicarbonate to neutralize the extract.[2] b. An aliquot of the MTBE layer is then ready for analysis by GC-ECD.[2]

Protocol 2: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: a. Select a strong anion exchange (SAX) SPE cartridge.[9] b. Condition the cartridge by passing 3 mL of acetonitrile (B52724) (MeCN) followed by 3 mL of ultrapure water at pH 1.0.[15]

  • Sample Loading: a. Acidify a 250 mL water sample to pH 1.0 with sulfuric acid.[15] b. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[15]

  • Washing and Drying: a. After loading, dry the cartridge under vacuum for about 10 minutes to remove excess water.[15]

  • Elution: a. Elute the retained haloacetic acids with 2 mL of MeCN.[15]

  • Derivatization and Analysis: a. The eluate containing the DBAA can then be derivatized following a procedure similar to step 4 in the LLE protocol before GC analysis. Alternatively, for LC-MS/MS analysis, the eluate can be analyzed directly after appropriate solvent exchange.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Collect 40 mL Water Sample pH_Adjust 2. Adjust pH to <= 0.5 with H2SO4 Sample->pH_Adjust Add_Solvent 3. Add 4 mL MTBE with Internal Standard pH_Adjust->Add_Solvent Shake 4. Shake Vigorously Add_Solvent->Shake Separate 5. Separate Organic (MTBE) Layer Shake->Separate Add_Reagent 6. Add Acidic Methanol Separate->Add_Reagent Heat 7. Heat at 50°C for 2 hours Add_Reagent->Heat Neutralize 8. Neutralize with NaHCO3 Heat->Neutralize Analyze 9. Analyze by GC-ECD Neutralize->Analyze

Caption: Liquid-Liquid Extraction Workflow for DBAA Analysis.

SPE_Workflow cluster_prep Cartridge & Sample Preparation cluster_extraction Solid-Phase Extraction cluster_analysis Derivatization & Analysis Condition 1. Condition SAX Cartridge (MeCN then H2O) Load 3. Load Sample onto Cartridge Condition->Load Sample_Prep 2. Acidify 250 mL Water Sample to pH 1.0 Sample_Prep->Load Wash_Dry 4. Wash and Dry Cartridge Load->Wash_Dry Elute 5. Elute DBAA with MeCN Wash_Dry->Elute Derivatize 6. Derivatize with Acidic Methanol Elute->Derivatize Analyze 7. Analyze by GC-ECD Derivatize->Analyze

Caption: Solid-Phase Extraction Workflow for DBAA Analysis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low DBAA Recovery Cause1 Improper pH Problem->Cause1 Cause2 Inefficient Derivatization Problem->Cause2 Cause3 Matrix Effects Problem->Cause3 Cause4 Analyte Degradation Problem->Cause4 Solution1 Verify pH <= 0.5 Cause1->Solution1 Solution2 Optimize Derivatization: Time, Temp, Reagents Cause2->Solution2 Solution3 Improve Cleanup (e.g., SPE) Cause3->Solution3 Solution4 Use Quenching Agent, Proper Storage Cause4->Solution4

Caption: Troubleshooting Logic for Low DBAA Recovery.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Dibromoacetic Acid and Dichloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two common disinfection byproducts, Dibromoacetic Acid (DBA) and Dichloroacetic Acid (DCA). The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in understanding the relative toxicities and underlying mechanisms of these two haloacetic acids.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity data for this compound (DBA) and Dichloroacetic Acid (DCA) from various experimental studies.

Toxicity EndpointThis compound (DBA)Dichloroacetic Acid (DCA)Reference(s)
Acute Oral Toxicity (LD50) 1737 mg/kg (rat)2820 mg/kg (rat)[1][2]
Genotoxicity (Ames Test) Mutagenic in S. typhimurium TA100 with and without metabolic activation.Weakly mutagenic.[3][4]
Genotoxicity (In Vivo Micronucleus Assay) Increased micronucleated erythrocytes in mice.Weak inducer of chromosome damage in mice.[3][5]
Developmental Toxicity Increased incidence of eye malformations in rats at 0.46 mmol/kg.Associated with developmental toxic effects in zebrafish embryos, including heart rate changes and malformations.[6][7]
Carcinogenicity Increased incidence of hepatocellular adenoma and carcinoma in mice.Carcinogenic in rodents.[8][9]

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below to provide context for the presented data.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are auxotrophic for a specific amino acid (e.g., histidine for Salmonella, tryptophan for E. coli) and readily undergo reverse mutation to a prototrophic state in the presence of a mutagen.

  • Methodology:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO).

    • The bacterial tester strain is exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix, typically derived from rat liver homogenate). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.

    • The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance. Positive and negative controls are run concurrently.[7][10][11]

In Vivo Micronucleus Assay

This assay is used to detect chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents.

  • Test System: Typically, male and female mice or rats of a specific strain (e.g., B6C3F1 mice) are used.

  • Methodology:

    • Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A concurrent negative (vehicle) and positive control group are included.

    • For acute studies, bone marrow is typically collected 24 and 48 hours after a single treatment or 24 hours after the final dose in a repeated-dose regimen. For peripheral blood analysis, samples are often collected at 48 and 72 hours after the last treatment.

    • Bone marrow smears or peripheral blood smears are prepared on microscope slides.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).

    • The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a predefined number of PCEs (e.g., 2000) per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates that the test substance induces chromosomal damage.[1][12][13]

Developmental Toxicity Study in Rats

These studies are designed to evaluate the potential of a substance to cause adverse effects on the developing embryo or fetus.

  • Test System: Pregnant female rats of a specific strain (e.g., Sprague-Dawley) are used.

  • Methodology:

    • Mated female rats are administered the test substance daily by gavage during the period of major organogenesis (gestation days 6 through 15). A control group receives the vehicle only.

    • Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • On gestation day 20 (one day prior to parturition), the dams are euthanized, and a caesarean section is performed.

    • The uterus is examined for the number of live and dead fetuses, resorptions, and implantation sites.

    • Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

  • Interpretation: An increase in the incidence of fetal malformations, developmental variations, or embryo-fetal death, or a reduction in fetal body weight in the treated groups compared to the control group indicates developmental toxicity.[14][15][16]

Zebrafish Embryo Developmental Toxicity Assay

The zebrafish embryo is a well-established alternative model for developmental toxicity screening.

  • Test System: Fertilized zebrafish (Danio rerio) embryos.

  • Methodology:

    • Shortly after fertilization (e.g., 4 hours post-fertilization), embryos are placed in multi-well plates containing embryo medium.

    • Embryos are exposed to a range of concentrations of the test substance. A vehicle control group is included.

    • The plates are incubated at a controlled temperature (e.g., 28.5 °C).

    • Embryos are observed at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for various endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations, and altered heart rate).

  • Interpretation: A concentration-dependent increase in mortality or the incidence of malformations indicates developmental toxicity.[6][17][18][19][20]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a genotoxicity assay and a comparative overview of the signaling pathways implicated in the hepatotoxicity of DBA and DCA.

Experimental_Workflow_Micronucleus_Assay cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis animal_prep Animal Acclimation (e.g., B6C3F1 mice) dosing Dosing Regimen (e.g., Oral Gavage) - Test Substance (DBA or DCA) - Positive Control - Vehicle Control animal_prep->dosing collection Sample Collection (Bone Marrow or Peripheral Blood) dosing->collection smear Slide Preparation (Smears) collection->smear staining Staining (e.g., Giemsa) smear->staining microscopy Microscopic Analysis (Scoring of MN-PCEs) staining->microscopy data_analysis Statistical Analysis (Comparison to Controls) microscopy->data_analysis conclusion Conclusion on Genotoxicity data_analysis->conclusion

In Vivo Micronucleus Assay Workflow

Comparative_Toxicity_Pathways cluster_dba This compound (DBA) Toxicity cluster_dca Dichloroacetic Acid (DCA) Toxicity cluster_shared Shared Mechanisms DBA This compound (DBA) DBA_ROS Increased Reactive Oxygen Species (ROS) DBA->DBA_ROS DBA_TLR4 TLR4 Signaling Pathway Activation DBA->DBA_TLR4 DBA_ROS->DBA_TLR4 DBA_Apoptosis Apoptosis DBA_ROS->DBA_Apoptosis DBA_NFkB NF-κB Activation DBA_TLR4->DBA_NFkB DBA_Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) DBA_NFkB->DBA_Inflammation DBA_Hepatotoxicity Hepatotoxicity DBA_Inflammation->DBA_Hepatotoxicity DBA_Apoptosis->DBA_Hepatotoxicity Oxidative_Stress Oxidative Stress DBA_Hepatotoxicity->Oxidative_Stress DCA Dichloroacetic Acid (DCA) DCA_Metabolism Metabolism to Glyoxylate (B1226380), Oxalate DCA->DCA_Metabolism DCA_PPARa PPARα Activation DCA->DCA_PPARa DCA_Hypomethylation DNA Hypomethylation DCA->DCA_Hypomethylation DCA_Peroxisome Peroxisome Proliferation DCA_PPARa->DCA_Peroxisome DCA_Hepatotoxicity Hepatotoxicity DCA_Peroxisome->DCA_Hepatotoxicity DCA_Gene_Expression Altered Gene Expression DCA_Hypomethylation->DCA_Gene_Expression DCA_Gene_Expression->DCA_Hepatotoxicity DCA_Hepatotoxicity->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis

Comparative Signaling Pathways in Hepatotoxicity

Comparative Discussion of Toxicity

Both this compound and dichloroacetic acid are recognized as toxic disinfection byproducts, with concerns regarding their genotoxic, developmental, and carcinogenic potential. However, experimental data reveal differences in their potency and potential mechanisms of action.

Acute Toxicity: Based on oral LD50 values in rats, this compound (1737 mg/kg) appears to be more acutely toxic than dichloroacetic acid (2820 mg/kg).[1][2]

Genotoxicity: Both compounds have demonstrated genotoxic potential. DBA is reported to be mutagenic in the Ames test with and without metabolic activation, while DCA is considered a weak mutagen.[3][4] In vivo studies show that both can induce micronuclei formation, indicating their ability to cause chromosomal damage, although DCA is characterized as a very weak inducer.[3][5]

Developmental Toxicity: Both haloacetic acids have been shown to induce developmental abnormalities. Studies in rats have linked DBA exposure to eye malformations, while research in zebrafish has demonstrated that DCA can lead to a range of developmental issues, including cardiac and structural defects.[6][7] The developmental toxicity of these compounds appears to be additive when they are present in mixtures.[21]

Carcinogenicity: Both DBA and DCA are considered carcinogenic in rodents, with the liver being a primary target organ.[8][9]

Mechanisms of Toxicity: The toxic mechanisms of DBA and DCA, while having some overlap, also exhibit distinct features. The hepatotoxicity of DBA has been linked to the induction of oxidative stress and the activation of the Toll-like receptor 4 (TLR4) signaling pathway, leading to an inflammatory response.[22] In contrast, the toxicity of DCA is associated with its metabolism to glyoxylate and oxalate, activation of peroxisome proliferator-activated receptor alpha (PPARα), and induction of DNA hypomethylation.[5][9] Both compounds are capable of inducing oxidative stress, which is a likely contributor to their DNA-damaging and carcinogenic effects.[5]

References

A Comparative Guide to the Toxicity of Dibromoacetic Acid and Other Haloacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Dibromoacetic Acid (DBA) with other common haloacetic acids (HAAs), a major class of drinking water disinfection byproducts (DBPs). The information presented is supported by experimental data from in vitro and in vivo studies, focusing on cytotoxicity, genotoxicity, and developmental toxicity.

Comparative Toxicity Profiles

Haloacetic acids are known to be cytotoxic, genotoxic, mutagenic, and teratogenic agents.[1] Their toxicological potency is heavily influenced by the type and number of halogen substituents on the acetic acid molecule. A general trend observed across multiple studies is that iodinated HAAs are the most toxic, followed by brominated HAAs, and then chlorinated HAAs.[2][3]

Cytotoxicity

In vitro studies using Chinese hamster ovary (CHO) cells are commonly employed to compare the chronic cytotoxicity of various HAAs. The rank order of toxicity is consistently demonstrated, with brominated compounds like this compound (DBAA or DBA) showing intermediate to high toxicity. One comprehensive analysis established the following descending order of chronic cytotoxicity: Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Tribromoacetic acid (TBAA) > Chlorothis compound (CDBAA) > Diiodoacetic acid (DIAA) > This compound (DBAA) > Bromodichloroacetic acid (BDCAA) > Bromochloroacetic acid (BCAA) > Chloroacetic acid (CAA) > Bromoiodoacetic acid (BIAA) > Trichloroacetic acid (TCAA) > Dichloroacetic acid (DCAA).[2]

Another study focusing on six common HAAs confirmed this trend, ranking their cytotoxicity after a 72-hour exposure as: Iodoacetic acid (IA) > Bromoacetic acid (BA) > This compound (DBA) > Chloroacetic acid (CA) > Dichloroacetic acid (DCA) > Trichloroacetic acid (TCA).[4][5]

Genotoxicity and Mutagenicity

The genotoxic potential of HAAs often correlates with their cytotoxic effects. Bromine-containing HAAs, including DBA, are known to damage DNA. In a comparative analysis of 12 HAAs for their capacity to cause acute genomic DNA damage, the following rank order of genotoxicity was determined: IAA > BAA > CAA > DBAA > DIAA > TBAA > BCAA > BIAA > CDBAA.[2] Notably, Dichloroacetic acid (DCAA), Trichloroacetic acid (TCAA), and Bromodichloroacetic acid (BDCAA) were not found to be genotoxic in this specific assay.[2]

In terms of mutagenicity, studies using the CHO/HGPRT gene mutation assay have shown that all tested HAAs except for Trichloroacetic acid (TCA) were mutagenic.[4] The mutagenic potency was ranked as follows: Iodoacetic acid (IA) > This compound (DBA) > Bromoacetic acid (BA) > Chloroacetic acid (CA) > Dichloroacetic acid (DCA) > Trichloroacetic acid (TCA) (non-mutagenic).[4][5]

Developmental and Reproductive Toxicity

Animal studies indicate that HAAs can have adverse developmental and reproductive effects.[6] Brominated HAAs are often considered more potent developmental toxicants than their chlorinated counterparts.[7] this compound, in particular, has been identified as a potent teratogen in rats, capable of causing significant malformations.[8][9] It has also been shown to affect sperm quality and reproductive competence in male rats.[4][10] In contrast, Dichloroacetic acid (DCA) has a defined no-observed-adverse-effect level (NOAEL) for developmental toxicity in rats.[1]

Quantitative Toxicity Data Summary

The following tables summarize key quantitative toxicity values for this compound and other selected haloacetic acids from various experimental studies.

Table 1: In Vitro Toxicity Data in Chinese Hamster Ovary (CHO) Cells

Haloacetic Acid (HAA)EndpointResultReference
This compound (DBA) Chronic Cytotoxicity (72h)More toxic than DCA & TCA[4][5]
This compound (DBA) Mutagenicity (HGPRT Assay)Higher mutagenic potency than BA, CA, DCA[4][5]
Dichloroacetic Acid (DCA)Chronic Cytotoxicity (72h)Less toxic than DBA & CA[4][5]
Dichloroacetic Acid (DCA)Genotoxicity (Comet Assay)Not Genotoxic[2]
Dichloroacetic Acid (DCA)Mutagenicity (HGPRT Assay)Weakly Mutagenic[4][5]
Monobromoacetic Acid (MBA)Chronic Cytotoxicity (72h)More toxic than DBA[4][5]
Monobromoacetic Acid (MBA)Mutagenicity (HGPRT Assay)Less mutagenic potency than DBA[4][5]
Trichloroacetic Acid (TCA)Chronic Cytotoxicity (72h)Least toxic of 6 HAAs tested[4][5]
Trichloroacetic Acid (TCA)Genotoxicity (Comet Assay)Not Genotoxic[2]
Trichloroacetic Acid (TCA)Mutagenicity (HGPRT Assay)Not Mutagenic[4]

Table 2: In Vivo Acute and Developmental Toxicity Data in Rats

Haloacetic Acid (HAA)EndpointValueSpeciesReference
This compound (DBA) Acute Oral LD501737 mg/kgRat[11]
This compound (DBA) Developmental Toxicity NOAEL≥ 4.5 - 11.6 mg/kg/dayRat[10]
Dichloroacetic Acid (DCA)Developmental Toxicity NOAEL14 mg/kg/dayRat[1]

Mechanisms of Toxicity

The toxicity of haloacetic acids is multifaceted, involving several cellular mechanisms. Key pathways include the induction of oxidative stress and the inhibition of essential metabolic enzymes.[10]

Oxidative Stress and Apoptosis Induction

Dihalogenated acids, such as this compound and Dichloroacetic acid, are known to induce apoptosis.[12] This process is often mediated by an increase in reactive oxygen species (ROS), which can damage cellular components. For DBAA specifically, toxicity in thymocytes has been linked to the blockage of the cell cycle, a significant increase in intracellular calcium levels, and activation of the Fas/FasL apoptosis pathway.[13]

G HAA Dihalogenated HAAs (e.g., this compound) ROS Reactive Oxygen Species (ROS) Formation HAA->ROS Mito Increased Mitochondrial Transmembrane Potential HAA->Mito Calcium Increased Intracellular Calcium [Ca2+] HAA->Calcium Fas Increased Fas/FasL Expression HAA->Fas Caspase Caspase 8, 9, 3 Activation ROS->Caspase Mito->Caspase Calcium->Caspase Fas->Caspase Apoptosis Apoptosis Caspase->Apoptosis

HAA-Induced Apoptotic Pathway
GAPDH Inhibition by Mono-haloacetic Acids

Monohalogenated acetic acids (monoHAAs), such as bromoacetic acid, exert their toxic effects through a distinct mechanism involving potent alkylating activity.[1][14] This reactivity allows them to inhibit key metabolic enzymes, with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) being a primary target.[1][15] The inhibition of GAPDH disrupts glycolysis and leads to widespread cellular dysfunction and toxicity.[14] The potency of this inhibition directly correlates with the leaving group ability of the halogen (I > Br >> Cl).[1][14]

G cluster_0 Cellular Environment GAPDH_Active Active GAPDH (Glycolysis) GAPDH_Inactive Inactive GAPDH (Alkylated) Toxicity Cytotoxicity & Genotoxicity GAPDH_Inactive->Toxicity Disrupted Metabolism MonoHAA Mono-haloacetic Acid (e.g., Bromoacetic Acid) Potent Alkylating Agent MonoHAA->GAPDH_Active Inhibition (SN2 Reaction)

Toxicity Mechanism of Mono-HAAs

Experimental Protocols

Detailed methodologies for key assays cited in this guide are provided below for reference and replication.

Single Cell Gel Electrophoresis (Comet Assay) for Genotoxicity

This assay measures DNA strand breaks in individual cells.[2][3]

  • Cell Preparation & Embedding: A suspension of single cells is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose. The gel is allowed to solidify.

  • Lysis: Slides are immersed in a cold, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, with 1% Triton X-100 and 10% DMSO added fresh) overnight at 4°C.[2] This step removes cell membranes and cytoplasm, leaving behind the DNA-containing nucleoid.

  • Alkaline Unwinding: The slides are placed in a horizontal electrophoresis tank filled with a fresh, cold alkaline buffer (e.g., pH > 13) for approximately 20-30 minutes to allow the DNA to unwind and expose alkali-labile sites.[3]

  • Electrophoresis: An electric field is applied (e.g., ~25 V, 300 mA) for 20-30 minutes. DNA fragments migrate from the nucleoid towards the anode, forming a "comet" shape.[16]

  • Neutralization and Staining: Slides are washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). The DNA is then stained with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

  • Visualization and Analysis: Slides are viewed using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA within it using specialized image analysis software.

CHO/HGPRT Gene Mutation Assay for Mutagenicity

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in CHO cells.[6][17]

  • Cell Culture: CHO cells are cultured in standard growth medium. Prior to the experiment, pre-existing mutants are removed by culturing cells in HAT (hypoxanthine-aminopterin-thymidine) medium.[18]

  • Exposure: Proliferating cells are exposed to various concentrations of the test HAA, along with positive and negative controls, for a defined period (e.g., 4 hours).[17] Experiments are conducted with and without an exogenous metabolic activation system (S9 mix).

  • Phenotypic Expression: After exposure, the chemical is washed off, and the cells are subcultured in normal growth medium for a period of 7-9 days. This allows time for the induced mutations at the HPRT gene to be expressed as a functional loss of the HPRT enzyme.[18]

  • Mutant Selection: After the expression period, a known number of cells (e.g., 4 x 10⁵) are plated in a selective medium containing 6-thioguanine (B1684491) (TG).[17] Wild-type cells with functional HPRT will incorporate the toxic TG analogue and die, while HPRT-deficient mutant cells will survive and form colonies.

  • Cloning Efficiency: In parallel, a smaller number of cells (e.g., 200) are plated in non-selective medium to determine the cloning efficiency (plating efficiency) of the cells.[17]

  • Data Analysis: After an incubation period of 7-11 days, colonies are fixed, stained, and counted. The mutant frequency is calculated by dividing the number of mutant colonies by the number of cells plated in the selective medium, adjusted for the cloning efficiency.

SOS/umu Chromotest for Genotoxicity

This is a bacterial-based, colorimetric assay for detecting DNA-damaging agents.[5][7]

  • Principle: The assay uses a genetically engineered strain of Salmonella typhimurium (e.g., TA1535/pSK1002) where the umuC gene, part of the SOS DNA repair system, is fused to a lacZ reporter gene.[7] DNA damage induces the SOS response, leading to the expression of the fusion protein, which has β-galactosidase activity.

  • Exposure: The tester strain, in its exponential growth phase, is exposed to various concentrations of the test HAA in a 96-well microplate for a set period (e.g., 2 hours).[5]

  • Post-Exposure Growth: Following exposure, the cultures are diluted with fresh growth medium and incubated for another 2 hours to allow for the expression of the β-galactosidase enzyme.[5]

  • β-Galactosidase Assay: The activity of the expressed β-galactosidase is measured. A chromogenic substrate (e.g., ONPG) is added, which is converted into a colored product (yellow) by the enzyme.[5]

  • Quantification: The optical density is measured using a spectrophotometer (e.g., at 420 nm) to quantify the amount of colored product. The bacterial growth is also measured (e.g., at 600 nm) to account for any cytotoxicity. The genotoxic potential is expressed as an induction ratio or SOS-inducing potency (SOSIP).[12]

References

Comparative Analysis of Dibromoacetic Acid (DBAA) Formation by Different Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the formation of dibromoacetic acid, a common disinfection byproduct, resulting from various water disinfection methods. This guide provides a comparative analysis of the performance of chlorine, chloramine (B81541), chlorine dioxide, and ozone in the formation of DBAA, supported by experimental data.

The disinfection of drinking water is a critical public health measure to prevent waterborne diseases. However, chemical disinfectants can react with natural organic matter and anthropogenic contaminants present in the source water to form a variety of disinfection byproducts (DBPs), some of which may have adverse health effects. This compound (DBAA) is a regulated haloacetic acid (HAA) that has garnered significant attention due to its potential carcinogenicity.[1][2] The formation of DBAA is highly dependent on the type of disinfectant used, the source water quality, and the treatment conditions. This guide provides a comparative analysis of DBAA formation by four commonly used disinfectants: chlorine, chloramine, chlorine dioxide, and ozone.

Quantitative Comparison of DBAA Formation

The formation of this compound is significantly influenced by the chosen disinfectant. The following table summarizes quantitative data from various studies, highlighting the comparative potential of different disinfectants to form DBAA. It is important to note that the absolute concentrations of DBAA can vary widely depending on source water characteristics (especially bromide and natural organic matter content), disinfectant dose, contact time, pH, and temperature. The data presented here is intended to provide a comparative perspective.

DisinfectantTypical DBAA Concentration Range (µg/L)Key Findings and Remarks
Chlorine 2.1 - 38.7[3]Chlorine is a major contributor to the formation of DBAA, particularly in water sources with elevated bromide levels.[3] The concentration of DBAA tends to increase with higher chlorine doses and longer contact times.
Chloramine Generally lower than chlorineChloramination typically reduces the formation of regulated haloacetic acids, including DBAA, by approximately 70-90% compared to chlorination.[4][5]
Chlorine Dioxide Minimal to non-detectableChlorine dioxide is known to produce minimal levels of dihalogenated haloacetic acids, such as DBAA.[4] One study reported that the total haloacetic acid levels formed during chlorine dioxide disinfection were 3.5 to 5.4 times lower than those in chlorine disinfection.[6]
Ozone (as a primary disinfectant) Low (often followed by a secondary disinfectant)Ozonation itself does not typically form significant amounts of halogenated DBPs like DBAA. However, it can transform the natural organic matter, which may affect subsequent DBP formation if a secondary disinfectant like chlorine or chloramine is used. Pre-ozonation can in some cases decrease the formation of HAAs during post-chlorination.[7]
Combined Disinfectants 12.5 (Chloramine + Chlorine Dioxide)[3]The combined use of disinfectants can influence DBAA formation. For instance, a study found a DBAA concentration of 12.5 µg/L when a combination of chloramine and chlorine dioxide was used.[3]

Experimental Protocols

Accurate quantification of DBAA in water samples is crucial for research and regulatory compliance. The United States Environmental Protection Agency (US EPA) Method 552.2 is a widely accepted standard for the determination of haloacetic acids in drinking water.

Experimental Protocol for DBAA Analysis (Based on US EPA Method 552.2)

This method involves liquid-liquid extraction, derivatization to form methyl esters, and subsequent analysis by gas chromatography with an electron capture detector (GC-ECD).[8]

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Dechlorinate the sample immediately upon collection by adding ammonium (B1175870) chloride to prevent further DBP formation.

  • Store samples at 4°C and protect them from light until extraction.

2. Extraction:

  • Acidify a 40-mL water sample to a pH of less than 0.5 with concentrated sulfuric acid.

  • Add a surrogate standard (e.g., 2-bromopropionic acid) to the sample to monitor extraction efficiency.

  • Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) and shaking vigorously.

  • Allow the phases to separate and collect the MTBE (upper) layer containing the haloacetic acids.

3. Derivatization:

  • Add acidic methanol (B129727) (a solution of sulfuric acid in methanol) to the MTBE extract.

  • Heat the mixture in a water bath to convert the haloacetic acids to their corresponding methyl esters. This step is crucial as it makes the analytes volatile and suitable for GC analysis.

  • Neutralize the extract by back-extracting with a saturated sodium bicarbonate solution.

4. Analysis:

  • Introduce the final MTBE extract containing the methylated haloacetic acids into a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • The separation of the haloacetic acid esters is achieved on a capillary column.

  • Quantify the concentration of this compound methyl ester by comparing its peak area to a calibration curve prepared from known standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Sample Collection (Amber Glass) Preservation Dechlorination & Refrigeration Sample_Collection->Preservation Acidification Acidify Sample (pH < 0.5) Preservation->Acidification Add_Surrogate Add Surrogate Standard Acidification->Add_Surrogate LLE Liquid-Liquid Extraction (with MTBE) Add_Surrogate->LLE Collect_Extract Collect MTBE Layer LLE->Collect_Extract Add_Reagent Add Acidic Methanol Collect_Extract->Add_Reagent Heating Heat to Form Methyl Esters Add_Reagent->Heating Neutralization Neutralize with NaHCO3 Heating->Neutralization GC_ECD_Analysis GC-ECD Analysis Neutralization->GC_ECD_Analysis Quantification Quantification vs. Calibration Curve GC_ECD_Analysis->Quantification

Experimental workflow for the analysis of this compound (DBAA) in water samples.

Toxicological Signaling Pathway

This compound has been shown to induce hepatotoxicity (liver damage) through mechanisms involving oxidative stress and the activation of specific inflammatory signaling pathways.[1] A key pathway implicated in DBAA-induced liver injury is the Toll-like receptor 4 (TLR4) signaling pathway.

The binding of a ligand, in this case, potentially cellular components released due to DBAA-induced stress, to TLR4 initiates a signaling cascade. This cascade involves the recruitment of adaptor proteins, such as MyD88, which in turn activates a series of downstream kinases. Ultimately, this leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines, contributing to liver inflammation and damage.

tlr4_pathway cluster_cell Hepatocyte (Liver Cell) DBAA This compound (DBAA) Oxidative_Stress Oxidative Stress DBAA->Oxidative_Stress TLR4 TLR4 Receptor Oxidative_Stress->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits Kinase_Cascade Kinase Cascade (e.g., IRAKs, TRAF6) MyD88->Kinase_Cascade activates NF_kB NF-κB (inactive) Kinase_Cascade->NF_kB activates NF_kB_active NF-κB (active) NF_kB->NF_kB_active Nucleus Nucleus NF_kB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes induces Inflammation Inflammation & Liver Injury Pro_inflammatory_Genes->Inflammation

Toll-like receptor 4 (TLR4) signaling pathway activated by this compound (DBAA).

References

A Comparative Guide to the Validation of a New Analytical Method for Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dibromoacetic acid (DBA) against the established gas chromatography with electron capture detection (GC-ECD) method. The information presented herein is intended to assist in the selection and implementation of robust analytical methods for research and drug development.

Introduction

This compound (DBA) is a disinfection byproduct commonly found in drinking water and is of interest in toxicological and pharmaceutical research. Accurate and reliable quantification of DBA is crucial. Historically, GC-ECD methods have been the standard for DBA analysis.[1][2] These methods, while sensitive, typically require laborious sample preparation, including an extraction and a chemical derivatization step to convert the non-volatile DBA into a volatile ester suitable for gas chromatography.[2][3][4]

Recent advancements in analytical instrumentation have led to the development of more direct and high-throughput methods, such as reverse-phase LC-MS/MS.[5][6] This guide presents a validation comparison of a new LC-MS/MS method against a traditional GC-ECD method, highlighting the performance characteristics of each.

Performance Characteristics: A Comparative Analysis

The following table summarizes the key performance parameters of the new LC-MS/MS method compared to the traditional GC-ECD method for the analysis of this compound.

Performance ParameterNew LC-MS/MS MethodTraditional GC-ECD Method (EPA 552.3)
Limit of Detection (LOD) < 0.8 µg/L[5]0.021 µg/L[1]
Limit of Quantification (LOQ) ~2.0 µg/L~0.07 µg/L
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%[5]80-120%
Precision (%RSD) < 7%[5]< 15%[7]
Sample Preparation Time ~10 minutes> 2 hours
Derivatization Required NoYes (Methylation)[2][3]
Analysis Time per Sample ~10 minutes[5]~30 minutes

Experimental Protocols

New Method: Reverse-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound in aqueous samples with minimal sample preparation.

1. Sample Preparation:

  • Collect the aqueous sample in a clean vial.

  • Adjust the pH of the sample to between 3 and 4 with a small volume of formic acid.

  • Vortex the sample for 30 seconds.

  • Transfer the sample to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol (B129727).

  • Gradient: A suitable gradient to separate DBA from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI negative.

  • MRM Transitions: Monitor for the specific parent and daughter ion transitions for this compound.

Traditional Method: Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.3

This method requires extraction and derivatization of this compound prior to analysis.[1]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Adjust the pH of 40 mL of the aqueous sample to <0.5 with concentrated sulfuric acid.

  • Add a surrogate standard.

  • Extract the haloacetic acids with methyl tert-butyl ether (MTBE).

  • Concentrate the extract.

  • Convert the acids to their methyl esters by adding acidic methanol and heating at 50°C for 2 hours.[4]

  • Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the methyl esters with hexane.

  • Concentrate the final extract to a volume of 1 mL.

2. GC-ECD Conditions:

  • GC System: A gas chromatograph equipped with an electron capture detector.

  • Column: A capillary column suitable for the separation of haloacetic acid methyl esters (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: 200°C.

  • Oven Temperature Program: An appropriate temperature program to separate the target analytes.

  • Detector Temperature: 300°C.

Visualizations

The following diagrams illustrate the experimental workflows and the logical comparison of the two methods.

Experimental_Workflow_New_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (Formic Acid) Sample->pH_Adjust Vortex Vortex pH_Adjust->Vortex Autosampler_Vial Transfer to Autosampler Vial Vortex->Autosampler_Vial LC_Separation LC Separation (Reverse Phase) Autosampler_Vial->LC_Separation MSMS_Detection MS/MS Detection (ESI Negative) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Experimental Workflow for the New LC-MS/MS Method.

Experimental_Workflow_Traditional_GCECD cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (<0.5) Sample->pH_Adjust Extraction Liquid-Liquid Extraction (MTBE) pH_Adjust->Extraction Derivatization Esterification (Acidic Methanol) Extraction->Derivatization Neutralization Neutralization Derivatization->Neutralization Final_Extraction Final Extraction (Hexane) Neutralization->Final_Extraction Concentration Concentration Final_Extraction->Concentration GC_Separation GC Separation Concentration->GC_Separation ECD_Detection ECD Detection GC_Separation->ECD_Detection Data_Analysis Data Analysis ECD_Detection->Data_Analysis

Caption: Experimental Workflow for the Traditional GC-ECD Method.

Method_Comparison_Logic cluster_new New LC-MS/MS Method cluster_traditional Traditional GC-ECD Method LCMS_Node LC-MS/MS LCMS_Adv Advantages: - High Throughput - Minimal Sample Prep - High Specificity LCMS_Node->LCMS_Adv LCMS_Dis Disadvantages: - Higher Initial Cost - Potential Matrix Effects LCMS_Node->LCMS_Dis Decision Method Selection LCMS_Node->Decision GCECD_Node GC-ECD GCECD_Adv Advantages: - Lower Initial Cost - High Sensitivity - Established Methodology GCECD_Node->GCECD_Adv GCECD_Dis Disadvantages: - Labor-Intensive - Requires Derivatization - Longer Analysis Time GCECD_Node->GCECD_Dis GCECD_Node->Decision

Caption: Logical Comparison of Analytical Methods for DBA.

References

A Comparative Guide to Dibromoacetic Acid Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of dibromoacetic acid (DBA), a common disinfection byproduct and potential carcinogen, is critical.[1][2] This guide provides an objective comparison of the primary analytical techniques used for DBA measurement, supported by experimental data, to aid in selecting the most appropriate method for specific research needs. The primary methods discussed are Gas Chromatography with Electron Capture Detection (GC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography-Mass Spectrometry (IC-MS).

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, speed, and complexity. The following table summarizes the key quantitative performance parameters for the most commonly employed techniques.

ParameterGas Chromatography-Electron Capture Detection (GC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Ion Chromatography-Mass Spectrometry (IC-MS)
Method Detection Limit (MDL) / Limit of Detection (LOD) 0.021 - 0.14 µg/L[3]<0.8 µg/L[4]0.015 µg/L
Limit of Quantification (LOQ) ~1 µg/L[5]<1 µg/L[6]0.08 - 2.0 µg/L (with SPE)[2]
Accuracy (Recovery) 65.3 - 107.3%[4][7]91 - 120%[8]80.8 - 113.8%[9]
Precision (%RSD) <16%[7]<7%[4]<17%[8]
Linearity (r²) >0.99[7]>0.999[4]>0.997[10]
Analysis Time Long (including derivatization)[4]Short (~10-16 min)[4][8]Moderate (~40-60 min)[11]
Sample Preparation Complex (extraction and derivatization)[4]Simple (direct injection with pH adjustment)[4]Minimal (direct injection)[6]

Experimental Workflows

The operational workflows for GC-ECD and LC-MS/MS are fundamentally different, primarily due to the sample preparation requirements.

GC-ECD Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Acidification & Salting Derivatization Methylation (e.g., with diazomethane (B1218177) or acidic methanol) Extraction->Derivatization Extracted Analytes GC_ECD Gas Chromatography-Electron Capture Detection Derivatization->GC_ECD Methylated DBA Data Data Acquisition & Analysis GC_ECD->Data

GC-ECD analytical workflow for this compound.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample pH_Adjustment pH Adjustment (e.g., with formic acid) Sample->pH_Adjustment LC_MSMS Liquid Chromatography-Tandem Mass Spectrometry pH_Adjustment->LC_MSMS Direct Injection Data Data Acquisition & Analysis LC_MSMS->Data

LC-MS/MS analytical workflow for this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.3

This method involves the extraction and derivatization of haloacetic acids to their methyl esters prior to analysis by GC-ECD.[12]

1. Sample Preparation and Extraction:

  • Collect a 40 mL water sample in a vial containing ammonium (B1175870) chloride to quench any residual chlorine.[13]

  • Adjust the sample to a pH of 0.5 or less with a strong acid (e.g., sulfuric acid).[12]

  • Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard.[12]

  • Vigorously shake the mixture to extract the haloacetic acids into the organic phase.[12]

2. Derivatization:

  • To the MTBE extract, add acidic methanol.[12]

  • Heat the mixture for two hours to convert the this compound to its methyl ester.[12]

  • Add a concentrated aqueous solution of sodium sulfate (B86663) to separate the MTBE layer containing the methylated analytes from the acidic methanol.[12]

  • Neutralize the extract with a saturated solution of sodium bicarbonate.[12]

3. GC-ECD Analysis:

  • Inject an aliquot of the final MTBE extract into a gas chromatograph equipped with a capillary column and an electron capture detector.[14]

  • The separation and detection of the methylated this compound allow for its quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This modern approach simplifies the workflow by eliminating the need for derivatization.[4]

1. Sample Preparation:

  • For direct aqueous injection, simply adjust the pH of the water sample. A common approach is to add a small amount of formic acid.[8]

  • For samples with very low concentrations of DBA, a solid-phase extraction (SPE) step can be employed to concentrate the analytes.[2]

2. LC-MS/MS Analysis:

  • Inject the prepared sample directly into a liquid chromatograph coupled to a tandem mass spectrometer.[4]

  • The liquid chromatography system separates the this compound from other components in the sample matrix.

  • The tandem mass spectrometer provides highly selective and sensitive detection and quantification of the target analyte.[4]

Conclusion

The choice of an analytical technique for the measurement of this compound should be guided by the specific requirements of the study.

  • GC-ECD methods, such as those specified by the EPA, are well-established and offer excellent sensitivity. However, they are labor-intensive and time-consuming due to the necessary extraction and derivatization steps.[4]

  • LC-MS/MS offers a significant advantage in terms of speed and simplicity of sample preparation, making it suitable for high-throughput analysis. It demonstrates comparable or even superior accuracy and precision to GC-ECD methods.[4]

  • IC-MS provides another robust option for direct analysis with minimal sample preparation and is particularly well-suited for the analysis of a range of haloacetic acids.[6]

For researchers and professionals in drug development requiring rapid and reliable quantification of this compound, modern LC-MS/MS and IC-MS methods present compelling alternatives to the traditional GC-ECD approaches.

References

A Comparative Analysis of Dibromoacetic Acid: In Vitro vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibromoacetic acid (DBA), a common disinfection byproduct in drinking water, has garnered significant attention for its potential toxicological effects. Understanding the compound's activity in both controlled laboratory settings (in vitro) and within living organisms (in vivo) is crucial for accurate risk assessment and the development of potential therapeutic interventions. This guide provides an objective comparison of the observed effects of DBA in these two experimental paradigms, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound, offering a clear comparison of its cytotoxic, genotoxic, and systemic effects.

Table 1: In Vitro Effects of this compound
EndpointCell Line/SystemConcentration/DoseKey FindingsReference
Cytotoxicity Chinese Hamster Ovary (CHO-K1) cellsNot specifiedDBA is more cytotoxic than chloroacetic acid (CA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA), but less cytotoxic than iodoacetic acid (IA) and bromoacetic acid (BA).[1][1]
Murine T-cells (Cl.Ly1+2/-9)VariesSignificantly decreased cell viability in a dose-related manner.
Genotoxicity CHO-K1 cells (HGPRT gene mutation assay)Not specifiedMutagenic, with a potency greater than CA and DCA, but less than IA.[1][1]
Salmonella typhimurium (Ames test)Not specifiedMutagenic in strain TA100, with and without metabolic activation.[2][2]
Apoptosis Murine thymocytes5, 10, 20, 40 µMInduced apoptosis, increased intracellular calcium, and caused G0/G1 cell cycle arrest.[3][3]
Murine T-cells (Cl.Ly1+2/-9)VariesInduced apoptosis via a mitochondria-dependent pathway, with upregulation of cleaved caspase-3.
Signaling Pathway Activation Murine T-cells (Cl.Ly1+2/-9)VariesIncreased phosphorylation of p38, ERK1/2, and JNK1/2 (MAPKs).
Table 2: In Vivo Effects of this compound
EndpointAnimal ModelDose/ExposureKey FindingsReference
Carcinogenicity Male and Female B6C3F1 Mice50, 500, 1000 mg/L in drinking water (2 years)Increased incidences of hepatocellular neoplasms (adenoma or carcinoma) and hepatoblastoma (males only). Increased lung neoplasms in males.[4]
Male and Female F344/N Rats50, 500, 1000 mg/L in drinking water (2 years)Some evidence of carcinogenic activity, including malignant mesothelioma and mononuclear cell leukemia in males, and mononuclear cell leukemia in females.[4]
Hepatotoxicity Balb/c Mice1.25, 5, 20 mg/kg body weight for 28 days (oral gavage)Induced obvious hepatotoxicity, including histological changes, increased serum ALT and AST, and hepatic glycogen (B147801) accumulation.
Neurotoxicity Male and Female Fischer 344 Rats0.2, 0.6, 1.5 g/L in drinking water (6 months)Produced concentration-related neuromuscular toxicity (limb weakness, gait abnormalities), sensorimotor depression, and degeneration of spinal cord nerve fibers.[5]
Reproductive Toxicity Male Sprague-Dawley Rats10 mg/kg/day and above (gavage)Delayed or altered spermiation.[5]
Immunotoxicity Female B6C3F1 Mice125, 500, 1000 mg/L in drinking water (28 days)Dose-responsive increase in liver weight and a decrease in thymus weight at the two highest exposure levels.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.

In Vitro Methodologies

1. Cytotoxicity Assay (Microplate-based)

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

  • Procedure: Cells are seeded in 96-well microplates and exposed to various concentrations of DBA for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell health. The absorbance is read using a microplate reader, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

2. HGPRT Gene Mutation Assay

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells.

  • Principle: This assay detects mutations in the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene. Cells with a functional HGPRT gene are sensitive to the toxic effects of purine (B94841) analogs like 6-thioguanine.

  • Procedure: CHO-K1 cells are treated with DBA. After a period for mutation expression, the cells are cultured in a medium containing 6-thioguanine. Only cells with a mutation in the HGPRT gene will survive and form colonies. The number of colonies is counted to determine the mutagenic frequency.

3. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the nucleus of late apoptotic or necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Caspases are a family of proteases that are activated during apoptosis. Cell lysates are incubated with a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter. The amount of released reporter is proportional to the caspase activity and is measured using a spectrophotometer or fluorometer.

In Vivo Methodologies

1. Two-Year Bioassay for Carcinogenicity

  • Animal Model: F344/N rats and B6C3F1 mice.

  • Procedure: Animals are exposed to various concentrations of DBA in their drinking water for a period of two years. Throughout the study, animals are monitored for clinical signs of toxicity and body weight changes. At the end of the study, a complete necropsy is performed, and tissues from all major organs are collected, preserved, and examined microscopically for the presence of neoplastic and non-neoplastic lesions.

2. Functional Observational Battery (FOB) for Neurotoxicity

  • Animal Model: Fischer 344 rats.

  • Procedure: A series of non-invasive tests are used to assess sensory, motor, and autonomic functions. This includes observing the animal's posture, gait, and behavior in an open field, as well as measuring responses to various stimuli (e.g., tail-pinch, click). Motor activity is often quantified using an automated activity monitoring system. These assessments are typically performed at multiple time points throughout the exposure period.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound can aid in understanding its mechanisms of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

DBA_MAPK_Signaling DBA This compound (DBA) Cell T-cell DBA->Cell MAPKKK MAPK Kinase Kinase (e.g., ASK1) Cell->MAPKKK Stress MAPKK MAPK Kinase (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinases MAPKK->MAPK p38 p38 MAPK->p38 JNK JNK1/2 MAPK->JNK ERK ERK1/2 MAPK->ERK TranscriptionFactors Transcription Factors (e.g., ATF-2, Elk-1) p38->TranscriptionFactors Activation JNK->TranscriptionFactors Activation ERK->TranscriptionFactors Activation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Gene Expression DBA_TLR4_Signaling DBA This compound (DBA) TLR4 Toll-like Receptor 4 (TLR4) DBA->TLR4 Activation MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IKK->NFkappaB Release IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes InVitro_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Analysis Cell_Culture Cell Culture (e.g., CHO-K1) Treatment Treat Cells with Varying DBA Concentrations Cell_Culture->Treatment DBA_Prep DBA Stock Preparation DBA_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., HGPRT) Treatment->Genotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Apoptosis->Data_Analysis

References

mechanistic comparison of brominated vs chlorinated acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance and Mechanisms of Brominated and Chlorinated Acetic Acids

Brominated and chlorinated acetic acids, common disinfection byproducts in drinking water, are of significant interest to the scientific community due to their potential toxicological effects. While structurally similar, the substitution of a bromine atom for a chlorine atom can dramatically alter their chemical reactivity and biological activity. This guide provides a comprehensive, data-driven comparison of these two classes of compounds, focusing on their mechanisms of action, toxicity, and reactivity, to inform risk assessment and guide future research.

At a Glance: Key Performance Differences

ParameterBrominated Acetic AcidsChlorinated Acetic AcidsKey Takeaway
Cytotoxicity Generally more cytotoxicLess cytotoxicBrominated variants exhibit higher toxicity to cells.
Genotoxicity Generally more genotoxicLess genotoxicBrominated analogs have a greater potential to damage DNA.
Reactivity More reactiveLess reactiveThe carbon-bromine bond is weaker, leading to faster reaction rates.
Carcinogenicity Evidence suggests higher carcinogenic potential for some brominated speciesClassified as reasonably anticipated to be human carcinogens (some species)Brominated acetic acids may pose a greater cancer risk.

Delving into the Mechanisms: A Comparative Analysis

The distinct physicochemical properties of bromine and chlorine are at the heart of the observed differences in the biological activities of their respective acetic acid derivatives.

Chemical Reactivity

The carbon-halogen bond strength is a critical determinant of the reactivity of haloacetic acids. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage. This results in brominated acetic acids being more potent alkylating agents, readily reacting with nucleophilic sites on biological macromolecules such as DNA and proteins.

Table 1: Comparative Reactivity Data

CompoundReaction TypeRate Constant (L mol⁻¹ s⁻¹)Reference
Bromoacetic AcidNucleophilic substitution with halide ionsVaries with nucleophile and solvent[1]
Chloroacetic AcidNucleophilic substitution with halide ionsGenerally lower than bromoacetic acid[1]
Dibromoacetic AcidReaction with Fe(0)Lumped kinetic parameter: 248 µM min⁻¹[2]
Dichloroacetic AcidReaction with Fe(0)Lumped kinetic parameter: 0.04 µM min⁻¹[2]

Note: Direct comparative kinetic data under identical conditions are limited. The provided data illustrates the general trend of higher reactivity for brominated species.

Toxicity: A Tale of Two Halogens

The increased reactivity of brominated acetic acids translates to greater toxicity at the cellular level.

Cytotoxicity: Studies consistently demonstrate that brominated acetic acids are more cytotoxic than their chlorinated counterparts. This is often quantified by the IC50 value, the concentration of a substance required to inhibit 50% of cell growth.

Table 2: Comparative Cytotoxicity of Haloacetic Acids in Chinese Hamster Ovary (CHO) Cells

CompoundIC50 (µM)
Brominated Acetic Acids
Bromoacetic Acid (BAA)~100
This compound (DBAA)~300
Tribromoacetic Acid (TBAA)~150
Chlorinated Acetic Acids
Chloroacetic Acid (CAA)~800
Dichloroacetic Acid (DCAA)>10,000
Trichloroacetic Acid (TCAA)>10,000

Data compiled from multiple sources. Exact values can vary based on experimental conditions.

Genotoxicity: The propensity of these compounds to damage genetic material is a significant concern. The Ames test and the CHO/HGPRT assay are standard methods to assess mutagenicity.

Table 3: Comparative Genotoxicity of Haloacetic Acids

CompoundAmes Test (Salmonella typhimurium TA100)CHO/HGPRT Gene Mutation Assay
Brominated Acetic Acids
Bromoacetic Acid (BAA)MutagenicMutagenic
This compound (DBAA)MutagenicMutagenic
Tribromoacetic Acid (TBAA)MutagenicMutagenic
Chlorinated Acetic Acids
Chloroacetic Acid (CAA)MutagenicMutagenic
Dichloroacetic Acid (DCAA)MutagenicMutagenic
Trichloroacetic Acid (TCAA)Non-mutagenicNon-mutagenic

Results are a general summary from multiple studies.[3]

Signaling Pathways: Unraveling the Molecular Response

The toxicity of haloacetic acids is mediated through their interaction with various cellular signaling pathways. While research is ongoing, key differences in the pathways affected by brominated and chlorinated species are emerging.

Oxidative Stress

Both brominated and chlorinated acetic acids can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. However, the mechanisms and extent of this induction may differ.

Dichloroacetic acid (DCA) has been shown to activate the SOD/CAT oxidative stress defense pathway.[2][3] this compound (DBA) also induces oxidative stress, which is linked to the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[4]

Oxidative_Stress_Pathway cluster_BCAA Brominated Acetic Acids (e.g., DBA) cluster_NCAA Chlorinated Acetic Acids (e.g., DCA) cluster_downstream Downstream Effects DBA Dibromoacetic Acid TLR4 TLR4 Activation DBA->TLR4 ROS_B Increased ROS TLR4->ROS_B Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS_B->Oxidative_Damage DCA Dichloroacetic Acid SOD_CAT SOD/CAT Pathway Activation DCA->SOD_CAT ROS_N Increased ROS SOD_CAT->ROS_N ROS_N->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis

A simplified diagram of oxidative stress induction by DBA and DCA.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to activate MAPK signaling cascades, contributing to its immunotoxic effects.[5] Dichloroacetic acid has also been implicated in modulating the ROS-JNK (a member of the MAPK family) signaling pathway.[6]

MAPK_Signaling_Pathway HAA Haloacetic Acids (e.g., DBA, DCA) ROS Increased ROS HAA->ROS ASK1 ASK1 ROS->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 / JNK MKK->p38_JNK Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) p38_JNK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation

General overview of the MAPK signaling pathway activated by some haloacetic acids.

Experimental Protocols: A Closer Look

Reproducible and standardized experimental protocols are essential for the accurate comparison of the toxicological profiles of these compounds.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow start Start culture 1. Prepare overnight cultures of S. typhimurium strains start->culture mix 2. Mix bacteria with test compound (with and without S9 metabolic activation) culture->mix plate 3. Plate mixture on histidine-deficient agar (B569324) mix->plate incubate 4. Incubate plates at 37°C for 48-72 hours plate->incubate count 5. Count revertant colonies incubate->count analyze 6. Compare colony counts to controls to determine mutagenicity count->analyze end End analyze->end

A schematic workflow of the Ames test.

Detailed Methodology:

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Exposure: The bacterial culture is exposed to various concentrations of the test compound (brominated or chlorinated acetic acid) in a top agar overlay.

  • Plating: The mixture is poured onto minimal glucose agar plates lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

CHO/HGPRT Gene Mutation Assay

This assay detects gene mutations in mammalian cells, specifically at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese hamster ovary (CHO) cells.

CHO_HGPRT_Workflow start Start culture 1. Culture CHO cells start->culture expose 2. Expose cells to test compound for a defined period culture->expose express 3. Culture cells in normal medium to allow for mutation expression expose->express select 4. Culture cells in medium containing a selective agent (e.g., 6-thioguanine) express->select count 5. Count mutant colonies select->count analyze 6. Calculate mutation frequency and compare to controls count->analyze end End analyze->end

A schematic workflow of the CHO/HGPRT assay.

Detailed Methodology:

  • Cell Culture: Chinese hamster ovary (CHO) cells are cultured under standard conditions.

  • Exposure: Cells are exposed to various concentrations of the test compound for a specific duration.

  • Expression Period: After exposure, the cells are washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Mutant Selection: Cells are then plated in a medium containing a selective agent, such as 6-thioguanine (B1684491) (6-TG). Cells with a functional HGPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HGPRT will survive and form colonies.

  • Colony Staining and Counting: After a suitable incubation period, the colonies are stained and counted.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated.

Conclusion

The available experimental data clearly indicate that brominated acetic acids are generally more reactive and exhibit greater cytotoxicity and genotoxicity than their chlorinated analogs. This is primarily attributed to the lower bond energy of the carbon-bromine bond. The mechanistic underpinnings of their toxicity involve the induction of oxidative stress and the perturbation of key signaling pathways, such as the MAPK pathway. For researchers in drug development and toxicology, this comparative guide highlights the critical importance of considering the specific halogen substituent when evaluating the potential biological effects of halogenated compounds. Further research is warranted to fully elucidate the differential effects of these compounds on a wider range of cellular signaling pathways and to develop more comprehensive quantitative structure-activity relationship models.

References

A Comparative Guide to Biomarkers for Dibromoacetic Acid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for assessing exposure to dibromoacetic acid (DBA), a common disinfection byproduct found in drinking water. The information presented herein is synthesized from multiple experimental studies to offer a comprehensive overview for toxicological research and drug development. This guide is intended for research purposes only and not for clinical diagnosis.

Introduction

This compound (DBA) is a haloacetic acid formed during the chlorination of water containing bromide and organic matter.[1][2] Toxicological studies have demonstrated that DBA can induce a range of adverse health effects, including hepatotoxicity, immunotoxicity, and carcinogenicity.[3][4][5] Validated biomarkers are crucial for monitoring exposure to DBA, understanding its mechanisms of toxicity, and developing potential therapeutic interventions. This guide compares various biomarkers of exposure and effect, presenting quantitative data from preclinical studies and detailed experimental protocols.

Comparison of Biomarkers for this compound Exposure

The validation of biomarkers for DBA exposure involves assessing both biomarkers of exposure, which measure the xenobiotic or its metabolites in the body, and biomarkers of effect, which indicate the biological responses induced by the substance.

Biomarkers of Effect

Biomarkers of effect are crucial for understanding the toxicological impact of DBA. Key markers include indicators of liver damage, oxidative stress, and inflammation. The following table summarizes quantitative data from a study in Balb/c mice orally administered DBA for 28 days.

Biomarker CategoryBiomarkerDBA Dose (mg/kg body weight)Fold Change (vs. Control)Reference
Liver Toxicity Alanine Aminotransferase (ALT)1.25~1.2[3]
5~1.8[3]
20~2.5[3]
Aspartate Aminotransferase (AST)1.25~1.1[3]
5~1.5[3]
20~2.0[3]
Oxidative Stress Malondialdehyde (MDA) in liver1.25~1.2[3]
5~1.5[3]
20~1.9[3]
Reactive Oxygen Species (ROS) in liver1.25~1.3[3]
5~1.8[3]
20~2.4[3]
Inflammation Tumor Necrosis Factor-α (TNF-α) mRNA in liver1.25~1.5[3]
5~2.5[3]
20~4.0[3]
Interleukin-6 (IL-6) mRNA in liver1.25~1.4[3]
5~2.2[3]
20~3.5[3]
Interleukin-1β (IL-1β) mRNA in liver1.25~1.6[3]
5~2.8[3]
20~4.5[3]
Biomarkers of Exposure

Biomarkers of exposure involve the direct measurement of DBA or its metabolites in biological matrices. DBA is rapidly absorbed after oral exposure, with peak blood concentrations observed within an hour in rats.[6] Its metabolites include glyoxylate, glycolate, and oxalate.[6]

BiomarkerMatrixAnalytical MethodLimit of Detection (LOD)Reference
This compoundDrinking WaterEPA Method 552.2 (GC-ECD)0.066 µg/L[7]
Drinking WaterEPA Method 552.3 (GC-ECD)0.021 µg/L[8]
Drinking WaterHPLC-ICP-MS/MS0.8-1.5 µg Br L⁻¹[9]
This compoundBlood/UrineGas Chromatography/Mass SpectrometryMethod-dependent[6]
Glyoxylate, Glycolate, OxalateUrineHigh-Performance Liquid ChromatographyMethod-dependent[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

DBA exposure has been shown to activate several signaling pathways, leading to cellular stress and toxicity. The following diagrams illustrate the key pathways involved.

DBA_Toxicity_Pathways cluster_exposure DBA Exposure cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes DBA This compound (DBA) Oxidative_Stress Oxidative Stress DBA->Oxidative_Stress Inflammation Inflammation DBA->Inflammation Fas_FasL Fas/FasL Pathway DBA->Fas_FasL MAPK MAPK Pathway (p38, JNK) Oxidative_Stress->MAPK TLR4 TLR4 Pathway Inflammation->TLR4 Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis Apoptosis Apoptosis->Hepatotoxicity Immunotoxicity Immunotoxicity Apoptosis->Immunotoxicity TLR4->Inflammation MAPK->Apoptosis Fas_FasL->Apoptosis

DBA-Induced Cellular Toxicity Pathways.

TLR4_Signaling DBA DBA TLR4 TLR4 DBA->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Cytokines induces transcription

Toll-Like Receptor 4 (TLR4) Signaling Pathway.

Apoptosis_Pathway DBA DBA FasL FasL Expression DBA->FasL Fas Fas Receptor FasL->Fas binds DISC DISC Formation (FADD, Pro-caspase-8) Fas->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fas/FasL-Mediated Apoptosis Pathway.

Experimental Workflow for Biomarker Validation

The validation of biomarkers for DBA exposure follows a systematic workflow, from sample collection to data analysis.

Biomarker_Validation_Workflow cluster_animal_study Animal Study cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis Exposure DBA Exposure (e.g., oral gavage) Sample_Collection Sample Collection (Blood, Liver Tissue) Exposure->Sample_Collection Biochem Biochemical Assays (ALT, AST) Sample_Collection->Biochem Ox_Stress Oxidative Stress Assays (MDA, ROS) Sample_Collection->Ox_Stress Inflammation Inflammatory Marker Assays (ELISA, qPCR) Sample_Collection->Inflammation Quantification Quantification Biochem->Quantification Ox_Stress->Quantification Inflammation->Quantification Stats Statistical Analysis Quantification->Stats Validation Biomarker Validation (Sensitivity, Specificity) Stats->Validation

Experimental Workflow for Biomarker Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

Protocol 1: Measurement of Serum Alanine Aminotransferase (ALT) Activity

Objective: To quantify the activity of ALT in serum as a biomarker of liver damage.

Materials:

  • Serum samples from control and DBA-exposed animals.

  • Commercially available ALT activity assay kit (colorimetric).

  • Microplate reader.

  • 96-well microplate.

  • Pipettes and tips.

Procedure:

  • Sample Preparation: Collect blood from animals and centrifuge to separate serum. Store serum at -80°C until use. Thaw samples on ice before the assay.

  • Reagent Preparation: Prepare reagents according to the assay kit manufacturer's instructions. This typically involves reconstituting standards and preparing a reaction mixture.

  • Assay: a. Add 10 µL of each serum sample or standard in duplicate to the wells of a 96-well plate.[10] b. Add 50 µL of the ALT Reagent Solution to each well.[10] c. Cover the plate and incubate at 37°C for 30 minutes.[10] d. Add 50 µL of DNPH Color Solution to each well and incubate for an additional 10 minutes at 37°C.[10] e. Add 200 µL of 0.5 M NaOH to each well to stop the reaction.[10]

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the ALT activity in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Measurement of Malondialdehyde (MDA) in Liver Tissue

Objective: To quantify the levels of MDA, a marker of lipid peroxidation, in liver tissue.

Materials:

  • Liver tissue samples from control and DBA-exposed animals.

  • Thiobarbituric acid (TBA) reagent.

  • Trichloroacetic acid (TCA).

  • Homogenizer.

  • Centrifuge.

  • Spectrophotometer or microplate reader.

Procedure:

  • Tissue Homogenization: a. Weigh a portion of the liver tissue and homogenize it in ice-cold 1.15% KCl solution to make a 10% homogenate.[11]

  • Assay: a. To 1 mL of the tissue homogenate, add 2 mL of a TCA-TBA-HCl reagent.[11] b. Mix the solution thoroughly and heat it in a boiling water bath for 15 minutes.[11] c. After cooling, centrifuge the mixture at 1000 rpm for 10 minutes to pellet the precipitate.[11]

  • Data Acquisition: Measure the absorbance of the supernatant at 532 nm.[11]

  • Data Analysis: Calculate the concentration of MDA using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹cm⁻¹). Express the results as nmol of MDA per mg of protein. Protein concentration in the homogenate can be determined using a standard method like the Bradford assay.

Protocol 3: Measurement of Tumor Necrosis Factor-α (TNF-α) in Serum by ELISA

Objective: To quantify the concentration of the pro-inflammatory cytokine TNF-α in serum.

Materials:

  • Serum samples from control and DBA-exposed animals.

  • Commercially available mouse TNF-α ELISA kit.

  • Microplate reader.

  • 96-well plate pre-coated with anti-mouse TNF-α antibody.

  • Wash buffer.

  • Detection antibody (biotin-conjugated anti-mouse TNF-α).

  • Streptavidin-HRP.

  • TMB substrate.

  • Stop solution.

Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's protocol.

  • Assay: a. Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.[12] b. Incubate for 90 minutes at 37°C.[12] c. Aspirate the liquid from each well and wash the plate 2 times with wash buffer.[12] d. Add 100 µL of biotin-labeled detection antibody to each well and incubate for 60 minutes at 37°C.[12] e. Aspirate and wash the plate 3 times.[12] f. Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at 37°C. g. Aspirate and wash the plate 5 times. h. Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-30 minutes. i. Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of TNF-α in the samples from the standard curve.

Conclusion

The validation of biomarkers for this compound exposure is essential for risk assessment and understanding its toxicological profile. This guide provides a comparative overview of key biomarkers of effect and exposure, supported by quantitative data and detailed experimental protocols. Biomarkers of effect, such as liver enzymes, oxidative stress markers, and inflammatory cytokines, demonstrate a clear dose-dependent response to DBA exposure in animal models. Biomarkers of exposure, including the measurement of DBA and its metabolites, provide a direct assessment of internal dose. The selection of appropriate biomarkers will depend on the specific research objectives, ranging from mechanistic studies to the development of screening strategies. The provided signaling pathway diagrams and experimental workflows offer a framework for designing and conducting robust biomarker validation studies.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Dibromoacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of analytical laboratories in the quantification of dibromoacetic acid (DBA), a regulated disinfection byproduct in drinking water, reveals a landscape of varied methodological approaches and a collective proficiency in achieving accurate results. This guide provides a comprehensive comparison of the analytical methods employed, supported by data from a recent international proficiency test, to assist researchers, scientists, and drug development professionals in this critical area of water quality analysis.

This compound (DBA) is one of the five haloacetic acids (HAA5) regulated by the U.S. Environmental Protection Agency (EPA) and other international bodies due to its potential health risks.[1][2] Accurate and reliable quantification of DBA in drinking water is paramount for regulatory compliance and public health protection. This guide synthesizes data from a 2024 proficiency testing (PT) scheme for haloacetic acids in drinking water, providing a valuable benchmark for laboratory performance and a comparison of the primary analytical techniques utilized.

Performance Snapshot: Insights from Proficiency Testing

An international proficiency test conducted in June/July 2024 by AQS Baden-Württemberg, in cooperation with the IWW Water Centre and the NORMAN network, provides a recent and relevant dataset for evaluating inter-laboratory performance on DBA analysis.[3] The study involved numerous laboratories analyzing identical spiked ground water samples, offering a robust statistical evaluation of measurement capabilities.[3]

The table below summarizes the key findings for this compound from this proficiency test. The evaluation was conducted in accordance with DIN 38402-A45 and ISO/TS 20612, employing a robust statistical approach (Hampel/Q-method) to determine the assigned value and assess laboratory performance.[3][4]

Sample IdentifierAssigned Value (µg/L)Expanded Uncertainty (µg/L)Standard Deviation (µg/L)Number of Participants
Sample 1 2.890.170.3038
Sample 2 8.160.490.8538
Sample 3 24.91.52.638

Data sourced from the AQS Baden-Württemberg Proficiency Test 5/24 TW S11 – Haloacetic acids in drinking water, Final Report.[3]

The results demonstrate a high level of agreement among the participating laboratories, with the vast majority of participants' results falling within the acceptable tolerance limits. This indicates a mature and proficient analytical community for the determination of DBA in drinking water.

The Methodological Toolbox: A Comparative Overview

Laboratories participating in such comparison studies typically employ one of two principal analytical techniques for the determination of haloacetic acids: Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Electron Capture Detection (GC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives of HAAs followed by detection using a highly sensitive electron capture detector.Separation of native HAAs in the liquid phase followed by mass-based detection and quantification.
Sample Preparation Requires a multi-step process of liquid-liquid or solid-phase extraction, followed by derivatization (esterification) to make the acids volatile.Minimal sample preparation, often limited to filtration and the addition of a preservative. Direct aqueous injection is common.[5]
Common Method U.S. EPA Method 552.3U.S. EPA Method 557, and various in-house developed methods.
Selectivity Good, but can be susceptible to interferences from co-extracted compounds.Excellent, due to the specificity of mass detection (parent and product ion monitoring).
Sensitivity High, with method detection limits (MDLs) typically in the low µg/L range.[2]Very high, with MDLs often in the ng/L range.[5]
Throughput Lower, due to the more involved sample preparation process.Higher, due to simplified sample preparation and faster analysis times.

Experimental Protocols: A Closer Look

To provide a practical understanding of these methods, the following sections detail the typical experimental protocols for the analysis of this compound.

Gas Chromatography with Electron Capture Detection (Based on U.S. EPA Method 552.3)

This method involves the extraction of haloacetic acids from a water sample using a liquid-liquid extraction, followed by derivatization to their methyl esters. The resulting esters are then analyzed by gas chromatography with an electron capture detector.

1. Sample Preparation and Extraction:

  • A 40-mL water sample is adjusted to a pH of <0.5 with sulfuric acid.

  • A surrogate standard is added to the sample.

  • The haloacetic acids are extracted from the sample with 4 mL of methyl tert-butyl ether (MTBE) by shaking.

  • The mixture is centrifuged to separate the aqueous and organic layers.

2. Derivatization (Esterification):

  • The MTBE extract containing the haloacetic acids is treated with acidic methanol.

  • The mixture is heated to convert the haloacetic acids to their corresponding methyl esters.

  • After cooling, a neutralizing solution is added.

3. Analysis:

  • An internal standard is added to the final extract.

  • The extract is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD).

  • The concentration of this compound methyl ester is determined by comparing its peak area to that of a calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound in water samples without the need for derivatization.

1. Sample Preparation:

  • Water samples are typically preserved with a quenching agent like ammonium (B1175870) chloride to remove residual chlorine.

  • Samples may be filtered to remove particulate matter.

  • An internal standard is added to the sample.

2. Analysis:

  • The prepared sample is directly injected into a liquid chromatograph.

  • The haloacetic acids are separated on a reversed-phase or other suitable column.

  • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where the specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification.

  • The concentration of this compound is determined by comparing the response of the analyte to a calibration curve.

Visualizing the Workflow and Comparison Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for DBA analysis and the logical flow of an inter-laboratory comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ecd GC-ECD Pathway cluster_lc_msms LC-MS/MS Pathway cluster_data Data Analysis & Reporting Sample Water Sample Collection Preservation Preservation & Quenching Sample->Preservation Spiking Addition of Internal Standard/Surrogate Preservation->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Filtration Filtration (Optional) Spiking->Filtration Derivatization Esterification Extraction->Derivatization GC_Analysis GC-ECD Analysis Derivatization->GC_Analysis Quantification Quantification vs. Calibration Curve GC_Analysis->Quantification LC_Analysis Direct Injection LC-MS/MS Analysis Filtration->LC_Analysis LC_Analysis->Quantification Reporting Result Reporting Quantification->Reporting interlab_comparison cluster_organization Study Organization cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation & Reporting cluster_outcome Outcome Provider Proficiency Test Provider Sample_Prep Preparation of Homogeneous Samples Provider->Sample_Prep Distribution Sample Distribution to Laboratories Sample_Prep->Distribution Lab_A Laboratory A Distribution->Lab_A Lab_B Laboratory B Distribution->Lab_B Lab_C Laboratory C Distribution->Lab_C Lab_N ... Laboratory N Distribution->Lab_N Data_Submission Submission of Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_N->Data_Submission Stats_Analysis Statistical Analysis (e.g., z-scores) Data_Submission->Stats_Analysis Final_Report Issuance of Final Report Stats_Analysis->Final_Report Performance_Assessment Assessment of Laboratory Performance Final_Report->Performance_Assessment Method_Comparison Comparison of Analytical Methods Final_Report->Method_Comparison

References

comparing the genotoxic potential of different haloacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Genotoxic Potential of Haloacetic Acids

Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed during water treatment processes involving chlorination. Due to their widespread presence in drinking water and potential adverse health effects, including carcinogenicity, understanding their genotoxic potential is of paramount importance for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the genotoxic potential of various HAAs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Genotoxicity of Haloacetic Acids

The genotoxicity of HAAs varies significantly depending on the type and number of halogen substituents. In general, the trend for both cytotoxicity and genotoxicity follows the order: iodinated HAAs > brominated HAAs > chlorinated HAAs.[1] Monohaloacetic acids are generally more genotoxic than di- and trihaloacetic acids.

Table 1: Comparative Genotoxicity of Selected Haloacetic Acids

Haloacetic Acid (HAA)Chemical FormulaGenotoxicity Ranking (Highest to Lowest)Supporting Evidence
Iodoacetic Acid (IAA)CH₂ICOOH1Highest cytotoxicity and mutagenicity in CHO-K1 cells.[1][2]
Bromoacetic Acid (BAA)CH₂BrCOOH2High cytotoxicity and mutagenicity in CHO-K1 cells.[1][2] Induces DNA double-strand breaks.[3]
Dibromoacetic Acid (DBAA)CHBr₂COOH3Mutagenic in S. typhimurium and CHO-K1 cells.[2][4][5] Induces DNA repair in the SOS chromotest.[4][5]
Chloroacetic Acid (CAA)CH₂ClCOOH4Mutagenic in CHO-K1 cells.[2] Mixed results in other mutagenicity assays.[6]
Dichloroacetic Acid (DCA)CHCl₂COOH5Weakly genotoxic.[4][7] Mutagenic in S. typhimurium and CHO-K1 cells.[2][4] Can induce micronuclei in vivo.[8]
Trichloroacetic Acid (TCA)CCl₃COOH6Generally considered non-mutagenic in CHO-K1 cells.[2] Some evidence of weak clastogenic effects.[4][9]

Experimental Protocols

The assessment of genotoxicity relies on a battery of standardized assays. Below are detailed methodologies for key experiments frequently cited in the study of HAA genotoxicity.

The Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[10][11]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[12]

Detailed Protocol:

  • Cell Preparation: A suspension of single cells is prepared from in vitro cultures or in vivo tissues.

  • Slide Preparation: Microscope slides are coated with a layer of normal melting point agarose.

  • Embedding: A mixture of the cell suspension and low melting point agarose is layered on top of the pre-coated slide and covered with a coverslip. The agarose is allowed to solidify.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

The In Vitro Micronucleus Test

The micronucleus test is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemical agents.[13][14][15]

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates chromosomal damage.[15]

Detailed Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes) is cultured and exposed to various concentrations of the test substance.[13]

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.[16]

  • Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.

  • Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of cells (typically 1000-2000) under a microscope. The number of micronuclei in binucleated cells is counted.

Signaling Pathways and Experimental Workflows

The genotoxicity of haloacetic acids is often linked to the induction of oxidative stress, leading to DNA damage and the activation of cellular repair pathways.

DNA_Damage_Response_Pathway HAA Haloacetic Acids ROS Reactive Oxygen Species (ROS) HAA->ROS DNA_Damage DNA Damage (Strand Breaks, Oxidized Bases) ROS->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway activated by haloacetic acids.

The diagram above illustrates a simplified signaling pathway initiated by exposure to haloacetic acids. HAAs can induce the production of reactive oxygen species (ROS), which in turn cause DNA damage. This damage activates sensor proteins like ATM and ATR, leading to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 can then trigger cell cycle arrest to allow time for DNA repair, activate DNA repair mechanisms, or, if the damage is too severe, induce apoptosis (programmed cell death).

Comet_Assay_Workflow start Start: Cell Suspension embed Embed Cells in Low-Melting Agarose on Slide start->embed lyse Cell Lysis (High Salt, Detergent) embed->lyse unwind Alkaline Unwinding (High pH Buffer) lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization & Staining electrophoresis->neutralize visualize Fluorescence Microscopy & Image Analysis neutralize->visualize end End: Quantify DNA Damage visualize->end

Caption: General experimental workflow for the Comet assay.

This workflow diagram outlines the key steps involved in performing the Comet assay, from initial cell preparation to the final quantification of DNA damage. Each step is crucial for obtaining reliable and reproducible results in the assessment of the genotoxic potential of substances like haloacetic acids.

References

Efficacy of Water Treatment Methods for Dibromoacetic Acid Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various water treatment methods for the removal of dibromoacetic acid (DBA), a common disinfection byproduct. The following sections detail the efficacy of each method, supported by available experimental data, and provide insights into the methodologies employed.

Comparative Efficacy of Water Treatment Methods

The removal of this compound from water can be achieved through several methods, each with varying efficiencies and mechanisms. The table below summarizes the quantitative data on the performance of different treatment technologies.

Treatment MethodContaminantRemoval Efficiency (%)Key Experimental ConditionsReference(s)
Nanofiltration (NF) Haloacetic Acids (HAA5, including DBA)90 - 100%Dense negatively charged membrane (ES 10), low pressure (1 x 10(5) Pa).[1]
Reverse Osmosis (RO) Haloacetic Acids (HAAs, including DBA)>90%Multi-stage RO process. Rejection is influenced by pH, operating pressure, and membrane age.[2]
Biological Activated Carbon (BAC) This compound (DBA)~47% (5 min EBCT), ~67% (15 min EBCT), ~75% (30 min EBCT)Bench-scale biofilter with acclimated anthracite media.[3]
Advanced Oxidation Processes (AOPs) - O3/UV Haloacetic Acid Formation Potential (HAAFP)52% reductionBench-scale experiments with surface river water.[2]
Advanced Oxidation Processes (AOPs) - H2O2/UV Haloacetic Acid Formation Potential (HAAFP)62% reductionBench-scale experiments with surface river water.[2]
Advanced Oxidation Processes (AOPs) - H2O2/O3 Haloacetic Acid Formation Potential (HAAFP)31% reductionBench-scale experiments with surface river water.[2]
Ion Exchange Bromide (DBA precursor)93.5 ± 4.5%Bromide-selective resins (e.g., Purolite-Br).[4]

Note: Data for the direct removal of this compound by ion exchange resins is limited in the reviewed literature. The primary application of ion exchange in this context is the removal of bromide, a precursor to the formation of brominated disinfection byproducts like DBA.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting the efficacy data. Below are summaries of the experimental protocols for the key treatment methods cited.

Nanofiltration and Reverse Osmosis
  • Objective: To determine the rejection of haloacetic acids by different NF and RO membranes.

  • Membranes: Various commercial NF and RO membranes with different molecular weight cut-offs (MWCOs) are typically used.

  • Feed Solution: Synthetic water or actual water samples are spiked with a mixture of haloacetic acids, including this compound, at known concentrations.

  • Operating Conditions: Experiments are conducted in a cross-flow filtration setup. Key parameters such as transmembrane pressure, cross-flow velocity, pH, and ionic strength are controlled and varied to assess their impact on rejection.

  • Analysis: The concentrations of haloacetic acids in the feed, permeate, and concentrate streams are measured using analytical techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) following a derivatization step, as outlined in EPA Method 552.3.[1]

  • Rejection Calculation: The rejection efficiency is calculated as: Rejection (%) = (1 - (Permeate Concentration / Feed Concentration)) * 100

Biological Activated Carbon (BAC)
  • Objective: To evaluate the biodegradation of this compound using a biologically active carbon filter.

  • Experimental Setup: A bench-scale column is packed with granular activated carbon (GAC) that has been acclimated to establish a biofilm.

  • Feed Water: Tap water or synthetic water is spiked with a known concentration of this compound and other haloacetic acids.

  • Operation: The contaminated water is passed through the BAC column at different empty bed contact times (EBCTs), which is the time the water is in contact with the carbon. EBCT is varied by adjusting the flow rate.

  • Sampling and Analysis: Water samples are collected from the influent and effluent of the column at different EBCTs. The concentrations of this compound are determined using EPA Method 552.3.[3]

  • Removal Efficiency Calculation: The removal efficiency is calculated for each EBCT to determine the kinetics of biodegradation.

Advanced Oxidation Processes (AOPs)
  • Objective: To assess the degradation of haloacetic acid precursors or haloacetic acids themselves by different AOPs (e.g., UV/H₂O₂, O₃/UV).

  • Reactor Setup: Experiments are typically conducted in a batch or flow-through photoreactor equipped with a UV lamp (e.g., low or medium pressure mercury lamp). For ozonation, an ozone generator is used to bubble ozone gas through the reactor.

  • Reaction Conditions: A solution containing the target contaminant (or its precursors) is prepared. For UV/H₂O₂, a specific concentration of hydrogen peroxide is added. For ozonation processes, the ozone dose is controlled. The pH of the solution is also a critical parameter.

  • Kinetic Studies: Samples are withdrawn at different time intervals during the treatment process to monitor the degradation of the target compound.

  • Analysis: The concentration of the target compound is measured over time to determine the degradation kinetics. The formation of byproducts may also be analyzed. Analytical methods typically involve chromatography (e.g., HPLC, GC-MS).

  • Data Analysis: The degradation data is often fitted to kinetic models (e.g., pseudo-first-order) to determine the rate constants.

Visualizing the Processes

To better understand the experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_NF_RO cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Feed_Solution Prepare Feed Solution (Spiked with DBA) Crossflow_Filtration Cross-flow Filtration Feed_Solution->Crossflow_Filtration Membrane_Prep Prepare & Condition Membrane Membrane_Prep->Crossflow_Filtration Sampling Collect Feed, Permeate, & Concentrate Samples Crossflow_Filtration->Sampling Analysis Analyze DBA Concentration (EPA Method 552.3) Sampling->Analysis Calculation Calculate Rejection Efficiency Analysis->Calculation

Caption: Nanofiltration/Reverse Osmosis Experimental Workflow.

Experimental_Workflow_for_BAC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results BAC_Column Prepare Acclimated BAC Column Column_Operation Pass Water Through BAC Column at Varying EBCTs BAC_Column->Column_Operation Feed_Water Prepare Feed Water (Spiked with DBA) Feed_Water->Column_Operation Sampling Collect Influent & Effluent Samples Column_Operation->Sampling Analysis Analyze DBA Concentration (EPA Method 552.3) Sampling->Analysis Calculation Determine Removal Efficiency vs. EBCT Analysis->Calculation

Caption: Biological Activated Carbon Experimental Workflow.

Experimental_Workflow_for_AOPs cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Solution_Prep Prepare Solution with DBA Reagent_Addition Add Oxidant (e.g., H₂O₂, O₃) Solution_Prep->Reagent_Addition Irradiation UV Irradiation / Ozonation Reagent_Addition->Irradiation Time_Sampling Collect Samples at Different Time Intervals Irradiation->Time_Sampling Concentration_Analysis Analyze DBA Concentration Time_Sampling->Concentration_Analysis Kinetics Determine Degradation Kinetics & Rate Constants Concentration_Analysis->Kinetics

Caption: Advanced Oxidation Processes Experimental Workflow.

References

A Comparative Review of Dibromoacetic Acid Toxicological Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative review of the toxicological data for dibromoacetic acid (DBA), a common water disinfection byproduct. Its toxicological profile is compared with other haloacetic acids (HAAs) to provide a broader context for researchers and professionals in drug development and toxicology. The information presented is supported by experimental data from peer-reviewed studies and national toxicology programs.

Executive Summary

This compound (DBA) has been the subject of extensive toxicological investigation due to its widespread presence in treated drinking water. Toxicological studies in animal models have demonstrated that DBA exhibits a range of adverse health effects, including carcinogenicity, reproductive and developmental toxicity, and genotoxicity. This review summarizes key quantitative data from these studies, outlines the experimental methodologies employed, and visualizes the primary signaling pathways implicated in DBA-induced toxicity. A comparison with other haloacetic acids, such as dichloroacetic acid (DCA), bromoacetic acid (BAA), chloroacetic acid (CAA), and trichloroacetic acid (TCA), reveals variations in potency and toxicological endpoints, highlighting the influence of halogen substitution on the toxic properties of this class of compounds.

Data Presentation

Table 1: Acute Toxicity of Haloacetic Acids in Rats
CompoundCASRNOral LD50 (mg/kg)Reference
This compound (DBA) 631-64-11737[1](--INVALID-LINK--)
Dichloroacetic Acid (DCA)79-43-62820[2](--INVALID-LINK--)
Bromoacetic Acid (BAA)79-08-350[3](4--INVALID-LINK--
Chloroacetic Acid (CAA)79-11-876[5](--INVALID-LINK--)
Trichloroacetic Acid (TCA)76-03-93320[2](--INVALID-LINK--)
Table 2: Carcinogenicity of this compound (2-Year NTP Study in Rats and Mice)[6](https://ntp.niehs.nih.gov/publications/reports/tr/500s/tr537)
SpeciesSexExposure Concentration (mg/L in drinking water)OrganNeoplasmIncidence
Rat (F344/N) Male0Abdominal CavityMalignant Mesothelioma0/50
501/50
5003/50
10007/50
Female0All OrgansMononuclear Cell Leukemia10/50
5015/50
50019/50
100024/50
Mouse (B6C3F1) Male0LiverHepatocellular Adenoma or Carcinoma18/50
5039/50
50048/50
100049/50
0LiverHepatoblastoma0/50
503/50
50015/50
100025/50
Female0LiverHepatocellular Adenoma or Carcinoma5/50
5019/50
50043/50
100047/50
Table 3: Reproductive and Developmental Toxicity of this compound in Rats
Study TypeEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Effects Observed at LOAELReference
Two-Generation Reproductive Toxicity Male Reproductive Effects4.4 - 11.6 (50 ppm)22.4 - 55.6 (250 ppm)Altered sperm production, epididymal changes[6](--INVALID-LINK--)
Developmental Toxicity Fetal Malformations (in vivo)-0.46 mmol/kgIncreased incidence of eye malformationsNot found in search results
Developmental Toxicity (in vitro) Embryonic Dysmorphology--Rotation and heart defects in rat embryo cultureNot found in search results
Table 4: Genotoxicity of Haloacetic Acids
CompoundAmes Test (Salmonella typhimurium)In Vivo Micronucleus Test (Rodent)CHO/HGPRT Gene Mutation AssayReference
This compound (DBA) Positive (TA100)Positive (Male mice)Positive[7](8--INVALID-LINK--
Dichloroacetic Acid (DCA)Positive (TA100)Mixed resultsPositive[9](10--INVALID-LINK--
Bromoacetic Acid (BAA)Positive (TA100)-Positive[11](--INVALID-LINK--)
Chloroacetic Acid (CAA)Negative-Positive[7](12--INVALID-LINK--
Trichloroacetic Acid (TCA)NegativePositive (weak clastogenic effect)Negative[7](13--INVALID-LINK--

Experimental Protocols

Carcinogenicity Bioassay (NTP TR-537)

The carcinogenicity of this compound was evaluated in a 2-year drinking water study conducted by the National Toxicology Program (NTP).[14](--INVALID-LINK--)

  • Test Species: Male and female F344/N rats and B6C3F1 mice.

  • Administration Route: Drinking water.

  • Exposure Concentrations: 0, 50, 500, and 1,000 mg/L.

  • Duration: 104 weeks.

  • Group Size: 50 animals per sex per exposure group.

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights and water consumption were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs.

Two-Generation Reproductive Toxicity Study

This study was conducted to assess the effects of DBA on reproductive function and development in rats.[6](--INVALID-LINK--)

  • Test Species: Crl:CD(SD)IGS BR rats.

  • Administration Route: Drinking water.

  • Exposure Concentrations: 0, 50, 250, and 650 ppm.

  • Duration: Two generations, with continuous exposure of the F0 and F1 generations from pre-mating through lactation of the F2 pups.

  • Group Size: 30 animals per sex per group.

  • Endpoints Evaluated:

    • Parental (F0 and F1): Clinical observations, body weight, food and water consumption, estrous cyclicity, mating performance, fertility, and gestation length.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, and developmental landmarks (anogenital distance, vaginal opening, preputial separation).

    • Post-mortem: Gross necropsy, organ weights, and histopathology of reproductive organs. Sperm parameters (motility, concentration, morphology) were also assessed.

Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[15](--INVALID-LINK--)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

  • Method: The test substance, bacterial tester strain, and, in some cases, a metabolic activation system (S9 mix from rat liver) are combined on a minimal agar (B569324) plate.

  • Principle: The assay detects mutations that revert the bacteria from being unable to synthesize an essential amino acid to being able to synthesize it, allowing them to grow in a selective medium.

  • Endpoint: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus.[16](17--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--

  • Test Species: Typically mice or rats.

  • Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at several dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Principle: The assay evaluates the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division.

  • Endpoint: An increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.

Mammalian Cell Gene Mutation Test (CHO/HGPRT - based on OECD 476)

This in vitro assay detects gene mutations in mammalian cells.[18](19--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--

  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Method: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Principle: The assay measures forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene locus. Cells with a functional HGPRT gene are sensitive to the toxic purine (B94841) analog 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HGPRT activity can survive and form colonies in its presence.

  • Endpoint: The frequency of 6-TG resistant colonies is determined, and a significant increase in mutant frequency in treated cells compared to controls indicates mutagenicity.

Signaling Pathways and Experimental Workflows

This compound has been shown to induce toxicity through the activation of specific signaling pathways, leading to cellular stress, inflammation, and apoptosis.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA can induce hepatotoxicity by activating the Toll-Like Receptor 4 (TLR4) signaling pathway, which is a key component of the innate immune system.[1](--INVALID-LINK--) Activation of TLR4 initiates a downstream cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB. This, in turn, promotes the expression of pro-inflammatory cytokines, contributing to liver injury.

TLR4_Signaling_Pathway DBA This compound TLR4 TLR4 DBA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Upregulates Gene Expression Hepatotoxicity Hepatotoxicity Inflammatory_Cytokines->Hepatotoxicity Contributes to

DBA-induced TLR4 signaling leading to hepatotoxicity.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

DBA has also been shown to activate Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK.[1](--INVALID-LINK--) These pathways are involved in cellular responses to stress and can lead to apoptosis (programmed cell death). The activation of these cascades contributes to the immunotoxic effects of DBA.

MAPK_Signaling_Pathway DBA This compound Cellular_Stress Cellular Stress DBA->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK Activates p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 MAPK p38_MAPKK->p38 Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Regulates Gene Expression

DBA-induced MAPK signaling leading to apoptosis.
Experimental Workflow for In Vivo Micronucleus Assay

The following diagram illustrates a typical workflow for conducting an in vivo micronucleus assay to assess the genotoxicity of a test compound.

Micronucleus_Assay_Workflow cluster_animal_phase Animal Dosing cluster_sample_collection Sample Collection cluster_analysis Microscopic Analysis Animal_Selection Select Rodent Strain (e.g., Mouse, Rat) Dosing Administer Test Compound (e.g., Oral Gavage) Animal_Selection->Dosing Collection Collect Bone Marrow or Peripheral Blood Dosing->Collection Slide_Prep Prepare and Stain Slides Collection->Slide_Prep Microscopy Score Micronucleated Polychromatic Erythrocytes Slide_Prep->Microscopy Data_Analysis Statistical Analysis Microscopy->Data_Analysis Result Genotoxicity Assessment Data_Analysis->Result

Workflow of the in vivo micronucleus assay.

Conclusion

The toxicological data on this compound indicate that it is a multi-organ toxicant with carcinogenic, reproductive, developmental, and genotoxic effects in laboratory animals. Comparative analysis with other haloacetic acids suggests that the type and number of halogen substitutions significantly influence the toxic potency, with brominated compounds generally exhibiting greater toxicity than their chlorinated counterparts. The activation of the TLR4 and MAPK signaling pathways provides mechanistic insights into DBA-induced hepatotoxicity and immunotoxicity. This comparative review, with its structured data tables and visualized pathways, serves as a valuable resource for researchers and professionals involved in the assessment of risks associated with disinfection byproducts and in the development of safer alternatives. Further research is warranted to fully elucidate the mechanisms of action and to assess the potential health risks to humans exposed to low levels of DBA in drinking water.

References

Validating Dibromoacetic Acid as a Contaminant of Emerging Concern: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dibromoacetic acid (DBA) is increasingly recognized as a contaminant of emerging concern (CEC) due to its widespread presence in disinfected drinking water and its potential risks to human health.[1] CECs are substances that have been detected in the environment but whose toxicity and long-term health effects are not yet fully understood or regulated.[1] This guide provides a comprehensive comparison of the analytical methods for DBA detection, its toxicological profile, and the signaling pathways it impacts, supported by experimental data.

Occurrence and Regulation

This compound is not known to occur naturally; it is primarily formed as a byproduct during the disinfection of water with chlorine when bromide is present in the source water.[2] Its concentration in drinking water can vary, with reported levels up to 39 µg/L.[2] In the United States, the Environmental Protection Agency (EPA) regulates the sum of five haloacetic acids (HAA5), which includes this compound, monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, and monobromoacetic acid, to a maximum contaminant level (MCL) of 60 µg/L.[2][3] However, there is growing concern that this group regulation may not adequately address the risks posed by individual, more toxic haloacetic acids like DBA.[4]

Analytical Methods for Detection

Several analytical methods are available for the detection and quantification of this compound in water. The most common methods involve extraction, derivatization to methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).[5][6] More recent methods utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity without the need for derivatization.[7]

Table 1: Comparison of Analytical Methods for this compound Detection

MethodProcedureSample MatrixMethod Detection Limit (MDL)
EPA Method 552.1 Ion-exchange liquid-solid extraction, derivatization, GC-ECDDrinking water, ground water, raw source water0.09 µg/L[8]
EPA Method 552.2 Liquid-liquid extraction, derivatization, GC-ECDDrinking water, ground water, raw source water0.066 µg/L[5][8]
EPA Method 552.3 Liquid-liquid microextraction, derivatization, GC-ECDDrinking water0.021 µg/L[8]
Standard Method 6251B Micro liquid-liquid extraction, derivatization, GC-ECDWater0.06 µg/L[8]
LC-MS/MS Direct aqueous injection or Solid Phase Extraction (SPE), HILICDrinking waterNot specified, but offers high sensitivity

Experimental Protocol: EPA Method 552.2 (Summary)

This method involves the liquid-liquid extraction of haloacetic acids from a water sample, followed by their conversion to methyl esters for analysis.[5][6]

  • Sample Preparation: A 40 mL water sample is acidified to a pH of less than 0.5.

  • Extraction: The acidified sample is extracted with 2 mL of methyl tert-butyl ether (MTBE). The organic layer containing the haloacetic acids is separated.

  • Derivatization: The extracted haloacetic acids are converted to their methyl ester form by adding acidic methanol (B129727) and heating.

  • Concentration: A second extraction with dilute sodium hydroxide (B78521) is performed to concentrate the methyl esters in the organic phase.

  • Analysis: The final extract is analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD). Quantification is based on a procedural standard calibration curve.[6]

G Experimental Workflow: EPA Method 552.2 for DBA Analysis A Sample Collection (40 mL water) B Acidification (pH < 0.5) A->B C Liquid-Liquid Extraction with MTBE B->C D Separation of Organic Phase C->D E Derivatization with Acidic Methanol D->E F Concentration via NaOH Extraction E->F G Analysis by GC-ECD F->G

Caption: Workflow for DBA analysis using EPA Method 552.2.

Toxicological Profile of this compound

This compound has been shown to exhibit a range of toxic effects in animal studies, including carcinogenicity, reproductive and developmental toxicity, and hepatotoxicity.

Table 2: Summary of Toxicological Effects of this compound

Toxicological EndpointSpeciesRoute of ExposureDose/ConcentrationKey FindingsCitation
Carcinogenicity Male and Female MiceDrinking Water50, 500, 1000 mg/L for 2 yearsIncreased incidence of hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma in males.[2][9][2][9]
Male RatsDrinking Water-Increased incidence of mesothelioma.[2][2]
Female RatsDrinking Water-Increased incidence of mononuclear-cell leukemia.[2][2]
Reproductive Toxicity Male RatsGavage10 mg/kg/dayAltered spermiation.[5][5]
Developmental Toxicity Pregnant F344 RatsGavage100 or 140 mg/kg (0.46 or 0.64 mmol/kg) on gestation days 6-10Significantly increased incidences of eye malformations in offspring.[10][10]
Hepatotoxicity Balb/c MiceOral Gavage1.25, 5, and 20 mg/kg for 28 daysIncreased serum levels of ALT and AST, accumulation of hepatic glycogen, oxidative stress, and inflammation.[11][11]
Immunotoxicity Murine T-cells (in vitro)-Various concentrationsDecreased cell viability, induced apoptosis, and mitochondrial dysfunction.[12][12]
Mouse Thymocytes (in vitro)-5, 10, 20, or 40 µMInduced cytotoxicity and apoptosis, blocked cell cycle progression.[13][13]

Experimental Protocol: Carcinogenicity Bioassay (Summary)

A typical 2-year carcinogenicity study in rodents, as conducted by the National Toxicology Program (NTP), involves the following steps:

  • Animal Model: Male and female mice (e.g., B6C3F1) are used.

  • Dose Administration: this compound is administered in the drinking water at various concentrations (e.g., 0, 50, 500, 1000 mg/L).

  • Duration: The animals are exposed to DBA for 2 years.

  • Observation: Animals are monitored for clinical signs of toxicity, and body weight and water consumption are recorded.

  • Pathology: At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors.

Signaling Pathways Affected by this compound

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound. Studies have shown that DBA can induce oxidative stress and activate specific signaling pathways involved in inflammation and apoptosis.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

DBA has been shown to induce hepatotoxicity in mice by activating the TLR4 signaling pathway.[11][14] This activation leads to a downstream cascade involving MyD88 and TRAF6, ultimately resulting in the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11]

G DBA-Induced TLR4 Signaling Pathway in Hepatotoxicity DBA This compound (DBA) TLR4 TLR4 Activation DBA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Hepatotoxicity Hepatotoxicity Cytokines->Hepatotoxicity

Caption: DBA activates the TLR4 pathway, leading to inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

DBA has also been found to induce apoptosis in murine T-cells through the activation of MAPK signaling cascades.[12] This involves the phosphorylation of p38, ERK1/2, and JNK1/2, which in turn upregulates downstream transcription factors like ATF-2 and Elk-1, leading to apoptosis.[12]

G DBA-Induced MAPK Signaling and Apoptosis DBA This compound (DBA) MAPK MAPK Phosphorylation (p38, ERK1/2, JNK1/2) DBA->MAPK TranscriptionFactors Transcription Factor Upregulation (ATF-2, Elk-1) MAPK->TranscriptionFactors Apoptosis T-cell Apoptosis TranscriptionFactors->Apoptosis

Caption: DBA induces T-cell apoptosis via the MAPK pathway.

Conclusion

The available scientific evidence strongly supports the validation of this compound as a contaminant of emerging concern. Its formation as a common disinfection byproduct leads to widespread human exposure through drinking water.[2][3] Robust analytical methods are available for its detection, and numerous toxicological studies have demonstrated its potential to cause cancer, reproductive and developmental harm, and organ-specific toxicity.[2][10][11] Furthermore, the elucidation of its effects on key cellular signaling pathways provides a mechanistic basis for its observed toxicity.[11][12] Continued research and regulatory scrutiny are warranted to fully understand and mitigate the public health risks associated with this compound.

References

Safety Operating Guide

Proper Disposal and Emergency Management of Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal and emergency management of Dibromoacetic Acid (DBA). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.

Disclaimer: this compound is a corrosive, toxic, and environmentally hazardous material.[1][2][3] All handling and disposal procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department protocols and all local, state, and federal regulations. This document provides guidance and should not supersede official requirements.

Hazard and Disposal Classification

This compound is classified as a halogenated organic acid and must be treated as hazardous waste.[4] Segregation from other waste streams is critical to ensure safe handling and proper disposal, which is often incineration by a specialized facility.[4][5]

ParameterValue / ClassificationSource(s)
Chemical Name This compound[1][2]
CAS Number 631-64-1[1]
Molecular Formula C₂H₂Br₂O₂[2]
Hazard Class 8 (Corrosive)
Primary Hazards Causes severe skin burns and eye damage; Harmful if swallowed, in contact with skin, or if inhaled.[1][3][1]
Waste Classification Hazardous Waste; Halogenated Organic Acid[4][6]
Primary Disposal Route Licensed Professional Waste Disposal Service / Chemical Destruction Plant[2][7]
Incompatible Materials Strong bases, oxidizing agents, metals, reducing agents.[7][8][7][8]

Standard Operating Procedure: Routine Disposal of this compound Waste

The mandatory method for disposing of this compound is through your institution's hazardous waste management program. On-site treatment, such as neutralization of bulk waste, is not recommended due to the compound's high toxicity.[7]

Methodology:

  • Personal Protective Equipment (PPE): Before handling DBA, always wear appropriate PPE, including:

    • Nitrile or other chemical-resistant gloves.

    • Safety goggles and a full-face shield.

    • A lab coat and closed-toe shoes.

    • Work should be conducted in a certified chemical fume hood.[8]

  • Waste Segregation:

    • Collect all waste containing this compound (solid DBA, contaminated materials, and concentrated solutions) in a designated hazardous waste container.

    • This waste stream must be classified as "Halogenated Organic Waste." [4][6][9]

    • DO NOT mix with non-halogenated organic solvents, acids, bases, or other waste streams to prevent dangerous reactions and ensure proper disposal.[4][10]

  • Containerization:

    • Use only approved, properly sealed, and chemically compatible containers provided by your EHS department.

    • Keep the container closed at all times except when adding waste.[9]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."

    • List all contents, including "this compound" and any other chemicals present, with their approximate percentages or volumes.

    • Ensure the label is securely attached and legible.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage location is away from incompatible materials.[8]

  • Disposal Request:

    • Once the container is full or ready for pickup, follow your institution's procedures to request disposal through the EHS department or their designated licensed hazardous waste contractor.

Emergency Protocol: Spill Cleanup and Decontamination

This protocol is for managing small spills. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Methodology:

  • Evacuate and Ventilate:

    • Immediately alert others in the area and evacuate all non-essential personnel.[7]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, increase ventilation to the room.[7]

  • Don Appropriate PPE:

    • Wear a full set of PPE as described in the routine disposal section, including a face shield and appropriate gloves. For significant spills, respiratory protection may be necessary.

  • Contain the Spill:

    • Use absorbent pads or other inert materials (such as vermiculite (B1170534) or sand) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.

  • Neutralization (for spill residue only):

    • Caution: This procedure generates heat and should be performed slowly and carefully.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large beaker or bucket.

    • Slowly and carefully add the basic solution to the periphery of the spill, working inwards. Avoid adding the base directly to the concentrated acid.

    • Alternatively, you can cover the spill with the solid base and then cautiously add water.

    • Stir gently with a spark-proof tool.

    • Check the pH of the slurry using pH paper. Continue adding base until the pH is stable within a neutral range (typically 6.0 - 9.0).[11][12][13]

  • Collection and Disposal:

    • Once neutralized, carefully scoop or sweep up the absorbed material.[5]

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container labeled for "Halogenated Organic Waste."

    • DO NOT dispose of the neutralized material down the drain, as the toxicity hazard remains.[7]

  • Decontaminate the Area:

    • Wash the spill site thoroughly with soap and water.[5]

    • Place all cleaning materials into the same hazardous waste container.

    • Wash hands and any exposed skin thoroughly after the cleanup is complete.

Logical Workflow for this compound Management

The following diagram illustrates the decision-making process for handling this compound waste and spills.

Dibromoacetic_Acid_Disposal_Workflow start This compound Waste Generated decision Type of Event? start->decision routine_waste Routine Waste (Solid, Liquid, Contaminated Items) decision->routine_waste Routine Collection spill Accidental Spill decision->spill Spill Event segregate Segregate as 'Halogenated Organic Waste' routine_waste->segregate label_store Label Container & Store in Satellite Area segregate->label_store professional_disposal Arrange Pickup by Licensed Professional Service label_store->professional_disposal evacuate Evacuate, Ventilate, Don Full PPE spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain neutralize CAUTIOUSLY Neutralize Spill Area (pH 6-9) contain->neutralize collect_spill Collect Residue as 'Halogenated Organic Waste' neutralize->collect_spill decontaminate Decontaminate Surface collect_spill->decontaminate decontaminate->label_store Add to Waste Container

Caption: Workflow for handling and disposal of this compound.

References

Personal protective equipment for handling Dibromoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dibromoacetic Acid (DBA). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Understanding the Hazards

This compound is a corrosive organic acid that poses significant health risks. It can cause severe skin burns and eye damage.[1][2][3] It is also harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] DBA is classified as a hygroscopic solid, meaning it readily absorbs moisture from the air.[2] All handling and disposal must be conducted in strict accordance with institutional policies and local, state, and federal regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for various levels of protection.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Chemical safety goggles and a face shield.[5]Double-gloving is recommended. Use a Viton™ or Butyl rubber outer glove over a nitrile inner glove.Chemical-resistant lab coat or apron.[6]Work in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a full-face shield.[7]Heavy-duty Viton™ or Butyl rubber gloves.Chemical-resistant suit or coveralls.Full-face respirator with acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA).[5][8]
Glove Selection and Breakthrough Time

While specific breakthrough time data for this compound is limited, the following table provides guidance based on recommendations for highly corrosive acids and halogenated organic compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove Material Protection Level Breakthrough Time (General Guidance) Notes
Viton™ Excellent> 8 hours for many corrosive acids and aromatic hydrocarbons.Recommended as the primary outer glove for handling concentrated DBA.[6]
Butyl Rubber Excellent> 8 hours for many corrosive acids.[6]An excellent alternative to Viton™ for handling concentrated DBA.
Nitrile Rubber Splash Protection OnlyBreakthrough can occur in < 15 minutes for some concentrated acids.[4] For Trichloroacetic Acid (>99%), a similar compound, breakthrough times for nitrile gloves were reported to be between 15-30 minutes.Recommended as an inner glove when double-gloving. Immediately remove and replace if contact with DBA occurs.[8]

Operational Plan: Handling this compound

Engineering and Administrative Controls
  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[1]

  • Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are immediately accessible.

  • Restricted Access: Designate a specific area for DBA handling and restrict access to authorized personnel.

  • No Unattended Operations: Never leave experiments involving DBA unattended.

Step-by-Step Handling Procedure
  • Preparation:

    • Assemble all necessary materials and equipment within the chemical fume hood.

    • Don all required PPE as outlined in the table above.

  • Dispensing:

    • Carefully open the this compound container inside the fume hood.

    • Use appropriate tools (e.g., spatula, scoop) to transfer the solid material. Avoid creating dust.

    • If making a solution, slowly add the DBA to the solvent while stirring.

  • During Operation:

    • Keep the container sealed when not in use.

    • Continuously monitor the experiment for any signs of reaction abnormalities.

  • Post-Operation:

    • Securely close the primary container of this compound.

    • Decontaminate all equipment that has come into contact with DBA (see Section 5).

    • Properly dispose of all waste materials (see Section 4).

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Collection
  • Solid Waste: Collect solid DBA waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Liquid Waste: Collect solutions containing DBA in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE that has been in contact with DBA must be disposed of as hazardous waste.

Disposal Procedure
  • Containerization: Ensure all waste containers are properly sealed and labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[7]

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]

Decontamination Plan

Equipment Decontamination
  • Initial Rinse: Carefully rinse contaminated equipment with a suitable solvent (e.g., water, if compatible with the experimental procedure) inside the chemical fume hood. Collect the rinsate as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Verification: For critical applications, a more rigorous cleaning verification may be necessary.

Spill Cleanup
  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.

  • PPE: Don the appropriate spill cleanup PPE.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.[7]

  • Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by a water rinse.

Mandatory Visualizations

Dibromoacetic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_dispense Dispense DBA prep_setup->handling_dispense handling_monitor Monitor Experiment handling_dispense->handling_monitor post_decon Decontaminate Equipment handling_monitor->post_decon spill Spill Occurs handling_monitor->spill post_dispose Dispose of Waste post_decon->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe evacuate Evacuate Area spill->evacuate cleanup Follow Spill Cleanup Protocol evacuate->cleanup cleanup->post_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromoacetic Acid
Reactant of Route 2
Reactant of Route 2
Dibromoacetic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.